Elastatinal
Description
Structure
2D Structure
Properties
CAS No. |
51798-45-9 |
|---|---|
Molecular Formula |
C21H36N8O7 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-2-[[(2S)-5-amino-1,5-dioxo-1-[[(2S)-1-oxopropan-2-yl]amino]pentan-2-yl]amino]-1-[(4S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36)/t11-,12-,13-,14-,16-/m0/s1 |
InChI Key |
IJWCGVPEDDQUDE-YGJAXBLXSA-N |
Isomeric SMILES |
C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCNC(=N1)N)NC(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC(C1CCNC(=N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Elastatinal; EINECS 257-426-7; BRN 0873543; BRN-0873543; BRN0873543; |
Origin of Product |
United States |
Foundational & Exploratory
Elastatinal's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elastatinal, a potent protease inhibitor of microbial origin, serves as a critical tool in the study of elastase-mediated pathologies. This technical guide provides an in-depth exploration of this compound's core mechanism of action. It details its inhibitory kinetics, molecular interactions, and downstream cellular effects. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and presents visual diagrams of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Elastases are a class of serine proteases responsible for the degradation of elastin, a key protein in the extracellular matrix that imparts elasticity to tissues. Dysregulation of elastase activity, particularly neutrophil elastase, is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain cancers. This compound is a powerful inhibitor of elastase, demonstrating a higher potency for pancreatic elastase over leukocyte elastase. Its ability to selectively inhibit elastase makes it an invaluable molecular probe for elucidating the roles of these enzymes in both physiological and pathological processes.
Core Mechanism of Action: Competitive Inhibition
This compound functions as a potent and competitive inhibitor of elastase.[1] This mode of inhibition signifies that this compound and the natural substrate of elastase compete for binding to the enzyme's active site. The binding of this compound to the active site is reversible, and an increase in substrate concentration can overcome the inhibitory effect.
While some commercial suppliers describe this compound as an irreversible inhibitor, the characterization in scientific literature points towards a competitive, and therefore likely reversible, binding mechanism.[1] This discrepancy may arise from the high potency and tight binding of this compound, which can appear as irreversible under certain experimental conditions.
The chemical structure of this compound, (((S)-1-((S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl)-2-(((S)-5-amino-1,5-dioxo-1-(((S)-1-oxopropan-2-yl)amino)pentan-2-yl)amino)-2-oxoethyl)carbamoyl)-L-leucine, is crucial for its specific interaction with the elastase active site.[2]
Visualization of Competitive Inhibition
Quantitative Data on Inhibitory Activity
The potency of this compound as an elastase inhibitor is quantified by its IC50 and Ki values. The IC50 represents the concentration of inhibitor required to reduce enzyme activity by 50%, while the Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
| Parameter | Enzyme Source | Substrate | Value | Reference |
| Ki | Pancreatic Elastase | Acetyl-alanyl-alanyl-alanine p-nitroanilide | 0.21 µM | [1] |
| Ki | Pancreatic Elastase | Acetyl-alanyl-alanyl-alanine methyl ester | 0.24 µM | [1] |
| IC50 | Porcine Liver Elastase | Succinyltrialanine p-nitroanilide | 17 µM | [2] |
Downstream Signaling Pathways Modulated by this compound
By inhibiting elastase, this compound can indirectly modulate various downstream signaling pathways in which elastase plays a crucial role. These pathways are often associated with inflammation and immune responses.
Inhibition of Neutrophil Extracellular Trap (NET) Formation
Neutrophil elastase is a key enzyme in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. While essential for host defense, excessive NET formation can contribute to tissue damage and inflammation. By inhibiting neutrophil elastase, this compound is predicted to suppress NETosis.
References
The Microbial Genesis of Elastatinal: A Potent Elastase Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Elastatinal, a potent and competitive inhibitor of elastase, is a naturally occurring peptide aldehyde of microbial origin. First reported in 1973 by Umezawa and colleagues, this bioactive compound is produced by various species of Actinomycetes. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, the producing microorganisms, and the foundational experimental work that led to its characterization. While the complete biosynthetic pathway of this compound remains to be fully elucidated, this document collates the available information on its isolation and inhibitory activity, presenting it in a structured format for researchers and professionals in drug development.
Introduction
Elastin is a critical protein in the extracellular matrix, providing elasticity and resilience to various tissues, including the skin, lungs, and blood vessels. Elastases are a class of proteases that can degrade elastin. While essential for tissue remodeling and immune responses, unregulated elastase activity can contribute to the pathology of various diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and certain inflammatory skin conditions. This has driven the search for potent and specific elastase inhibitors.
This compound emerged from a screening program for microbial-derived enzyme inhibitors and was identified as a powerful inhibitor of pancreatic elastase.[1] Its discovery opened avenues for the development of novel therapeutic agents targeting elastase-mediated pathologies. This guide will delve into the technical details of this compound's origins, from the producing microorganism to its initial characterization.
Discovery and Producing Organism
This compound was discovered by a team of Japanese scientists led by Hamao Umezawa, a pioneer in the field of antibiotics and enzyme inhibitors. Their findings were first published in a 1973 letter in The Journal of Antibiotics.[1] The inhibitor was isolated from the culture broth of an Actinomycete strain. Actinomycetes are a phylum of Gram-positive bacteria known for their production of a wide array of secondary metabolites with diverse biological activities, including many clinically used antibiotics. While the specific strain was not detailed in the initial publication, it was established that various species within this group are capable of producing this compound.
Physicochemical Properties
The structure of this compound was elucidated and reported in 1975.[2] It is a peptide aldehyde with the chemical formula C₂₁H₃₆N₈O₇ and a molecular weight of 512.56 g/mol .
| Property | Value |
| Chemical Formula | C₂₁H₃₆N₈O₇ |
| Molecular Weight | 512.56 g/mol |
| CAS Number | 51798-45-9 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Experimental Protocols
Fermentation of the Producing Organism
The production of this compound would have involved the submerged fermentation of a selected Actinomycete strain.
General Fermentation Protocol:
-
Inoculum Preparation: A seed culture of the Actinomycete strain would be prepared by inoculating a suitable liquid medium and incubating it on a rotary shaker to obtain a sufficient biomass.
-
Production Fermentation: The seed culture would then be used to inoculate a larger volume of a production medium. The composition of this medium would be optimized to maximize the yield of this compound and would typically contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and essential minerals.
-
Incubation: The fermentation would be carried out in a fermenter with controlled parameters such as temperature, pH, and aeration to ensure optimal growth and secondary metabolite production. The culture would be incubated for several days.
Isolation and Purification
Following fermentation, this compound would be extracted from the culture broth and purified through a series of chromatographic steps.
General Isolation and Purification Workflow:
Figure 1: A generalized workflow for the isolation and purification of this compound.
Protocol Steps:
-
Separation of Biomass: The fermentation broth would first be centrifuged to separate the mycelial cake from the supernatant.
-
Extraction: this compound, being a secreted metabolite, would be present in the supernatant. It would be extracted using a suitable organic solvent.
-
Chromatography: The crude extract would then be subjected to various chromatographic techniques to purify this compound. This would likely involve column chromatography using stationary phases like silica gel or Sephadex, followed by analysis of the collected fractions using thin-layer chromatography (TLC) to identify those containing the active compound.
-
Final Purification: The active fractions would be pooled and further purified, potentially using techniques like preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
Structure Elucidation
The determination of this compound's chemical structure would have relied on a combination of spectroscopic techniques and chemical degradation studies.
Key Methodologies:
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
-
Amino Acid Analysis: Acid hydrolysis of this compound followed by amino acid analysis would have been used to identify its constituent amino acids.
Biological Activity
This compound is a potent inhibitor of elastase, with a particular selectivity for pancreatic elastase over leukocyte elastase. Its inhibitory activity has been quantified in several studies.
| Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ |
| Porcine Pancreatic Elastase | 0.21 µM | Not Reported |
| Human Leukocyte Elastase | Weaker inhibition compared to pancreatic elastase | Not Reported |
Note: The available data on the inhibitory activity of this compound can vary between different studies and experimental conditions.
Biosynthesis
The biosynthetic pathway of this compound has not yet been fully elucidated. As a peptide-based natural product from Actinomycetes, it is highly probable that its biosynthesis involves a non-ribosomal peptide synthetase (NRPS) multienzyme complex.
Figure 2: A hypothetical signaling pathway for the biosynthesis of this compound.
Hypothesized Biosynthetic Steps:
-
Amino Acid Activation: The constituent amino acids of this compound are activated by the adenylation (A) domains of the NRPS.
-
Thiolation: The activated amino acids are then transferred to the thiolation (T) or peptidyl carrier protein (PCP) domains.
-
Peptide Bond Formation: The condensation (C) domains catalyze the formation of peptide bonds between the tethered amino acids in a sequential manner.
-
Reductive Release: The final step is likely a reductive release of the peptide chain from the NRPS, catalyzed by a thioesterase (Te) or a terminal reductase domain, which results in the characteristic C-terminal aldehyde group of this compound.
Further research, including the identification and characterization of the this compound biosynthetic gene cluster, is required to confirm this proposed pathway.
Conclusion
This compound stands as a significant discovery in the field of natural product research, demonstrating the potential of microorganisms, particularly Actinomycetes, as a source of potent enzyme inhibitors. Its origin from microbial fermentation and its specific inhibitory activity against elastase have made it a valuable tool for researchers studying the roles of elastases in health and disease. While the detailed experimental protocols from its initial discovery are not fully accessible, the foundational knowledge of its microbial origin and chemical nature continues to inspire the search for and development of new therapeutic agents. Future investigations into its biosynthetic pathway could unlock opportunities for the bioengineering of novel and even more potent elastase inhibitors.
References
Elastatinal: A Technical Guide to a Microbial Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elastatinal is a potent and competitive inhibitor of elastase, a serine protease.[1] Originally isolated from microbial sources, this small molecule has become a valuable tool in the study of elastase-mediated physiological and pathological processes.[1] Elastases are a class of enzymes responsible for the breakdown of elastin, a key protein component of the extracellular matrix that provides elasticity to tissues such as the skin, lungs, and blood vessels. Dysregulation of elastase activity is implicated in a variety of diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), cystic fibrosis, and certain inflammatory conditions. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, mechanism of action, experimental protocols for its study, and its impact on relevant signaling pathways.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₆N₈O₇ | [2] |
| Molecular Weight | 512.6 g/mol | [2] |
| CAS Number | 51798-45-9 | [2] |
| Appearance | Powder | Sigma-Aldrich |
| Solubility | Soluble in water to 10 mM | [2] |
| Storage | Store at -20°C under desiccating conditions | [2] |
Inhibitory Activity and Specificity
This compound is a potent inhibitor of elastase, with a reported Ki of 0.21 μM.[1] It acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, preventing the substrate from binding.[1] An important characteristic of this compound is its differential specificity. It is a more potent inhibitor of pancreatic elastase than leukocyte elastase.[1]
| Enzyme | Inhibition Constant | Substrate | Source |
| Porcine Pancreatic Elastase | IC₅₀ = 17 µM | Succinyltrialanine p-nitroanilide | [2] |
| Elastase | Kᵢ = 0.21 µM | Acetyl-alanyl-alanyl-alanine methyl ester | [1] |
| Elastase | Kᵢ = 0.24 µM | Acetyl-alanyl-alanyl-alanine p-nitroanilide | [1] |
| Human Leucocyte Chymotrypsin-like Protease | No inhibition | N/A | [1] |
Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, including substrate concentration.
Mechanism of Action
This compound functions by binding to the active site of elastase, a serine protease. The active site of serine proteases contains a catalytic triad of amino acid residues (typically serine, histidine, and aspartate) that are essential for peptide bond hydrolysis. By occupying this site, this compound prevents the natural substrate, elastin, from being cleaved. This inhibition is described as competitive and, in some sources, irreversible.[1][2]
Experimental Protocols
General Elastase Inhibition Assay (Colorimetric)
This protocol is a generalized procedure based on commonly used methods for measuring elastase inhibition.
Materials:
-
Porcine Pancreatic Elastase (PPE) or Human Leukocyte Elastase (HLE)
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S4760)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in an appropriate solvent (e.g., water or DMSO) to create a stock solution. Prepare a series of dilutions to determine the IC₅₀.
-
Reconstitute the elastase enzyme in cold assay buffer to the desired working concentration (e.g., 0.2–0.5 units/mL).
-
Prepare the substrate solution in the assay buffer (e.g., 2 mg/mL).
-
-
Assay Setup:
-
In a 96-well plate, add the following to the appropriate wells:
-
Blank: Assay buffer and substrate solution.
-
Enzyme Control: Assay buffer, enzyme solution, and substrate solution.
-
Inhibitor Wells: Assay buffer, enzyme solution, various concentrations of this compound, and substrate solution.
-
-
-
Pre-incubation:
-
Add the assay buffer, enzyme, and this compound (or its solvent for the control) to the wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm over time (kinetic mode). The p-nitroaniline released by the enzymatic cleavage of the substrate absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways Modulated by Elastase Inhibition
The inhibition of elastase by this compound can have significant downstream effects on cellular signaling pathways where elastase plays a regulatory role.
Neutrophil Elastase and PAR2 Signaling
Neutrophil elastase can act as a biased agonist for the Proteinase-Activated Receptor-2 (PAR2), a G protein-coupled receptor. This interaction can lead to the activation of the p44/42 Mitogen-Activated Protein Kinase (MAPK) pathway, independent of Gq-coupled calcium signaling.[3] By inhibiting neutrophil elastase, this compound can prevent this biased activation of PAR2 and the subsequent downstream signaling events.
Caption: this compound inhibits Neutrophil Elastase, preventing biased agonism of PAR2 and subsequent MAPK pathway activation.
Elastase-Induced Apoptosis and Akt Signaling
Leukocyte elastase has been shown to induce apoptosis in epithelial cells. This process involves changes in mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of caspases. Interestingly, elastase also causes an initial protective activation of the Akt signaling pathway, a key regulator of cell survival.[4] The inhibition of elastase by this compound could therefore prevent the initiation of this apoptotic cascade.
Caption: this compound can block elastase-induced apoptosis by preventing mitochondrial permeability changes.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing protease inhibitors like this compound.
Caption: A generalized workflow for the discovery and development of protease inhibitors.
Conclusion
This compound is a well-characterized microbial protease inhibitor with significant utility in biomedical research. Its potent and selective inhibition of elastase makes it an invaluable tool for dissecting the roles of this enzyme in health and disease. The provided data, protocols, and pathway diagrams offer a comprehensive resource for scientists and drug development professionals working in fields where elastase activity is a key therapeutic target. Further research into the specific interactions of this compound with different elastase isoforms and its effects in various disease models will continue to expand its scientific and clinical relevance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]
- 3. Neutrophil Elastase Acts as a Biased Agonist for Proteinase-activated Receptor-2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukocyte elastase induces epithelial apoptosis: role of mitochondial permeability changes and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Function of Elastatinal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Elastatinal, a potent microbial-derived inhibitor of elastase. The content covers its chemical structure, mechanism of action, inhibitory kinetics, and its impact on relevant biological pathways. Detailed experimental protocols are provided to facilitate further research and development.
Core Properties of this compound
This compound is a peptide aldehyde produced by various species of Actinomycetes. It is recognized for its potent and competitive inhibition of elastase, a serine protease responsible for the breakdown of elastin.
Chemical Structure and Properties
This compound is a tetrapeptide derivative with a C-terminal aldehyde group, which is crucial for its inhibitory activity.
| Property | Value |
| Molecular Formula | C₂₁H₃₆N₈O₇ |
| Molecular Weight | 512.56 g/mol [1] |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O[2] |
| Solubility | Soluble in water (up to 20 mg/mL)[1] |
Caption: Key chemical and physical properties of this compound.
Mechanism of Action: Elastase Inhibition
This compound functions as a competitive inhibitor of elastase. It binds to the active site of the enzyme, mimicking the substrate and forming a stable, reversible complex. This prevents the natural substrate, elastin, from binding and being hydrolyzed. While some sources describe the inhibition as irreversible, it is more accurately characterized as a slow, tight-binding competitive inhibition.
References
Elastatinal's Inhibitory Effect on Elastase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of elastatinal, a potent microbial-derived inhibitor of elastase. It covers the mechanism of inhibition, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and the broader context of its potential therapeutic applications.
Introduction to Elastase and this compound
Elastases are a class of serine proteases responsible for the breakdown of elastin, a critical protein that imparts elasticity to tissues such as the lungs, skin, and blood vessels.[1][2][3] While essential for tissue remodeling and immune responses, unregulated elastase activity is implicated in the pathology of various diseases, including emphysema, chronic obstructive pulmonary disease (COPD), atherosclerosis, and skin aging.[1][2] There are several types of elastases, with neutrophil elastase and pancreatic elastase being the most studied.[2]
This compound is an oligopeptide-like substance produced by species of Actinomycetes.[4] It has been identified as a potent and selective inhibitor of elastase, making it a valuable tool for studying the roles of elastase in health and disease and a lead compound for the development of therapeutic agents.[5][6]
Mechanism of Inhibition
This compound functions as a potent and competitive inhibitor of elastase.[5][6][7] In competitive inhibition, the inhibitor molecule bears a structural resemblance to the natural substrate and binds reversibly to the enzyme's active site. This binding event prevents the substrate from accessing the active site, thereby blocking the catalytic reaction. The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.
Quantitative Inhibitory Data
This compound exhibits a strong affinity for elastase, although its potency can vary depending on the source of the enzyme and the specific substrate used in the assay. It is notably more effective against pancreatic elastase compared to leukocyte elastase.[4][5][6][8] Conversely, it shows no inhibitory activity against human leukocyte chymotrypsin-like protease.[5][6]
| Parameter | Enzyme/Substrate System | Value | Reference |
| Ki | Pancreatic Elastase | 0.21 µM | [5][6] |
| Ki | Inhibition of acetyl-alanyl-alanyl-alanine p-nitroanilide binding to elastase | 0.24 µM | [5] |
| Ki | Inhibition of acetyl-alanyl-alanyl-alanine methyl ester binding to elastase | 0.21 µM | [5] |
| IC50 | Succinyltrialanine p-nitroanilide hydrolytic enzyme (porcine liver) | 17 µM | [9] |
Table 1: Summary of quantitative data for this compound's inhibition of elastase. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are presented.
Experimental Protocols
The inhibitory effect of this compound on elastase is commonly quantified using a colorimetric assay. This method relies on a synthetic substrate that releases a colored product upon cleavage by elastase, which can be measured spectrophotometrically.
Colorimetric Elastase Inhibition Assay
Principle: This assay measures elastase activity by monitoring the hydrolysis of the substrate N-succinyl-Ala-Ala-Ala-p-nitroanilide (S4760). Elastase cleaves this substrate to release the yellow chromophore, p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 410 nm.[1][2][10] The reduction in the rate of pNA formation in the presence of this compound is proportional to the inhibitor's potency.
Materials:
-
Porcine Pancreatic Elastase (e.g., Sigma-Aldrich E1250)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S4760)
-
Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving this compound[6]
-
96-well microplate
-
Spectrophotometer or microplate reader
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0 at 25 °C.
-
Elastase Solution: Prepare a stock solution of 1 mg/mL elastase in cold ultrapure water.[11] Immediately before use, dilute to a working concentration (e.g., 0.2–0.5 units/mL) in cold Assay Buffer. The final concentration should be determined empirically to yield a linear rate of absorbance change of 0.02-0.04 ΔA/minute.[10]
-
Substrate Solution: Prepare a 2 mg/mL solution of N-Succinyl-Ala-Ala-Ala-p-nitroanilide in Assay Buffer. This corresponds to approximately 4.4 mM.
-
Inhibitor (this compound) Solutions: Prepare a high-concentration stock solution of this compound in DMF or DMSO (e.g., 33 mg/mL in DMF).[6] Perform serial dilutions in the Assay Buffer to achieve a range of desired final concentrations for the assay.
Procedure:
-
Assay Setup: To appropriate wells of a 96-well plate, add the Assay Buffer, the elastase working solution, and varying concentrations of the this compound dilutions. Include control wells containing elastase and the solvent (DMSO/DMF) but no this compound.
-
Pre-incubation: Mix the contents of the wells and incubate the plate for 15-20 minutes at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Add the Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200-300 µL).
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 410 nm using a microplate reader.[2][10] Take readings every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the reaction rate (ΔA410/minute) from the linear portion of the curve for each concentration of this compound.
-
Determine the percent inhibition relative to the control (no inhibitor) using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Pathophysiological Relevance and Therapeutic Potential
The inhibitory action of this compound on elastase provides a clear mechanism for its potential therapeutic effects. In inflammatory conditions, immune cells like neutrophils release high concentrations of elastase, which can overwhelm endogenous inhibitors (like α1-antitrypsin) and lead to the pathological degradation of elastin in surrounding tissues.[3] This process is a key driver of tissue damage in the lungs, leading to emphysema.
By directly blocking the active site of elastase, this compound can prevent the cleavage of elastin, thereby preserving tissue integrity and function. This logical relationship underscores the interest in this compound and its derivatives as potential drugs for elastase-mediated diseases.
Conclusion
This compound is a well-characterized, potent, and competitive inhibitor of elastase, with a particular selectivity for the pancreatic form of the enzyme. Its mechanism of action, involving direct competition with the substrate for the active site, is supported by robust kinetic data. The standardized colorimetric assays provide a reliable method for quantifying its inhibitory potency. For researchers and drug developers, this compound serves as a critical reference compound for investigating the pathological roles of elastase and as a foundational structure for designing novel anti-elastase therapeutics aimed at mitigating tissue damage in a range of inflammatory diseases.
References
- 1. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [jove.com]
- 3. Elastase - Wikipedia [en.wikipedia.org]
- 4. peptidepharma.com [peptidepharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The inhibition of human leucocyte elastase and chymotrypsin-like protease by this compound and chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, elastase inhibitor (ab144541) | Abcam [abcam.co.jp]
- 10. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. promega.com [promega.com]
- 12. mdpi.com [mdpi.com]
Pancreatic Elastase Inhibition by Elastatinal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic elastase, a serine protease produced in the acinar cells of the pancreas, plays a crucial role in the digestion of proteins, particularly elastin.[1] Unregulated elastase activity is implicated in various pathological conditions, making it a significant target for therapeutic intervention. Elastatinal, a potent protease inhibitor of microbial origin, has demonstrated significant inhibitory activity against pancreatic elastase. This technical guide provides an in-depth overview of the inhibition of pancreatic elastase by this compound, summarizing key quantitative data, detailing experimental protocols for assessing inhibition, and illustrating the proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of protease inhibitors and their therapeutic applications.
Introduction to Pancreatic Elastase
Pancreatic elastase (PE), classified as EC 3.4.21.36, is a member of the chymotrypsin family of serine proteases.[2] It is synthesized as an inactive zymogen, proelastase, which is activated in the duodenum by trypsin.[2] The primary function of pancreatic elastase is the hydrolysis of elastin, a key connective tissue protein responsible for the elasticity of tissues.[1] Pancreatic elastase preferentially cleaves peptide bonds at the carboxyl-terminal side of small, neutral amino acids such as alanine, valine, and glycine.
The catalytic activity of pancreatic elastase is dependent on a catalytic triad of amino acid residues in its active site: histidine-57, aspartate-102, and serine-195. The nucleophilic attack by the serine-195 residue on the carbonyl carbon of the peptide bond is the key step in the hydrolytic mechanism.
This compound: A Potent Inhibitor of Pancreatic Elastase
This compound is a naturally occurring protease inhibitor isolated from Actinomycetes. It has been identified as a potent and competitive inhibitor of elastase.[3][4][5] Notably, this compound exhibits a greater inhibitory potency against pancreatic elastase as compared to leukocyte elastase.[4][5]
Quantitative Inhibition Data
The inhibitory potency of this compound against pancreatic elastase has been quantified through the determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values provide a measure of the inhibitor's affinity for the enzyme.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| Ki | 0.21 µM | Porcine Pancreas | Acetyl-alanyl-alanyl-alanine methyl ester | [4] |
| Ki | 0.24 µM | Porcine Pancreas | Acetyl-alanyl-alanyl-alanine p-nitroanilide | [4] |
| Ki | 240 nM (0.24 µM) | Porcine Pancreas | Not Specified | [5][6] |
| IC50 | 17 µM | Porcine Liver | Succinyltrialanine p-nitroanilide | [7] |
Note: The IC50 value from porcine liver elastase is provided for context, though it may differ from pancreatic elastase due to tissue-specific isoforms and experimental conditions.
Mechanism of Inhibition
This compound acts as a competitive inhibitor of pancreatic elastase, meaning it reversibly binds to the active site of the enzyme, thereby preventing the substrate from binding.[4] The structural basis for this inhibition, while not definitively confirmed by a co-crystal structure, is understood to involve the interaction of this compound's functional groups with the amino acid residues of the elastase active site.
While some sources describe this compound as an irreversible inhibitor, the majority of kinetic studies characterize it as a potent competitive inhibitor with a low Ki value.[4][5][6][7] This discrepancy may arise from different experimental conditions or the formation of a very stable enzyme-inhibitor complex that is slow to dissociate, appearing "irreversible" over the timescale of some experiments.
The proposed mechanism involves the binding of this compound within the S1-S4 subsites of the pancreatic elastase active site, sterically blocking the entry of the natural substrate.
Experimental Protocols
The following provides a generalized protocol for determining the inhibitory activity of this compound against pancreatic elastase.
Materials and Reagents
-
Porcine Pancreatic Elastase (PPE)
-
This compound
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) or other suitable chromogenic/fluorogenic elastase substrate
-
Tris-HCl buffer (e.g., 0.2 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Microplate reader
-
96-well microplates
Enzyme Inhibition Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of Porcine Pancreatic Elastase in Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in Tris-HCl buffer.
-
Prepare a stock solution of the substrate (e.g., SANA) in the appropriate solvent as recommended by the manufacturer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
This compound solution at various concentrations (test wells) or buffer/DMSO (control wells).
-
Pancreatic elastase solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance (e.g., at 405-410 nm for SANA) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
Signaling Pathways and Broader Implications
The inhibition of pancreatic elastase by this compound is a direct enzyme-inhibitor interaction and does not involve complex signaling pathways in the context of its immediate mechanism of action. However, the downstream physiological effects of inhibiting elastase activity are significant. In conditions characterized by excessive elastase activity, such as pancreatitis or certain inflammatory diseases, the application of an inhibitor like this compound could potentially mitigate tissue damage.
The development of potent and specific elastase inhibitors is a key area of research for the treatment of these conditions. The data and protocols presented in this guide are intended to support these drug discovery and development efforts.
Conclusion
This compound is a well-characterized, potent competitive inhibitor of pancreatic elastase. The quantitative data and experimental methodologies outlined in this technical guide provide a solid foundation for further research into its mechanism of action and potential therapeutic applications. For scientists and drug development professionals, this compound serves as a valuable tool compound for studying the role of pancreatic elastase in health and disease and as a lead structure for the design of novel elastase inhibitors. Future work, including the determination of the co-crystal structure of the pancreatic elastase-Elastatinal complex, would provide further insights into the precise molecular interactions governing this potent inhibition.
References
- 1. Mechanism of inhibition of porcine elastase by human alpha-1-antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreatic elastase - Wikipedia [en.wikipedia.org]
- 3. This compound [shop.labclinics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. peptidepharma.com [peptidepharma.com]
- 7. This compound, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]
The Inhibitory Effect of Elastatinal on Neutrophil Elastase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil elastase, a serine protease released by neutrophils during inflammation, is a key mediator of tissue damage in a variety of diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Its proteolytic activity, if left unchecked, can lead to the degradation of critical extracellular matrix components, most notably elastin. Elastatinal, a potent protease inhibitor of microbial origin, has been identified as a significant inhibitor of elastase activity. This technical guide provides a comprehensive overview of the effect of this compound on human neutrophil elastase, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.
Introduction to Neutrophil Elastase and this compound
Human neutrophil elastase (HNE) is a 29.5 kDa glycoprotein stored in the azurophilic granules of neutrophils. Upon activation of neutrophils at sites of inflammation, HNE is released into the extracellular space where it plays a crucial role in host defense by degrading bacterial proteins. However, its broad substrate specificity also leads to the degradation of host tissues, contributing to the pathology of various inflammatory diseases.
This compound is a naturally occurring peptide derivative that has been shown to be a potent inhibitor of elastase. Its chemical structure and inhibitory properties make it a valuable tool for studying the roles of neutrophil elastase in health and disease, and a potential lead compound for the development of therapeutic agents.
Mechanism of Action
This compound is a competitive and irreversible inhibitor of neutrophil elastase. As a competitive inhibitor, it binds to the active site of the enzyme, thereby preventing the binding of the natural substrate. The irreversible nature of its binding implies the formation of a stable, likely covalent, bond with a key residue in the enzyme's active site, leading to a time-dependent loss of enzymatic activity. While the precise mechanism of irreversible inhibition for this compound on neutrophil elastase is not extensively detailed in the readily available literature, it is a known characteristic of this inhibitor.
Quantitative Inhibition Data
The inhibitory potency of this compound against elastase has been quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). It is important to note that these values can vary depending on the source of the elastase (e.g., porcine pancreatic vs. human neutrophil) and the experimental conditions.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| Ki | 0.21 µM | Elastase (unspecified) | Acetyl-alanyl-alanyl-alanine methyl ester | [1] |
| IC50 | 17 µM | Porcine liver elastase | Succinyltrialanine p-nitroanilide | [2] |
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of the inhibitory effect of this compound on human neutrophil elastase.
Determination of IC50 of this compound against Human Neutrophil Elastase
This protocol outlines a method to determine the concentration of this compound required to inhibit 50% of human neutrophil elastase activity using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
Fluorogenic HNE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Dilute the HNE in Assay Buffer to the desired working concentration.
-
Dissolve the fluorogenic substrate in DMSO and then dilute to the final working concentration in Assay Buffer.
-
-
Enzyme and Inhibitor Incubation:
-
To the wells of the 96-well plate, add a fixed volume of the HNE solution.
-
Add varying concentrations of the diluted this compound solutions to the wells. Include a control well with no inhibitor.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for the interaction between the enzyme and the inhibitor.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/500 nm for AMC-based substrates).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Plot the percentage of HNE inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinetic Analysis of HNE Inhibition by this compound (Determination of Ki)
This protocol is designed to determine the inhibition constant (Ki) and the mode of inhibition of this compound on HNE.
Materials:
-
Same as in section 4.1, with the addition of a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide).
-
Spectrophotometer microplate reader.
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of HNE, this compound, and the chromogenic substrate as described in section 4.1.
-
-
Assay Setup:
-
In a 96-well plate, set up a matrix of reactions with varying concentrations of both the substrate and this compound. Keep the HNE concentration constant.
-
Include control wells without the inhibitor for each substrate concentration.
-
-
Measure Absorbance:
-
Initiate the reactions by adding the substrate.
-
Measure the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Generate Lineweaver-Burk or Michaelis-Menten plots for the uninhibited and inhibited reactions.
-
Analyze the plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and calculate the Ki value. For competitive inhibition, the Ki can be determined from the change in the apparent Km in the presence of the inhibitor.
-
Signaling Pathways Modulated by Neutrophil Elastase Inhibition
The inhibition of neutrophil elastase by this compound can have significant downstream effects on cellular signaling pathways that are aberrantly activated by the enzyme in pathological conditions. A key target of neutrophil elastase is the Protease-Activated Receptor-2 (PAR2) , a G-protein coupled receptor.
Neutrophil elastase acts as a biased agonist of PAR2.[3] Unlike canonical agonists like trypsin, which activate Gαq-mediated calcium signaling, neutrophil elastase cleavage of PAR2 leads to biased signaling through Gαs. This results in the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][4] This pathway can also lead to the activation of the p44/42 MAPK (ERK1/2) pathway.[3] A downstream consequence of this signaling cascade is the sensitization of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, contributing to inflammation and pain.[2][4]
By inhibiting neutrophil elastase, this compound can prevent the cleavage and biased activation of PAR2, thereby blocking these downstream pro-inflammatory signaling events.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound against neutrophil elastase.
Neutrophil Elastase-Mediated PAR2 Signaling Pathway
Caption: Biased signaling of PAR2 by neutrophil elastase and its inhibition.
Conclusion
This compound serves as a potent, competitive, and irreversible inhibitor of neutrophil elastase. Its ability to block the enzymatic activity of HNE has significant implications for mitigating the tissue damage associated with inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other potential HNE inhibitors. Furthermore, the elucidation of the PAR2 signaling pathway as a key target of HNE provides a molecular basis for the pro-inflammatory effects of this enzyme and highlights a critical pathway that can be modulated by inhibitors like this compound. This knowledge is paramount for the rational design and development of novel therapeutics for a range of debilitating inflammatory conditions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Neutrophil Elastase Activates Protease-activated Receptor-2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4) to Cause Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Elastase Activates Protease-activated Receptor-2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4) to Cause Inflammation and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Potential of Elastatinal: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Dated: November 14, 2025
Abstract
Elastatinal is a potent, naturally derived inhibitor of elastase, a serine protease primarily released by neutrophils. While extensively studied for its anti-inflammatory properties, the direct antiviral activities of this compound remain largely unexplored in published literature. This technical guide consolidates the existing knowledge on the role of human neutrophil elastase in viral pathogenesis and posits a hypothetical mechanism for the antiviral action of this compound. This document aims to serve as a foundational resource for researchers seeking to investigate the potential of this compound as a host-directed antiviral agent. Due to the nascent stage of this specific research area, this guide highlights significant knowledge gaps, particularly the absence of quantitative data on the antiviral efficacy of this compound and established experimental protocols for its virological assessment.
Introduction to this compound
This compound is a peptide aldehyde isolated from species of the bacterial genus Actinomyces. It is a highly specific and potent inhibitor of elastase, particularly human neutrophil elastase (HNE). HNE is a key enzyme involved in a variety of physiological and pathological processes, including inflammation, tissue remodeling, and host defense. The primary mechanism of action of this compound is the formation of a stable, covalent bond with the active site serine of elastase, thereby inactivating the enzyme. Given the role of host proteases in the life cycle of numerous viruses, the inhibitory action of this compound on HNE presents a compelling, albeit currently hypothetical, avenue for antiviral research.
The Role of Human Neutrophil Elastase in Viral Infections
A growing body of evidence suggests that certain viruses co-opt host proteases to facilitate their entry into host cells. Human neutrophil elastase has been implicated in the activation of viral surface glycoproteins, a critical step for membrane fusion and viral genome delivery.
For instance, in the context of coronaviruses, the spike (S) protein must be cleaved at two distinct sites, S1/S2 and S2', to become fusion-competent. While furin is a primary protease for the S1/S2 cleavage, other proteases, including HNE, have been shown to cleave the S protein, potentially activating it for viral entry. This suggests that in the inflammatory microenvironment of a viral infection, where neutrophil activity is high, HNE could play a significant role in viral propagation.[1][2]
Similarly, while influenza virus hemagglutinin (HA) is typically cleaved by trypsin-like proteases, the possibility of cleavage by other proteases present at the site of infection, such as elastase, has been considered in the development of live-attenuated vaccines. This highlights the potential for elastase activity to influence the infectivity of influenza and possibly other respiratory viruses.
Proposed Antiviral Mechanism of Action of this compound
Based on its potent inhibitory effect on human neutrophil elastase, the proposed antiviral mechanism of this compound is indirect, acting on a host factor rather than a viral component. By inhibiting HNE, this compound could prevent the proteolytic cleavage of viral surface proteins that is necessary for viral entry into the host cell.
This host-directed therapeutic approach offers a potential advantage over direct-acting antivirals, as the likelihood of the virus developing resistance is significantly lower. The therapeutic target, a host enzyme, is not subject to the high mutation rates observed in viral genomes.
Figure 1: Proposed mechanism of antiviral action for this compound.
Quantitative Data on Antiviral Activity
To date, there is a notable absence of published, peer-reviewed studies detailing the in vitro or in vivo antiviral activity of this compound against any specific virus. Consequently, quantitative data such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are not available. The following table illustrates the type of data that would be necessary to evaluate the antiviral potential of this compound and serves to highlight the current research gap.
| Virus | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Influenza A Virus (e.g., H1N1) | MDCK | Plaque Reduction Assay | Not Available | Not Available | Not Available | Not Available | N/A |
| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) Assay | Not Available | Not Available | Not Available | Not Available | N/A |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Viral Titer Reduction Assay | Not Available | Not Available | Not Available | Not Available | N/A |
Experimental Protocols
The lack of specific studies on the antiviral properties of this compound means that no detailed experimental protocols have been published. However, researchers can adapt standard virological assays to test the efficacy of this compound. Below is a generalized protocol for a plaque reduction assay, a common method for determining the concentration of an antiviral compound that inhibits viral replication.
Generalized Protocol: Plaque Reduction Assay
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).
Materials:
-
Target virus stock (e.g., Influenza A virus)
-
Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution of known concentration
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Compound Dilution: Prepare a series of dilutions of this compound in serum-free cell culture medium.
-
Virus-Compound Incubation: Mix a standard amount of virus (to produce a countable number of plaques) with each dilution of this compound and incubate for 1 hour at 37°C. A virus-only control (no compound) should also be prepared.
-
Infection: Wash the confluent cell monolayers with PBS and inoculate with the virus-Elastatinal mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict viral spread to adjacent cells, thus forming localized plaques. The overlay medium should also contain the respective concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
Figure 2: Generalized workflow for a plaque reduction assay.
Conclusion and Future Directions
This compound presents a compelling candidate for investigation as a broad-spectrum, host-directed antiviral agent. Its known mechanism as a potent inhibitor of human neutrophil elastase provides a strong rationale for its potential to interfere with the life cycle of viruses that rely on this host protease for their activation and entry. However, the current body of scientific literature lacks direct evidence of the antiviral activity of this compound.
Future research should focus on:
-
In vitro screening: Conducting comprehensive in vitro studies to determine the antiviral spectrum of this compound against a panel of clinically relevant viruses, particularly respiratory viruses.
-
Mechanism of action studies: Elucidating the precise molecular mechanism by which this compound may inhibit viral replication, including detailed studies on its effect on viral glycoprotein cleavage.
-
In vivo efficacy: Evaluating the therapeutic potential of this compound in appropriate animal models of viral infection.
The generation of robust preclinical data is a critical next step to validate the hypothetical antiviral properties of this compound and to determine its potential for further development as a novel therapeutic agent.
References
- 1. Neutrophil Elastase Inhibitors: A potential prophylactic treatment option for SARS-CoV-2-induced respiratory complications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase inhibitor (Sivelestat) in the treatment of acute respiratory distress syndrome induced by COVID-19: a multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Elastatinal in the Proteolytic Generation of Endostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Endostatin, a potent endogenous inhibitor of angiogenesis, is a 20-kDa C-terminal fragment of collagen XVIII.[1][2] Its generation is a highly regulated proteolytic process, critical for controlling neovascularization in both physiological and pathological contexts, such as tumor growth. This technical guide provides an in-depth examination of the enzymatic cascade leading to endostatin formation, with a specific focus on the inhibitory role of elastatinal. We will detail the multi-step cleavage of collagen XVIII, present quantitative data on the effects of various protease inhibitors, outline key experimental protocols, and visualize the involved pathways.
The Two-Step Mechanism of Endostatin Generation
The conversion of the parent molecule, collagen XVIII, into the biologically active endostatin fragment is not a single cleavage event but a sequential, two-step process.[3][4] This cascade involves distinct classes of proteases acting in a coordinated manner.
-
Step 1: The Metal-Dependent Initial Cleavage: The first step involves the liberation of the C-terminal NC1 domain from the larger collagen XVIII molecule. This action is dependent on a metal-dependent enzymatic activity, strongly suggesting the involvement of Matrix Metalloproteinases (MMPs).[3] The use of metal chelators, such as 1,10-phenanthroline, has been shown to block the generation of both the NC1 precursor and endostatin, confirming the essential role of metalloproteases in this initial phase.[3] Several MMPs, including MMP-3, -7, -9, -13, and -20, have been identified as capable of cleaving the hinge region of the NC1 domain to produce endostatin-containing fragments.[1][5]
-
Step 2: The Elastase-Dependent Final Cleavage: The NC1 domain, once cleaved, serves as the direct precursor to endostatin.[3] The final and critical step is the specific cleavage of an Alanine-Histidine (Ala-His) peptide bond within the NC1 domain's hinge region.[3][4] This releases the 20-kDa endostatin fragment. Research has identified that this final processing step is mediated by an elastase-like serine protease.[1][3][4]
It is also important to note that other proteases, particularly cathepsins L, B, and K, can generate endostatin, sometimes in parallel pathways independent of MMPs.[1][6][7][8] Cathepsin L, in particular, has been shown to be highly efficient at this process.[1][6]
This compound: A Specific Inhibitor of the Final Step
This compound is a potent and specific inhibitor of elastases, a class of serine proteases known for degrading extracellular matrix proteins like elastin.[3][9] In the context of endostatin generation, this compound serves as a critical molecular tool to dissect the proteolytic pathway.
Experiments using conditioned media from hemangioendothelioma (EOMA) cells, from which endostatin was first isolated, demonstrate that the application of this compound significantly impairs the production of the final endostatin fragment.[3] Crucially, while this compound blocks the appearance of endostatin, it does not inhibit the formation of the larger NC1 precursor.[3] Instead, it leads to an accumulation of the NC1 intermediate.[3] This finding provides strong evidence that an elastase acts downstream of the initial metalloprotease-dependent cleavage, mediating the final conversion of NC1 to endostatin.
Quantitative Data: The Impact of Protease Inhibitors
The following table summarizes the quantitative effects of various class-specific protease inhibitors on the generation of endostatin and its NC1 precursor in EOMA cell cultures. This data highlights the specific roles of metalloproteases and elastases in the processing cascade.
| Inhibitor | Inhibitor Class | Target Protease(s) | Concentration | Effect on NC1 Generation | Effect on Endostatin Generation | Reference |
| This compound | Serine Protease Inhibitor | Elastases | 100 µg/mL | No Inhibition (Accumulation) | Significant Inhibition | [3] |
| 1,10-Phenanthroline | Metal Chelator | Matrix Metalloproteinases | 10 µg/mL | Significant Inhibition | Significant Inhibition | [3] |
| AEBSF | Serine Protease Inhibitor | General Serine Proteases | 100 µg/mL | Not specified | Significant Inhibition | [3] |
| Aprotinin | Serine Protease Inhibitor | Trypsin, Chymotrypsin | 100 µg/mL | No Inhibition | No Inhibition | [3][6] |
| Leupeptin | Serine/Cysteine Inhibitor | Trypsin, Plasmin, Cathepsins | 100 µg/mL | No Inhibition | No Inhibition | [3] |
| Pepstatin A | Aspartic Protease Inhibitor | Pepsin, Cathepsin D | 100 µg/mL | No Inhibition | No Inhibition | [3][6] |
| E-64 | Cysteine Protease Inhibitor | Cathepsins, Papain | 10 µg/mL | No Inhibition | No Inhibition | [3] |
Table 1: Summary of quantitative data on the effect of various protease inhibitors on the generation of endostatin and its NC1 precursor by EOMA cells. Data compiled from Wen et al., 1999.[3]
Visualizing the Pathways and Processes
The following diagrams, rendered using Graphviz, illustrate the key pathways and experimental logic described in this guide.
Caption: The two-step proteolytic pathway of endostatin generation from collagen XVIII.
Caption: Workflow for testing the effect of inhibitors on endostatin generation.
Caption: Logical diagram of this compound's inhibitory action in the endostatin pathway.
Experimental Protocols
Reproducing the findings related to this compound's role requires specific biochemical and cell biology techniques. Below are the core methodologies.
Cell Culture and Conditioned Media Preparation
-
Cell Line: Murine hemangioendothelioma (EOMA) cells are cultured as they are the original source from which endostatin was isolated.[3]
-
Culture Conditions: Cells are grown to near confluency in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Conditioned Media (CM) Collection: To collect secreted proteins, confluent cells are washed with serum-free media and then incubated in fresh serum-free media for 24-48 hours. For inhibitor studies, the specific inhibitor (e.g., 100 µg/mL this compound) is added to the serum-free media during this incubation period.[3] The resulting CM is then collected, centrifuged to remove cell debris, and concentrated for analysis.
Recombinant NC1 (rNC1) Protein Expression and Purification
-
Purpose: To test the direct cleavage activity of enzymes on the endostatin precursor, a recombinant version of the NC1 domain is used as a substrate.[3]
-
Method: The cDNA encoding the murine collagen XVIII NC1 domain is cloned into an appropriate expression vector (e.g., in E. coli). The protein is expressed and subsequently purified using affinity chromatography.
In Vitro Cleavage Assay
-
Procedure: Purified rNC1 protein is incubated with the enzyme source (e.g., EOMA cell conditioned media or purified elastase) in an appropriate buffer.
-
Inhibitor Testing: To confirm the identity of the processing enzyme, the reaction is run in the presence and absence of specific inhibitors like this compound.
-
Analysis: The reaction products are analyzed via SDS-PAGE and Western blotting to detect the conversion of the larger rNC1 into the smaller endostatin fragment.[3]
Western Blot Analysis
-
Purpose: To detect and quantify the relative amounts of NC1 and endostatin in conditioned media or in vitro assay samples.
-
Procedure:
-
Proteins from concentrated CM are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for endostatin.
-
A secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody.
-
A chemiluminescent substrate is applied, and the resulting light signal, corresponding to the protein bands, is captured on film or with a digital imager. The intensity of the bands for NC1 and endostatin can then be compared across different experimental conditions.[3]
-
Conclusion
The generation of endostatin from collagen XVIII is a tightly regulated, multi-step proteolytic process. This compound has been a pivotal tool in elucidating this pathway, demonstrating that an elastase-like activity is responsible for the final cleavage step that releases the active endostatin molecule.[3][4] By specifically inhibiting this final step, this compound leads to the accumulation of the NC1 precursor, thereby confirming the sequential nature of the processing cascade which begins with a metal-dependent protease.[3] This detailed understanding is crucial for researchers in angiogenesis and professionals in drug development who may seek to modulate the levels of endogenous endostatin for therapeutic purposes.
References
- 1. Endostatin’s Emerging Roles in Angiogenesis, Lymphangiogenesis, Disease, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endostatin - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The generation of endostatin is mediated by elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of biologically active endostatin fragments from human collagen XVIII by distinct matrix metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secreted cathepsin L generates endostatin from collagen XVIII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Secreted cathepsin L generates endostatin from collagen XVIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Elastatinal: A Potent Elastase Inhibitor from Actinomycetes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 13, 2025
Executive Summary
Elastin-degrading proteases, particularly neutrophil elastase, are implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. The discovery of potent, specific inhibitors for these enzymes is a critical goal in drug development. This technical guide details the discovery, mechanism of action, and experimental protocols related to Elastatinal, a powerful elastase inhibitor of microbial origin. First isolated from the fermentation broths of actinomycetes, this compound has been a subject of significant biochemical interest. This document provides a consolidated overview of its quantitative inhibitory data, detailed experimental methodologies for its study, and visual representations of its discovery workflow and mechanism of action to support ongoing research and development efforts in the field of protease inhibition.
Introduction: The Pathological Role of Elastase
Discovery and Isolation from Actinomycetes
This compound was first discovered and reported in 1973 by a team led by Hamao Umezawa at the Institute of Microbial Chemistry in Japan.[3][4] The researchers screened the culture filtrates of various actinomycetes for their ability to inhibit porcine pancreatic elastase.[3] This screening effort led to the identification of a potent inhibitory activity in the broth of a specific actinomycete strain. The active compound was subsequently isolated and named this compound.[3] Two years later, the same research group elucidated its chemical structure.[5]
Actinomycetes, particularly those of the Streptomyces genus, are renowned for their ability to produce a vast array of structurally diverse secondary metabolites, including a significant portion of clinically used antibiotics and enzyme inhibitors.[6] The discovery of this compound was a part of a broader, successful effort to find novel enzyme inhibitors from microbial sources.[3]
Physicochemical Properties and Structure
This compound is a peptide aldehyde with a molecular weight of 512.6 Da and the molecular formula C₂₁H₃₆N₈O₇.[7][8] It is characterized as a powder that is soluble in water.[7] The chemical structure contains several amino acid residues and a C-terminal aldehyde group, which is crucial for its inhibitory mechanism.
Mechanism of Action
This compound is a potent and selective inhibitor of elastase.[7] It is a significantly stronger inhibitor of pancreatic elastase than of leukocyte (neutrophil) elastase.[9] Notably, it demonstrates no significant inhibitory activity against the human leukocyte chymotrypsin-like protease, highlighting its specificity.[9]
There are some conflicting reports in the literature regarding the precise nature of its inhibition. Some sources describe it as a selective, irreversible inhibitor, which is characteristic of inhibitors that form a stable, covalent bond with the enzyme.[7] Other sources classify it as a potent and competitive inhibitor, with a reported inhibition constant (Ki) of 0.21 µM.[9] This suggests a reversible, tight-binding interaction where this compound competes with the substrate for the enzyme's active site. The peptide aldehyde functional group is known to form a reversible covalent hemiacetal with the active site serine residue of serine proteases, which could explain this tight-binding, competitive behavior.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against various forms of elastase and its substrates. The data highlights its efficacy, particularly against pancreatic elastase.
| Target Enzyme / Substrate Binding | Inhibitor | Potency Value | Assay Condition |
| Porcine Pancreatic Elastase | This compound | Kᵢ = 0.21 µM | Competitive Inhibition |
| Acetyl-alanyl-alanyl-alanine p-nitroanilide binding to Elastase | This compound | Kᵢ = 0.24 µM | Inhibition of substrate binding |
| Succinyltrialanine p-nitroanilide hydrolytic enzyme (porcine liver) | This compound | IC₅₀ = 17 µM | N/A |
| Data compiled from multiple sources.[7][9] |
Experimental Protocols
Fermentation and Isolation of this compound (Generalized Protocol)
-
Inoculum Preparation: A well-sporulated culture of the producing actinomycete strain is used to inoculate a seed culture medium (e.g., ISP-2 broth). The culture is incubated for 48-72 hours at 28-30°C with shaking (e.g., 200 rpm).
-
Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. The composition of this medium is critical and often optimized to maximize yield. Fermentation is carried out for 5-10 days under controlled temperature and aeration.
-
Harvesting and Extraction: The culture broth is harvested and separated from the mycelial mass by centrifugation or filtration. The culture filtrate, containing the secreted this compound, is the starting point for purification.
-
Initial Purification (Adsorption/Ion Exchange): The pH of the filtrate is adjusted, and the solution is passed through an adsorbent resin (e.g., Diaion HP-20) or a cation exchange column. After washing, the active compound is eluted with a solvent gradient (e.g., aqueous methanol or an increasing salt concentration).
-
Solvent Extraction: Alternatively, the filtrate can be extracted with a water-immiscible organic solvent like n-butanol. The organic layer is then concentrated in vacuo.
-
Gel Filtration Chromatography: The concentrated, active fractions are subjected to size-exclusion chromatography (e.g., using Sephadex G-25 or similar) to separate compounds by molecular weight. Fractions are collected and tested for elastase inhibitory activity.
-
High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative reverse-phase HPLC (RP-HPLC) with a C18 column, eluting with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA).
-
Lyophilization: The pure, active fractions are pooled and lyophilized to yield this compound as a stable powder.
Elastase Inhibition Assay
This protocol describes a common in vitro method to measure the inhibition of porcine pancreatic elastase activity using a chromogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Enzyme Stock Solution: Prepare a stock of Porcine Pancreatic Elastase (PPE) in the assay buffer. The final concentration in the assay should be determined empirically (e.g., 3.3 µg/mL).
-
Substrate Stock Solution: Prepare a stock of N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) in the assay buffer (e.g., 1.6 mM).
-
Inhibitor (this compound) Stock Solution: Prepare a stock solution of this compound in water or assay buffer. Create a series of dilutions to determine IC₅₀ values.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
X µL of Assay Buffer.
-
Y µL of Inhibitor solution (or vehicle control, e.g., water).
-
Z µL of Enzyme solution.
-
The total pre-incubation volume is typically 100-150 µL.
-
-
Pre-incubation: Incubate the plate for 15-20 minutes at 25°C or 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add W µL of the Substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm every minute for 15-30 minutes. The absorbance increase is due to the release of p-nitroaniline upon substrate cleavage.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/Δt) from the linear portion of the kinetic curve for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Biosynthesis
The specific biosynthetic pathway and the gene cluster responsible for this compound production in actinomycetes have not been extensively detailed in publicly available literature. As a peptide-based natural product, its biosynthesis is presumed to involve Non-Ribosomal Peptide Synthetase (NRPS) machinery. NRPS pathways are large, multi-domain enzyme complexes that assemble complex peptides from amino acid precursors in a template-driven, ribosome-independent manner. Further genomic and molecular biology studies on the original producing strain would be required to fully elucidate its biosynthetic logic.
Conclusion and Future Directions
This compound stands as a landmark discovery in the field of natural product enzyme inhibitors. Its high potency and selectivity for elastase have made it an invaluable pharmacological tool for studying the roles of this protease in both physiology and disease. For drug development professionals, this compound serves as a classic example of a natural product scaffold with therapeutic potential. Future research may focus on leveraging modern genomic techniques to identify the this compound biosynthetic gene cluster, enabling heterologous expression and biosynthetic engineering to create novel analogs with improved pharmacokinetic properties and enhanced selectivity for human neutrophil elastase. Such efforts could revive this classic inhibitor as a starting point for developing new therapies for a range of destructive inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Submerged fermentation, purification, and characterization of L-asparaginase from Streptomyces sp. isolated from soil | Semantic Scholar [semanticscholar.org]
- 3. Current landscape and future prospects of antiviral drugs derived from microbial products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. THE STRUCTURE OF this compound, AN ELASTASE INHIBITOR OF MICROBIAL ORIGIN [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. This compound, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]
- 8. Purification and Characterization of a Small Thermostable Protease from Streptomyces sp. CNXK100 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Elastatinal's Specificity for Serine Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elastatinal, a potent protease inhibitor of microbial origin, has garnered significant interest within the scientific community for its selective action against a subset of serine proteases. This technical guide provides an in-depth analysis of this compound's specificity, offering a valuable resource for researchers utilizing this compound as a tool in their experimental designs and for professionals engaged in the development of novel therapeutics targeting serine protease activity. This document summarizes the available quantitative data on its inhibitory constants, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.
Data Presentation: Inhibitory Spectrum of this compound
This compound exhibits a marked preference for elastase, particularly of pancreatic origin. Its inhibitory activity against other serine proteases is significantly lower, highlighting its specificity. The following table summarizes the available quantitative and qualitative data on the inhibitory activity of this compound against various proteases.
| Protease Class | Protease Name | Organism/Source | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) | Notes |
| Serine Protease | Pancreatic Elastase | Porcine | 240 nM | Potent inhibitor.[1] | |
| Liver Elastase | Porcine | 17 µM | |||
| Leukocyte Elastase | Human | Weaker inhibitor | Significantly less potent compared to its inhibition of pancreatic elastase.[2] | ||
| Chymotrypsin-like Protease | Human Leukocyte | No inhibition | Demonstrates high specificity for elastases over other chymotrypsin-like enzymes.[2] | ||
| Trypsin | Data not available | ||||
| Cathepsin G | Data not available | ||||
| Non-Serine Proteases | Data not available |
Experimental Protocols: Determining Protease Inhibition
The specificity of this compound is determined through enzyme inhibition assays. The following is a generalized, yet detailed, protocol for assessing the inhibition of elastase activity.
Objective: To determine the inhibitory potential of this compound against a specific elastase.
Materials:
-
Purified elastase (e.g., porcine pancreatic elastase, human neutrophil elastase)
-
This compound
-
Chromogenic or fluorogenic elastase substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength
-
Dimethyl sulfoxide (DMSO) for dissolving this compound if necessary
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the elastase substrate in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to create a range of inhibitor concentrations.
-
Prepare a solution of the elastase in the assay buffer. The final enzyme concentration should be chosen to provide a linear rate of substrate hydrolysis over the course of the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
A specific volume of the this compound dilution (or solvent control).
-
A specific volume of the elastase solution.
-
-
Include control wells:
-
No inhibitor control: Contains enzyme and substrate, but no this compound (solvent only). This represents 100% enzyme activity.
-
No enzyme control: Contains substrate but no enzyme. This serves as a blank to measure background signal.
-
No substrate control: Contains enzyme but no substrate. This can be used to assess any intrinsic signal from the enzyme or inhibitor.
-
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The reading interval and duration will depend on the reaction rate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of signal) for each well.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Normalize the data by expressing the reaction rates in the presence of the inhibitor as a percentage of the "no inhibitor" control.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ), perform the assay at multiple substrate concentrations and analyze the data using methods such as the Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive).
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of neutrophil elastase-stimulated MUC1 transcription in airway epithelial cells. This compound can be utilized as a tool to inhibit the initial step of this pathway, the activity of neutrophil elastase, thereby allowing researchers to probe the downstream consequences of its inhibition.
Caption: Neutrophil Elastase-Stimulated MUC1 Transcription Pathway.
Experimental Workflow Diagram
The following diagram outlines the logical flow of an experimental workflow designed to determine the inhibitory characteristics of a compound like this compound on a target protease.
Caption: Workflow for Protease Inhibition Assay.
References
The Inhibitory Effect of Elastatinal on Microglial Elastase: A Technical Guide
Published: November 13, 2025
Abstract
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and pathology. Upon activation, microglia secrete a variety of factors, including proteases such as elastase. Microglial elastase is implicated in neuroinflammatory processes, degradation of the extracellular matrix, and has been identified as a contributor to white matter damage in cerebral small vessel disease.[1][2] Elastatinal, a potent and competitive protease inhibitor of microbial origin, has been identified as an effective inhibitor of this microglial-secreted elastase.[3][4] This technical guide provides an in-depth analysis of the interaction between this compound and microglia elastase, presenting quantitative data, detailed experimental protocols for assessing inhibition, and diagrams of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating neuroinflammation and therapeutic interventions targeting microglial activity.
Introduction: Microglia and Secreted Elastase
Microglia are dynamic cells that constantly survey their environment within the CNS.[5] In response to injury or pathogenic stimuli, they undergo a process of activation, transforming their morphology and secretome.[5] Activated microglia can release a host of molecules, including pro-inflammatory cytokines and proteases.[5][6]
One of the key proteases secreted by microglia is elastase, a serine protease belonging to the chymotrypsin family.[4][7] This enzyme is known to degrade various protein substrates, including elastin, collagen, and other components of the extracellular matrix (ECM).[8] In the CNS, microglia-derived elastase contributes to several physiological and pathological processes:
-
Neuroinflammation: By degrading the ECM, elastase can facilitate the infiltration of peripheral immune cells and contribute to the inflammatory milieu.
-
Cleavage of Bioactive Molecules: Microglial elastase can process other proteins, altering their function. For instance, it has been shown to cleave native plasminogen to produce a low-molecular-weight form that may influence neurite outgrowth.[9] It also cleaves progranulin, an anti-inflammatory factor, thereby potentially exacerbating inflammatory responses.[10]
-
White Matter Injury: Recent studies have directly implicated microglia-derived elastase (ELANE) in the death of oligodendrocytes, leading to white matter lesions characteristic of certain cerebrovascular diseases.[1][2]
Given its role in CNS pathology, the inhibition of microglial elastase presents a promising therapeutic strategy. This compound is a well-characterized, selective, and irreversible inhibitor of elastase that serves as a critical tool for studying these processes.[3]
Quantitative Data: this compound Inhibition of Elastase
This compound's inhibitory capacity has been quantified against elastase from various sources. While data specifically for purified microglial elastase is limited, studies on cultured microglia and other elastase types provide strong evidence of its efficacy. The available data is summarized below.
| Inhibitor | Enzyme Source | Substrate | Method | Key Findings | Reference |
| This compound | Cultured Rat Microglia Conditioned Medium | Myelin Basic Protein | Protease Activity Assay | ~50% inhibition at 40 µM | [4] |
| This compound | Porcine Pancreatic Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | Spectrophotometry | IC₅₀ = 17 µM | [3] |
| This compound | General Elastase | Acetyl-alanyl-alanyl-alanine methyl ester | Kinetic Analysis | Kᵢ = 0.21 µM | [11] |
| This compound | General Elastase | Acetyl-alanyl-alanyl-alanine p-nitroanilide | Kinetic Analysis | Kᵢ = 0.24 µM | [11] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.
-
Kᵢ (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ indicates a stronger inhibitor.
Experimental Protocols
This section details methodologies for assessing the inhibitory effect of this compound on elastase activity.
Protocol 1: Colorimetric Assay for Elastase Activity and Inhibition
This protocol is a standard method for measuring elastase activity in vitro using a chromogenic substrate. It can be adapted to test inhibitors like this compound.
A. Reagents and Equipment:
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0.
-
Elastase Source: Conditioned medium from microglia culture, purified elastase, or commercially available porcine pancreatic elastase (e.g., 10 µg/mL working solution).[12]
-
Substrate Solution: 0.8 mM N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) dissolved in the reaction buffer.[12] This substrate releases a yellow p-nitroaniline (pNA) chromophore upon cleavage, which can be measured at 410 nm.[13]
-
Inhibitor Solution: this compound dissolved in an appropriate solvent (e.g., buffer or DMSO) to create a stock solution for serial dilutions.
-
Control Inhibitor (Optional): Phenylmethylsulfonyl fluoride (PMSF), another serine protease inhibitor.[12]
-
Equipment: 96-well microplate, microplate reader capable of measuring absorbance at 410 nm.[12]
B. Procedure:
-
Reaction Setup: In triplicate in a 96-well plate, prepare the following reactions:
-
Enzyme Control: Add the elastase source and an equivalent volume of the inhibitor's solvent.
-
Inhibitor Test: Add the elastase source and the desired concentration of this compound.
-
Blank/Substrate Control: Add reaction buffer (no enzyme) and the substrate solution.
-
-
Pre-incubation: Add the enzyme to the wells containing the buffer or inhibitor. Mix gently and incubate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Initiate Reaction: Add the SANA substrate solution to all wells to start the reaction.[12] The final volume should be consistent across all wells (e.g., 200-300 µL).[12]
-
Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 410 nm every minute for 20-30 minutes to obtain a kinetic reading.[12]
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₄₁₀/minute) from the linear portion of the curve for each well.
-
Subtract the rate of the blank control from all other readings.
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of Enzyme Control)) * 100
-
Protocol 2: Assessing Inhibition of Endogenous Microglial Elastase
This protocol is based on the methodology used to first identify elastase activity in microglia and its inhibition by this compound.[4]
A. Reagents and Equipment:
-
Cell Culture: Primary rat microglia cultures.
-
Conditioned Medium (CM): Serum-free culture medium collected from microglia cultures after 24-48 hours. This will serve as the source of secreted elastase.
-
Substrate: Purified Myelin Basic Protein (MBP).
-
Inhibitor: 40 µM this compound.
-
Analysis Method: SDS-PAGE and Coomassie staining or Western Blot to visualize the degradation of the MBP substrate.
B. Procedure:
-
Microglia Culture and CM Collection: Culture primary rat microglia. Once confluent, replace the medium with serum-free medium. After 24-48 hours, collect this conditioned medium, centrifuge to remove cell debris, and store the supernatant at -80°C.
-
Inhibition Reaction: Set up the following reaction tubes:
-
Control: Microglial CM + MBP substrate.
-
Inhibition: Microglial CM + 40 µM this compound + MBP substrate.
-
Negative Control: Culture medium (not conditioned) + MBP substrate.
-
-
Incubation: Incubate all tubes at 37°C for a set period (e.g., 4-24 hours) to allow for MBP degradation.
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue or perform a Western Blot using an anti-MBP antibody.
-
-
Interpretation: Compare the integrity of the MBP band across the different conditions. A reduction in the intensity of the full-length MBP band in the "Control" lane compared to the "Negative Control" indicates elastase activity. The "Inhibition" lane should show significantly less degradation of MBP compared to the "Control" lane, demonstrating the inhibitory effect of this compound.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways involving microglia elastase and the experimental workflow for its inhibition.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]
- 4. Identification of elastase as a secretory protease from cultured rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Microglial functions and proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. andrew.cmu.edu [andrew.cmu.edu]
- 8. scbt.com [scbt.com]
- 9. Microglia-derived elastase produces a low-molecular-weight plasminogen that enhances neurite outgrowth in rat neocortical explant cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Possible involvement of progranulin in the protective effect of elastase inhibitor on cerebral ischemic injuries of neuronal and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Video: Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [app.jove.com]
- 13. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [jove.com]
An In-depth Technical Guide to the Biochemical Properties of Elastatinal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elastatinal, a microbial-derived tetrapeptide aldehyde, is a potent and well-characterized inhibitor of elastase enzymes. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, inhibitory specificity and potency, and relevant experimental protocols. Furthermore, this guide explores the potential impact of this compound on cellular signaling pathways, offering a theoretical framework for its broader biological effects. All quantitative data are presented in structured tables for clarity, and key concepts are visualized through detailed diagrams.
Introduction
Elastases are a class of serine proteases responsible for the degradation of elastin, a key protein in the extracellular matrix that imparts elasticity to tissues.[1] While essential for tissue remodeling and immune responses, excessive elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and atherosclerosis.[2] Consequently, the identification and characterization of potent and specific elastase inhibitors are of significant interest for therapeutic development.
This compound, originally isolated from Actinomycetes, is a powerful inhibitor of elastase.[3] Its unique chemical structure, featuring an aldehyde group, is crucial for its inhibitory activity.[3] This guide delves into the detailed biochemical characteristics of this compound, providing researchers and drug development professionals with the foundational knowledge required for its application in experimental and preclinical studies.
Physicochemical Properties
This compound is a peptide derivative with the following key physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₆N₈O₇ | [4] |
| Molecular Weight | 512.56 g/mol | [4] |
| CAS Number | 51798-45-9 | [4] |
| Appearance | Powder | [5] |
| Solubility | Water (20 mg/mL) | [5] |
Mechanism of Action and Inhibition Kinetics
This compound functions as a potent inhibitor of elastase. While some sources describe it as an irreversible inhibitor, it is more accurately characterized as a potent, competitive, and slow-binding inhibitor.[5][6] The aldehyde group of this compound is thought to form a covalent hemiacetal linkage with the active site serine residue of the elastase, leading to a stable enzyme-inhibitor complex.
The following diagram illustrates the competitive inhibition mechanism of this compound:
References
- 1. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. OXR1 signaling pathway as a possible mechanism of elastase-induced oxidative damage in pulmonary cells: the protective role of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Untitled Document [ucl.ac.uk]
Elastatinal: A Potent Elastase Inhibitor with Therapeutic Potential in Inflammatory and Bone Resorptive Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elastatinal, a potent and competitive inhibitor of elastase, demonstrates significant promise as a therapeutic agent, particularly in the context of inflammatory diseases and conditions characterized by excessive bone resorption. Originally isolated from Streptomyces, this microbial-derived compound exhibits a strong affinity for pancreatic elastase and also effectively inhibits neutrophil elastase. Preclinical evidence highlights its ability to modulate key signaling pathways involved in inflammation and osteoclastogenesis, suggesting its potential application in a range of pathologies including rheumatoid arthritis, periodontitis, and certain respiratory diseases. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways to support further research and development efforts.
Mechanism of Action and Biochemical Properties
This compound functions as a potent and competitive inhibitor of elastase, a serine protease responsible for the degradation of elastin and other extracellular matrix proteins. Its inhibitory activity is more pronounced against pancreatic elastase compared to leukocyte elastase[1].
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified through various in vitro assays, with key parameters summarized in the table below.
| Target Enzyme | Substrate | Inhibition Constant (Ki) | IC50 | Reference |
| Pancreatic Elastase | Acetyl-alanyl-alanyl-alanine methyl ester | 0.21 µM | - | [1] |
| Pancreatic Elastase | Acetyl-alanyl-alanyl-alanine p-nitroanilide | 0.24 µM | - | [1] |
| Porcine Liver Elastase | Succinyltrialanine p-nitroanilide | - | 17 µM |
Therapeutic Applications: Preclinical Evidence
Preclinical studies have begun to elucidate the therapeutic potential of this compound in various disease models, primarily focusing on its anti-inflammatory and anti-resorptive properties.
Inflammatory Bone Loss
A significant area of investigation for this compound is its role in mitigating inflammatory bone loss, a hallmark of diseases such as rheumatoid arthritis and periodontitis. Neutrophil elastase is implicated in the enhanced differentiation of osteoclasts, the cells responsible for bone resorption.
A key preclinical study demonstrated that this compound (at concentrations of 5-20 µM) significantly suppresses the enhanced osteoclast differentiation induced by neutrophils[1]. This effect is believed to be mediated by preventing the degradation of osteoprotegerin (OPG), a crucial decoy receptor for RANKL, by neutrophil elastase.
The diagram below illustrates the proposed mechanism by which this compound interferes with neutrophil-mediated enhancement of osteoclast differentiation.
Mucin Hypersecretion
Neutrophil elastase is a known secretagogue for mucin in airway epithelial cells, a process relevant to the pathophysiology of various respiratory diseases. Studies have shown that neutrophil elastase stimulates the expression of the MUC1 gene[2][3][4][5][6]. This compound has been used as a tool compound in these studies to demonstrate the role of elastase in this process. One study showed that this compound, at concentrations between 1 to 100 µmol/L, inhibited human neutrophil elastase (HNE)-induced mucin secretion from normal human bronchial epithelial (NHBE) cells[7].
The following diagram outlines the signaling cascade initiated by neutrophil elastase leading to MUC1 gene expression, a pathway that can be inhibited by this compound.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Neutrophil Elastase Induces Hypersecretion of Mucin from Well-Differentiated Human Bronchial Epithelial Cells in Vitro via a Protein Kinase Cδ-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. Neutrophil elastase stimulates MUC1 gene expression through increased Sp1 binding to the MUC1 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
Methodological & Application
Application Notes and Protocols for the Use of Elastatinal in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elastatinal is a potent, competitive, and irreversible inhibitor of elastase, a serine protease responsible for the breakdown of elastin and other extracellular matrix (ECM) components.[1] Originating from microbial sources, this compound has emerged as a valuable tool in cell culture-based research to investigate the roles of elastase in various physiological and pathological processes. These include inflammation, cell differentiation, and tissue remodeling. This document provides detailed application notes and protocols for the utilization of this compound in key cell culture assays.
Mechanism of Action
This compound functions by specifically targeting and inhibiting the activity of elastase. It exhibits a strong preference for pancreatic elastase over leukocyte elastase. The inhibition constant (Ki) for porcine pancreatic elastase is approximately 0.21 µM, and the half-maximal inhibitory concentration (IC50) for the hydrolysis of succinyltrialanine p-nitroanilide by porcine liver elastase is 17 µM. By inhibiting elastase, this compound can prevent the degradation of ECM proteins such as elastin, collagen, and fibronectin, thereby influencing cellular behaviors that are dependent on the integrity of the ECM.
Data Presentation
| Parameter | Value | Source |
| Inhibitor Type | Competitive, Irreversible | [1] |
| Target Enzyme | Elastase (preferentially pancreatic) | [1] |
| Ki (porcine pancreatic elastase) | 0.21 µM | [1] |
| IC50 (porcine liver elastase) | 17 µM | |
| Effective Concentration (Osteoclast Differentiation) | 5-20 µM | [1] |
| Positive Control Concentration (in vitro elastase assay) | 100 µM |
Key Applications and Protocols
Inhibition of Neutrophil-Mediated Extracellular Matrix (ECM) Degradation
Neutrophil elastase is a key driver of ECM degradation during inflammation. This compound can be employed to study the impact of elastase inhibition on ECM integrity and subsequent cellular responses.
Experimental Protocol: In Vitro ECM Degradation Assay
This protocol is designed to quantify the protective effect of this compound against neutrophil-mediated degradation of a collagen-based matrix.
Materials:
-
Human neutrophils
-
Collagen-coated culture plates
-
This compound (solubilized in an appropriate solvent, e.g., DMSO or water)
-
Phorbol 12-myristate 13-acetate (PMA) for neutrophil activation
-
Hydroxyproline assay kit (for collagen quantification)
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed human fibroblasts in collagen-coated plates and culture until they form a confluent monolayer with a deposited collagen matrix. Alternatively, commercially available collagen-coated plates can be used.
-
Neutrophil Isolation: Isolate human neutrophils from fresh blood using a standard protocol such as Ficoll-Paque density gradient centrifugation.
-
This compound Treatment: Pre-incubate the isolated neutrophils with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour at 37°C. Include a vehicle control (solvent only).
-
Neutrophil Activation and Co-culture: Add the pre-treated neutrophils to the fibroblast/collagen matrix cultures. Stimulate neutrophil elastase release by adding PMA (e.g., 100 nM).
-
Incubation: Co-culture the neutrophils and fibroblasts for 18-24 hours at 37°C.
-
Quantification of Collagen Degradation:
-
Collect the cell culture supernatant.
-
Quantify the amount of degraded collagen in the supernatant by measuring the hydroxyproline content using a commercially available kit.
-
Normalize the results to the total collagen content in control wells without neutrophils.
-
-
Data Analysis: Plot the percentage of collagen degradation against the concentration of this compound to determine the dose-dependent inhibitory effect.
Expected Results: this compound is expected to decrease the amount of hydroxyproline in the supernatant in a dose-dependent manner, indicating the inhibition of collagen degradation by neutrophil elastase.
Workflow for ECM Degradation Assay
References
Application Notes and Protocols for Elastatinal in Elastase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of elastatinal against elastase, a key enzyme implicated in various physiological and pathological processes. The following sections offer comprehensive guidance on the materials, procedures, and data analysis required to perform a robust elastase inhibition assay.
Introduction
Elastase is a serine protease responsible for the degradation of elastin, a critical protein for the elasticity of tissues such as the skin, lungs, and blood vessels.[1] Dysregulation of elastase activity is associated with inflammatory diseases like chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis, as well as in the aging process of the skin.[2][3] this compound is a potent, microbially derived inhibitor of elastase, making it a valuable tool for studying the role of this enzyme in disease and for the screening of novel anti-elastase compounds.[4][5] This document outlines a standardized in vitro assay to quantify the inhibitory effect of this compound on porcine pancreatic elastase (PPE), a commonly used model enzyme.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the elastase inhibition assay using this compound.
| Parameter | Value | Reference |
| Inhibitor | ||
| Name | This compound | [4] |
| Molecular Weight | 512.56 g/mol | [6] |
| Purity | >98% | [7] |
| Stock Solution | 1 mM in DMSO | [4] |
| Enzyme | ||
| Name | Porcine Pancreatic Elastase (PPE) | [8] |
| Stock Solution | 1 mg/mL in 0.05 M Sodium Acetate buffer (pH 5.0) with 0.1 M NaCl | [9] |
| Working Concentration | 1 U/mL | [4] |
| Substrate | ||
| Name | N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) | |
| Stock Solution | 100 mM in DMSO | [4] |
| Working Concentration | 1.12 mg/mL in Assay Buffer | [4] |
| Assay Conditions | ||
| Assay Buffer | 0.1 M HEPES with 0.5 M NaCl, pH 7.5 | [4] |
| Incubation Temperature | 37°C | [4] |
| Incubation Time | 10 minutes | [4] |
| Detection Wavelength | 405 nm | [4] |
| Inhibitory Concentrations | ||
| IC50 (Porcine Liver Elastase) | 17 µM | [7] |
| Ki (Pancreatic Elastase) | 0.21 µM | [4] |
Experimental Protocols
Materials and Reagents
-
This compound (purity >98%)
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)
-
Dimethyl sulfoxide (DMSO)
-
HEPES
-
Sodium Chloride (NaCl)
-
Sodium Acetate
-
Acetic Acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Pipettes and sterile tips
Preparation of Solutions
-
Assay Buffer (0.1 M HEPES, 0.5 M NaCl, pH 7.5): Dissolve 2.383 g of HEPES and 2.922 g of NaCl in 80 mL of distilled water. Adjust the pH to 7.5 with 1 M NaOH and bring the final volume to 100 mL with distilled water.
-
Enzyme Buffer (0.05 M Sodium Acetate, 0.1 M NaCl, pH 5.0): Prepare a 0.2 M acetic acid solution and a 0.2 M sodium acetate solution. Mix 14.8 mL of 0.2 M acetic acid with 35.2 mL of 0.2 M sodium acetate and 50 mL of 1 M NaCl. Adjust the pH to 5.0 and bring the final volume to 200 mL with distilled water.
-
This compound Stock Solution (1 mM): Dissolve 0.513 mg of this compound in 1 mL of DMSO. Store at -20°C.
-
PPE Stock Solution (1 mg/mL): Dissolve 1 mg of PPE in 1 mL of cold Enzyme Buffer. Prepare fresh and keep on ice.
-
PPE Working Solution (1 U/mL): Dilute the PPE stock solution with Assay Buffer to a final concentration of 1 U/mL immediately before use. The exact dilution will depend on the specific activity of the enzyme lot.
-
SANA Stock Solution (100 mM): Dissolve 44.14 mg of SANA in 1 mL of DMSO. Store at -20°C.
-
SANA Working Solution (1.12 mg/mL): Dilute the SANA stock solution with Assay Buffer to a final concentration of 1.12 mg/mL. Prepare fresh.
Assay Procedure
-
Prepare this compound Dilutions: Perform serial dilutions of the 1 mM this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM).
-
Set up the Assay Plate: In a 96-well microplate, add the following reagents in the specified order:
-
50 µL of this compound dilution (or Assay Buffer for the 100% activity control, and DMSO for the vehicle control).
-
87.5 µL of Assay Buffer.
-
10 µL of SANA Working Solution.
-
-
Initiate the Reaction: Add 30 µL of PPE Working Solution to each well to start the reaction. For the 0% activity control (blank), add 30 µL of Assay Buffer instead of the enzyme solution.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Calculate the Percentage of Inhibition: Use the following formula to determine the percentage of elastase inhibition for each concentration of this compound:
Where:
-
Abs_inhibitor is the absorbance of the well with this compound.
-
Abs_blank is the absorbance of the well without the enzyme (0% activity).
-
Abs_control is the absorbance of the well without the inhibitor (100% activity).
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the elastase activity.
Visualizations
Experimental Workflow
References
- 1. rsc.org [rsc.org]
- 2. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Human Neutrophil Elastase Induce Interleukin-10 Expression in Peripheral Blood Mononuclear Cells through Protein Kinase C Theta/Delta and Phospholipase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
- 8. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]
- 9. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elastatinal as a Tool Compound in Muscular Dystrophy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, progressive muscle-wasting disease characterized by chronic inflammation, impaired muscle regeneration, and fibrosis. Emerging research has identified neutrophil elastase, a serine protease released by infiltrating neutrophils in dystrophic muscle, as a key contributor to the pathology of DMD. Elevated elastase levels have been shown to impair the survival, proliferation, and differentiation of myoblasts, the satellite cells responsible for muscle repair.
Elastatinal, a potent and competitive inhibitor of elastase, has emerged as a valuable tool compound for investigating the role of elastase in muscular dystrophy and for exploring potential therapeutic strategies. These application notes provide a comprehensive overview of the use of this compound in muscular dystrophy research, including its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
In the context of muscular dystrophy, neutrophil elastase contributes to pathology by degrading extracellular matrix (ECM) components crucial for myoblast function and by activating pro-inflammatory and pro-fibrotic signaling pathways. This compound exerts its protective effects by directly inhibiting the enzymatic activity of elastase.
A key signaling pathway implicated in the detrimental effects of neutrophil elastase in muscle involves the upregulation of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. Neutrophil elastase can stimulate TGF-β1 gene expression and release from muscle cells through a pathway involving Toll-like receptor 4 (TLR4), Myeloid differentiation primary response 88 (MyD88), Interleukin-1 receptor-associated kinase (IRAK), and Nuclear factor kappa B (NF-κB). By inhibiting elastase, this compound can disrupt this cascade, thereby reducing TGF-β1 levels and mitigating downstream fibrotic responses.
Data Presentation
The following table summarizes the quantitative data available for this compound and the effects of elastase on myoblasts, which this compound aims to counteract.
| Parameter | Compound/Enzyme | Value | Cell/Enzyme Type | Comments |
| Inhibitory Potency | ||||
| Ki | This compound | 0.21 µM | Pancreatic Elastase | Potent competitive inhibitor.[1] |
| Effects of Elastase on Myoblasts | ||||
| Cell Death (TUNEL Assay) | Neutrophil Elastase (0.6 - 0.75 U/mL) | Strong positive signal | C2C12 myoblasts on laminin | Indicates induction of apoptosis.[2] |
| Proliferation (Ki67 Staining) | Neutrophil Elastase (0.5 - 0.75 U/mL) | Significant decrease | C2C12 myoblasts | Inhibits entry into the cell cycle.[2] |
| Differentiation (MyoD1 levels) | Neutrophil Elastase (0.6 U/mL) | Dramatic reduction | C2C12 myoblasts | Impairs commitment to myogenic lineage.[2] |
| Fusion Index | Neutrophil Elastase (0.15 U/mL) | Significant decrease | C2C12 myoblasts | Reduces the formation of multinucleated myotubes.[2] |
| Myotube Area | Neutrophil Elastase (0.15 U/mL) | Significant decrease | C2C12 myoblasts | Results in smaller myotubes.[2] |
Experimental Protocols
In Vitro Elastase Activity Assay
This protocol is used to measure the enzymatic activity of elastase in muscle tissue homogenates and to assess the inhibitory effect of this compound.
Materials:
-
Muscle tissue (e.g., from mdx mice)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding serine protease inhibitors)
-
Fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)
-
This compound
-
96-well black microplate
-
Fluorometer
Procedure:
-
Homogenize fresh or frozen muscle tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Prepare reaction wells in a 96-well plate:
-
Control: Muscle extract + assay buffer
-
This compound: Muscle extract + this compound (at desired concentrations)
-
Blank: Assay buffer only
-
-
Add the fluorogenic elastase substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 500 nm emission for the example substrate) at regular intervals.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) to determine elastase activity.
-
Calculate the percentage of inhibition by this compound compared to the control.
Myoblast Survival and Proliferation Assay with this compound Treatment
This protocol assesses the ability of this compound to protect myoblasts from elastase-induced cell death and to restore their proliferative capacity.
Materials:
-
Myoblast cell line (e.g., C2C12) or primary myoblasts
-
Growth medium (e.g., DMEM with 10% FBS)
-
Neutrophil elastase
-
This compound
-
96-well cell culture plates
-
Reagents for cell viability/proliferation assay (e.g., MTT reagent, BrdU labeling reagent, or antibodies for Ki67 immunofluorescence)
Procedure:
-
Seed myoblasts in a 96-well plate at a suitable density and allow them to adhere for 24 hours.
-
Prepare treatment media:
-
Control: Growth medium
-
Elastase: Growth medium containing neutrophil elastase (e.g., 0.5-0.75 U/mL)
-
This compound Rescue: Growth medium containing neutrophil elastase and varying concentrations of this compound.
-
-
Remove the existing medium from the cells and add the respective treatment media.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Assess cell survival and proliferation using one of the following methods:
-
MTT Assay: Add MTT reagent to each well, incubate, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.
-
BrdU Assay: Add BrdU to the media for the last few hours of incubation, then fix the cells and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric or fluorometric substrate.
-
Ki67 Immunofluorescence: Fix and permeabilize the cells, then stain with an anti-Ki67 antibody and a fluorescent secondary antibody. Image and quantify the percentage of Ki67-positive cells.
-
-
Analyze the data to determine the effect of elastase and the protective effect of this compound on myoblast survival and proliferation.
Myoblast Differentiation Assay with this compound Treatment
This protocol evaluates the ability of this compound to rescue myoblast differentiation impaired by elastase.
Materials:
-
Myoblast cell line (e.g., C2C12)
-
Growth medium
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Neutrophil elastase
-
This compound
-
Cell culture plates
-
Antibodies for immunofluorescence (e.g., anti-Myosin Heavy Chain (MyHC))
-
DAPI for nuclear staining
Procedure:
-
Seed myoblasts in cell culture plates and grow them to confluence in growth medium.
-
Induce differentiation by switching to differentiation medium.
-
Prepare treatment differentiation media:
-
Control: Differentiation medium
-
Elastase: Differentiation medium containing neutrophil elastase (e.g., 0.15 U/mL)
-
This compound Rescue: Differentiation medium containing neutrophil elastase and varying concentrations of this compound.
-
-
Treat the differentiating myoblasts with the respective media for 3-5 days, changing the media every 48 hours.
-
After the differentiation period, fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for MyHC to visualize myotubes.
-
Counterstain the nuclei with DAPI.
-
Capture images using a fluorescence microscope.
-
Analyze the images to determine:
-
Fusion Index: (Number of nuclei in myotubes / Total number of nuclei) x 100%
-
Myotube Area: Measure the total area of MyHC-positive cells.
-
-
Compare the results between the different treatment groups to assess the effect of this compound on myoblast differentiation.
Conclusion
This compound serves as a critical tool for dissecting the pathological contributions of neutrophil elastase in muscular dystrophy. The provided protocols and data offer a framework for researchers to investigate the efficacy of elastase inhibition as a therapeutic strategy. By utilizing this compound in robust in vitro and in vivo models, the scientific community can further elucidate the mechanisms of muscle damage and regeneration in DMD and pave the way for the development of novel anti-inflammatory and pro-regenerative therapies.
References
- 1. The Satellite Cell Niche Regulates the Balance between Myoblast Differentiation and Self-Renewal via p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elastase levels and activity are increased in dystrophic muscle and impair myoblast cell survival, proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Elastatinal in Zymography: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymography is a powerful electrophoretic technique used to detect and characterize enzymes based on their ability to degrade a substrate copolymerized within a polyacrylamide gel. This method is particularly valuable for studying proteases, such as elastases, which play critical roles in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer. Elastatinal, a potent and competitive inhibitor of elastase, serves as a valuable tool in zymography to identify and differentiate specific elastase activities within complex biological samples.[1][2] This document provides detailed application notes and protocols for the use of this compound in elastin zymography.
This compound exhibits differential inhibitory activity, being a more potent inhibitor of pancreatic elastase compared to leukocyte (neutrophil) elastase.[2] This property can be exploited in zymography to distinguish between different sources of elastolytic activity in a sample. By incubating parallel zymogram gels in the presence and absence of a specific concentration of this compound, researchers can selectively inhibit certain elastases, thereby attributing specific bands of lysis to particular enzyme isoforms.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against different elastases. This information is crucial for designing experiments to differentiate elastase activity in zymography.
| Inhibitor | Target Enzyme | Species/Source | Inhibition Constant (Ki) | IC50 | Reference(s) |
| This compound | Pancreatic Elastase | Porcine | 0.21 µM | - | [2] |
| This compound | Pancreatic Elastase | - | 240 nM | - | |
| This compound | Leukocyte (Neutrophil) Elastase | Human | Less potent than on pancreatic elastase | - | [2] |
| This compound | Succinyltrialanine p-nitroanilide hydrolytic enzyme | Porcine Liver | - | 17 µM | [3] |
Experimental Protocols
Elastin Zymography Protocol
This protocol describes the general procedure for elastin zymography to detect elastase activity.
Materials:
-
Separating Gel Buffer (1.5 M Tris-HCl, pH 8.8): Dissolve 27.23 g Tris base in 150 ml dH₂O, adjust pH to 8.8 with HCl.
-
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8): Dissolve 6 g Tris base in 100 ml dH₂O, adjust pH to 6.8 with HCl.
-
30% Acrylamide/Bis-acrylamide Solution
-
Soluble Elastin (e.g., κ-elastin)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (Prepare fresh)
-
N,N,N′,N′-Tetramethylethylenediamine (TEMED)
-
1X Tris-Glycine-SDS Running Buffer
-
Renaturation Buffer: 2.5% Triton X-100 in dH₂O.
-
Incubation Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM CaCl₂, 0.02% NaN₃.[4]
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in Methanol:Acetic Acid:Water (40:10:50).[5]
-
Destaining Solution: Methanol:Acetic Acid:Water (40:10:50).[6]
-
Non-reducing Sample Buffer (2X): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% bromophenol blue.
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a concentration of 1-10 mM. Store at -20°C.
Procedure:
-
Gel Preparation (Elastin Zymogram):
-
For a 10% separating gel, mix 3.3 mL of dH₂O, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 3.3 mL of 30% acrylamide/bis-acrylamide, 100 µL of 10% SDS, and 1 mg/mL soluble elastin.
-
Initiate polymerization by adding 50 µL of 10% APS and 10 µL of TEMED.
-
Pour the separating gel and allow it to polymerize.
-
Prepare the stacking gel by mixing 1.4 mL of dH₂O, 0.5 mL of 0.5 M Tris-HCl (pH 6.8), 0.33 mL of 30% acrylamide/bis-acrylamide, 25 µL of 10% SDS, 25 µL of 10% APS, and 2.5 µL of TEMED.
-
Pour the stacking gel on top of the separating gel and insert the comb. Allow it to polymerize.
-
-
Sample Preparation and Electrophoresis:
-
Mix protein samples with an equal volume of 2X non-reducing sample buffer. Do not heat the samples.
-
Load samples into the wells of the elastin zymogram gel.
-
Run the electrophoresis at a constant voltage (e.g., 125 V) until the dye front reaches the bottom of the gel.[7]
-
-
Renaturation and Incubation:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Wash the gel twice for 30 minutes each in renaturation buffer with gentle agitation to remove SDS.[6]
-
Equilibrate the gel in incubation buffer for 30 minutes.
-
Incubate the gel in fresh incubation buffer at 37°C for 18-24 hours.[8]
-
-
Staining and Destaining:
Protocol for Using this compound to Differentiate Elastase Activity
This protocol outlines the specific steps to incorporate this compound into the zymography workflow to distinguish between different elastase activities.
Procedure:
-
Run Duplicate Gels: Prepare and run two identical elastin zymogram gels with the same set of samples, as described in the "Elastin Zymography Protocol."
-
Differential Incubation:
-
Control Gel: Incubate one gel in the standard incubation buffer as described above.
-
This compound-Treated Gel: Incubate the second gel in incubation buffer containing a specific concentration of this compound. A starting concentration of 10-100 µM this compound can be used as a positive control for inhibition.[10] To differentiate between pancreatic and neutrophil elastase, a concentration titration (e.g., 0.1 µM to 10 µM) is recommended due to the differential sensitivity.
-
-
Staining, Destaining, and Analysis:
-
Stain and destain both gels under identical conditions.
-
Compare the band patterns between the control and this compound-treated gels.
-
Bands that are present in the control gel but absent or significantly reduced in the this compound-treated gel represent this compound-sensitive elastase activity.
-
By carefully selecting the concentration of this compound based on the known Ki values, one can infer the type of elastase present. For instance, lower concentrations of this compound are expected to inhibit pancreatic elastase more effectively than neutrophil elastase.
-
Mandatory Visualizations
Signaling Pathway of Neutrophil Elastase-Induced MUC1 Transcription
Experimental Workflow for Differentiating Elastase Activity using this compound in Zymography
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]
- 4. Pancreatic elastase: Typical ranges and testing levels [medicalnewstoday.com]
- 5. Gelatin zymography protocol | Abcam [abcam.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic and Pharmacologic Inhibition of the Neutrophil Elastase Inhibits Experimental Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Angiogenesis with Elastatinal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The study of angiogenesis and the identification of its modulators are paramount in the development of novel therapeutics. Elastatinal, a potent and specific inhibitor of elastases, has emerged as a valuable tool for investigating the molecular mechanisms of angiogenesis. Its primary mechanism of action in this context is the inhibition of elastase-mediated generation of the endogenous angiogenesis inhibitor, endostatin, from its precursor, collagen XVIII.[1] By modulating endostatin levels, this compound allows for the detailed study of the downstream effects on endothelial cell behavior and vessel formation. Furthermore, evidence suggests that elastase inhibitors can directly impact endothelial cell function, adding another layer to their utility in angiogenesis research.
These application notes provide a comprehensive overview of the use of this compound in key angiogenesis assays, including detailed protocols, data presentation tables, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action of this compound in Angiogenesis
This compound's role in angiogenesis is primarily understood through its inhibitory effect on elastases, a class of proteases that degrade elastin and other extracellular matrix proteins. In the context of angiogenesis, elastase activity is crucial for the proteolytic cleavage of collagen XVIII to release endostatin, a potent endogenous inhibitor of angiogenesis.[1]
Key Signaling Pathway:
The generation of endostatin from collagen XVIII is a key regulatory step in controlling angiogenesis. Elastase acts as a processing enzyme in this pathway. By inhibiting elastase, this compound prevents the release of endostatin, thereby promoting a pro-angiogenic environment. This mechanism allows researchers to study the effects of endostatin depletion on various aspects of angiogenesis.
Quantitative Data Summary
While specific IC50 values for this compound in angiogenesis assays are not widely reported, the effective concentrations of similar elastase inhibitors in endothelial cell-based assays provide a starting point for experimentation. The following table summarizes relevant quantitative data for elastase inhibitors.
| Inhibitor | Assay | Target/Cell Type | Effective Concentration / IC50 | Reference |
| GW311616A | VE-cadherin reduction | Human Endothelial Cells | 1 µM (complete reversal) | [2] |
| GW311616A | F-actin formation | Human Endothelial Cells | 100 nM (effective blockade) | [2] |
| Sivelestat | Cell Proliferation | Esophageal Cell Lines | Not specified, but effective | [3] |
| Sivelestat | Cell Migration | Esophageal Cell Lines | Not specified, but effective | [3] |
| Baicalein | Pancreatic Elastase Inhibition | In vitro | IC50: 3.53 µM | [4] |
| Sivelestat | Pancreatic Elastase Inhibition | In vitro | IC50: 15.75 µM | [4] |
Note: These values should be used as a guide for designing dose-response experiments with this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Endostatin Generation Assay
This assay is designed to quantify the effect of this compound on the production of endostatin from its precursor in cell culture.
Workflow:
Protocol:
-
Cell Culture: Culture endostatin-producing cells, such as EOMA (hemangioendothelioma) cells, in appropriate culture medium until they reach 80-90% confluency.
-
Treatment: Replace the culture medium with serum-free medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for 24 to 48 hours to allow for the secretion of proteins into the conditioned medium.
-
Sample Collection: Collect the conditioned medium from each well and centrifuge to remove any cells and debris.
-
Endostatin Quantification: Measure the concentration of endostatin in the conditioned medium using a commercially available endostatin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the endostatin concentrations to the cell number or total protein concentration. Compare the endostatin levels in the this compound-treated groups to the vehicle control to determine the inhibitory effect of this compound on endostatin generation.
Aortic Ring Assay
This ex vivo assay assesses the effect of this compound on angiogenesis in a three-dimensional tissue context.
Workflow:
Protocol:
-
Aorta Dissection: Euthanize a rat or mouse and dissect the thoracic aorta under sterile conditions. Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
Embedding: Place a layer of growth factor-reduced Matrigel or collagen I in each well of a 48-well plate and allow it to solidify. Place one aortic ring in the center of each well and cover it with another layer of the matrix.
-
Treatment: Add endothelial cell growth medium supplemented with desired concentrations of this compound (e.g., 1 µM to 50 µM) or a vehicle control to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. Replace the medium with fresh medium containing the respective treatments every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. After 7-14 days, capture images and quantify the extent of angiogenesis by measuring the number and length of the sprouts using image analysis software.
-
Data Analysis: Compare the angiogenic sprouting in the this compound-treated groups to the vehicle control.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the effect of this compound on angiogenesis in a living embryo.
Workflow:
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3 days.
-
Windowing: On day 3, carefully create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Treatment Application: Prepare sterile filter paper discs or other suitable carriers soaked in different concentrations of this compound or a vehicle control. Place the carriers gently on the CAM.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.
-
Quantification: On day 5 or 6, observe the CAM for the formation of new blood vessels radiating towards the carrier. Capture images using a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the carrier.
-
Data Analysis: Compare the vascular density in the this compound-treated groups to the vehicle control to assess its effect on angiogenesis.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures in response to treatment with this compound.
Workflow:
Protocol:
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other endothelial cells onto the Matrigel-coated wells in endothelial cell growth medium.
-
Treatment: Add medium containing various concentrations of this compound or a vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Quantification: Observe the formation of capillary-like structures (tubes) using a phase-contrast microscope. Capture images and quantify tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using angiogenesis analysis software.
-
Data Analysis: Compare the tube formation parameters in the this compound-treated groups to the vehicle control.
Conclusion
This compound serves as a critical tool for dissecting the complex regulation of angiogenesis. By inhibiting the generation of the endogenous inhibitor endostatin, it provides a means to study the consequences of its depletion on endothelial cell function and neovascularization. The detailed protocols provided herein for the endostatin generation assay, aortic ring assay, CAM assay, and endothelial cell tube formation assay, offer a robust framework for researchers to investigate the multifaceted role of elastases and their inhibitors in the intricate process of angiogenesis. These assays, coupled with careful quantitative analysis, will undoubtedly contribute to a deeper understanding of vascular biology and aid in the development of novel pro- and anti-angiogenic therapies.
References
- 1. The generation of endostatin is mediated by elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neutrophil elastase induces cell proliferation and migration by the release of TGF-alpha, PDGF and VEGF in esophageal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Elastatinal Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing, storing, and utilizing Elastatinal stock solutions for various research applications. This compound is a potent, competitive, and irreversible inhibitor of elastase, particularly effective against pancreatic elastase.[1][2][3] It is a valuable tool for studying the roles of elastase in physiological and pathological processes.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 512.56 g/mol [1][4][5] |
| Appearance | Off-white to light yellow solid powder[1][4] |
| Purity | ≥85% to >98% (varies by supplier)[3] |
| Solubility | |
| Water | Up to 20 mg/mL[4][5] or 10 mM |
| DMF | 33 mg/mL[1][3] |
| DMSO | 20 mg/mL[3] |
| PBS (pH 7.2) | 10 mg/mL[3] |
| Storage (Solid) | Store at -20°C for up to 3 years[1] |
| Storage (Solution) | Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
This section details the protocol for preparing a 10 mM this compound stock solution in sterile water. This is a commonly used concentration that can be easily diluted to desired working concentrations for various assays.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Analytical balance
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming on the powder.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.513 mg of this compound (Molecular Weight: 512.56 g/mol ).
-
Solubilization: Add the appropriate volume of sterile water to the this compound powder. For the example above, add 1 mL of sterile water.
-
Mixing: Gently vortex the solution until the this compound powder is completely dissolved. The solution should be clear and faintly yellow to yellow.[4][5]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Note on Alternative Solvents: If a higher concentration is required, Dimethylformamide (DMF) can be used as a solvent, with a solubility of up to 33 mg/mL.[1][3] However, it is crucial to consider the compatibility of the solvent with the intended downstream application, as organic solvents can be toxic to cells.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its mechanism of action as an elastase inhibitor.
Caption: Workflow for preparing this compound stock solution.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly. The pathogenesis of AMD, particularly the "wet" form, is characterized by choroidal neovascularization (CNV), a process involving the abnormal growth of blood vessels from the choroid into the sub-retinal space.[1][2][3] A critical initiating step in CNV is the breakdown of Bruch's membrane (BrM), an elastin-rich extracellular matrix (ECM) layer separating the retinal pigment epithelium (RPE) from the choriocapillaris.[4][5][6]
Emerging evidence strongly implicates increased elastase activity in the pathology of AMD.[4][7][8] Elastases are a class of proteases that degrade elastin, a key component of BrM.[6][9] Elevated elastase activity, observed in AMD models and patient-derived cells, contributes to BrM degradation, thereby facilitating the invasion of new blood vessels.[4][8] Furthermore, elastin degradation products (EDPs) themselves can promote endothelial cell migration, a key step in angiogenesis.[1][9]
This has led to the hypothesis that inhibiting elastase activity could be a viable therapeutic strategy for AMD.[4][7][8] Studies utilizing the endogenous elastase inhibitor, alpha-1 antitrypsin (A1AT), have shown promising results in preclinical AMD models, including the reduction of CNV lesion size and the preservation of RPE integrity.[4][5][8]
Elastatinal , a potent and irreversible inhibitor of elastase, presents itself as a valuable research tool for elucidating the specific role of elastase in AMD progression and for exploring the therapeutic potential of targeted elastase inhibition.[10] These application notes provide a framework for utilizing this compound in in vitro and in vivo models of AMD.
Mechanism of Action and Signaling Pathway
In the context of AMD, increased oxidative stress and inflammation can lead to the upregulation and release of elastases from RPE cells and infiltrating immune cells like macrophages.[9] These elastases degrade the elastin layer of Bruch's membrane, compromising its barrier function. The resulting elastin-derived peptides (EDPs) can act as signaling molecules, binding to receptors on choroidal endothelial cells and promoting their migration. Furthermore, elastase activity has been linked to increased expression of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis in wet AMD.[4][8]
This compound, by irreversibly inhibiting elastase, is hypothesized to interrupt this pathological cascade at multiple points:
-
Preservation of Bruch's Membrane Integrity: By blocking elastase-mediated degradation of elastin, this compound helps maintain the structural integrity of BrM, preventing a critical early step in CNV.
-
Reduction of Pro-angiogenic Signaling: Inhibition of elastase activity would decrease the generation of pro-migratory EDPs.
-
Downregulation of VEGF Expression: By mitigating the downstream effects of elastase activity, this compound may lead to reduced VEGF secretion from RPE cells, thus diminishing a major stimulus for neovascularization.
Signaling Pathway of Elastase in AMD Pathogenesis
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Choroidal neovascularization - Wikipedia [en.wikipedia.org]
- 3. What is Choroidal Neovascularization? [brightfocus.org]
- 4. Exploring the Therapeutic Potential of Elastase Inhibition in Age-Related Macular Degeneration in Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Therapeutic Potential of Elastase Inhibition in Age-Related Macular Degeneration in Mouse and Human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 7. Elastase and Elastin Peptide Activity in Age-Related Macular Degeneration - Baerbel Rohrer [grantome.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Elastin turnover in ocular diseases: A special focus on age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]
Application Notes: Elastatinal as an Inhibitor of Poliovirus 2A Proteinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poliovirus, a member of the Picornaviridae family, is the causative agent of poliomyelitis. A key enzyme in the poliovirus life cycle is the 2A proteinase (2Apro), a cysteine protease responsible for the primary cleavage of the viral polyprotein. This cleavage separates the structural (P1) and non-structural (P2-P3) protein precursors, a critical step for subsequent viral protein processing and replication. Furthermore, 2Apro plays a crucial role in shutting down host cell protein synthesis by cleaving the eukaryotic initiation factor 4G (eIF4G), thereby facilitating the translation of viral RNA. These essential functions make poliovirus 2Apro an attractive target for antiviral drug development.
Elastatinal, a potent inhibitor of elastase, has been identified as an inhibitor of poliovirus 2Apro. These application notes provide a summary of the available data, detailed experimental protocols to study this inhibition, and a visualization of the relevant biological pathway.
Data Presentation
The following table summarizes the qualitative findings on the inhibition of poliovirus 2A proteinase by this compound and a related inhibitor, methoxysuccinyl-Ala-Ala-Pro-Val-chloromethylketone (MPCMK).
| Inhibitor | Target Enzyme | Assay Type | Observed Effect | Proposed Mechanism of Action | Reference |
| This compound | Poliovirus 2A proteinase | Polyprotein cleavage assay | Inhibition of proteolytic activity | Potential covalent modification of the active-site Cys-109 | [1][2] |
| MPCMK | Poliovirus 2A proteinase | Polyprotein cleavage assay & Cell-based assay | Inhibition of in vitro proteolytic activity; Reduction in virus yield in infected cells | Substrate-based inhibition | [1] |
Signaling Pathway of Poliovirus 2A Proteinase and Inhibition by this compound
Poliovirus 2A proteinase disrupts the host cell's translation machinery to favor viral protein synthesis. This is primarily achieved by the cleavage of eukaryotic initiation factor 4G (eIF4G). The following diagram illustrates this pathway and the point of intervention by this compound.
Caption: Poliovirus 2A proteinase cleaves eIF4G, disrupting the eIF4F complex and halting host protein synthesis. This compound inhibits this process.
Experimental Protocols
The following are detailed methodologies for assessing the inhibitory activity of this compound against poliovirus 2A proteinase.
In Vitro Inhibition Assay: FRET-Based Peptide Cleavage
This protocol describes a fluorescence resonance energy transfer (FRET) assay to quantify the in vitro activity and inhibition of poliovirus 2Apro using a synthetic peptide substrate.
Workflow Diagram:
Caption: Workflow for the in vitro FRET-based inhibition assay of poliovirus 2A proteinase.
Materials:
-
Recombinant poliovirus 2A proteinase
-
FRET peptide substrate containing the 2Apro cleavage site (e.g., Dabcyl-Glu-Asn-Pro-Gly-Tyr-Gly-Pro-Gln-Glu-Asp-Val-Lys(EDANS)-NH2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 5 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in assay buffer. Include a vehicle control (DMSO in assay buffer).
-
Dilute the recombinant 2A proteinase to the desired working concentration in assay buffer.
-
Dilute the FRET peptide substrate to the desired working concentration in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add 50 µL of assay buffer.
-
Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted 2A proteinase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the diluted FRET peptide substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) over time (e.g., every minute for 30-60 minutes) in kinetic mode. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
For kinetic data, determine the initial reaction velocity for each concentration of this compound.
-
Plot the initial velocity as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound.
-
Cell-Based Inhibition Assay: eIF4G Cleavage Analysis
This protocol describes a cell-based assay to assess the ability of this compound to inhibit poliovirus 2Apro-mediated cleavage of endogenous eIF4G in cultured cells.
Workflow Diagram:
References
Application Notes and Protocols for In Vivo Administration of Elastatinal in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elastatinal is a potent, irreversible inhibitor of elastase, a serine protease known for its ability to degrade elastin and other extracellular matrix proteins. Originating from microbial sources, this compound has been a valuable tool in in vitro studies to investigate the roles of elastase in various physiological and pathological processes. While in vivo studies specifically utilizing this compound in mouse models are not extensively documented in publicly available literature, existing research provides a foundation for its application in studying conditions where elastase activity is implicated, such as in the regulation of tissue development and inflammation. These notes provide detailed protocols based on available data and suggest potential applications in relevant mouse models of disease.
I. Application in Developmental Biology: Uterine Maturation
A key study has demonstrated the utility of this compound in modulating developmental processes in mice, specifically in the context of uterine maturation. The administration of this compound was shown to prevent normal uterine development, highlighting the role of elastase-like proteases in this biological process.[1]
Quantitative Data Summary
Table 1: Effect of this compound on Uterine Development in Mice [1]
| Treatment Group | Uterine Weight (mg) | Total Uterine Protein (mg) | Uterine Peroxidase Activity (units/uterus) |
| Vehicle (Control) | 65.4 ± 4.5 | 5.8 ± 0.4 | 1.2 ± 0.2 |
| This compound (5 mg) | 28.2 ± 2.1 | 2.5 ± 0.2 | 0.3 ± 0.1 |
Data are presented as mean ± SEM. All differences between Control and this compound groups were statistically significant (p < 0.001).
Experimental Protocol
Protocol 1: Inhibition of Uterine Maturation in Peripubertal Mice
This protocol is adapted from a study investigating the role of proteases in uterine development.[1]
Objective: To assess the effect of this compound on uterine maturation in a mouse model.
Materials:
-
This compound (powder form)
-
Sterile vehicle (e.g., 0.9% saline or phosphate-buffered saline)
-
4-week-old female mice
-
Standard animal housing and care facilities
-
Analytical balance
-
Microcentrifuge tubes
-
Syringes and needles for administration (e.g., 27-gauge)
-
Dissection tools
-
Homogenizer
-
Equipment for protein quantification and enzyme activity assays (e.g., spectrophotometer)
Procedure:
-
Animal Model: Utilize 4-week-old female mice, a period critical for uterine maturation.
-
Preparation of this compound Solution:
-
On each day of treatment, freshly prepare the this compound solution.
-
Weigh the required amount of this compound to achieve a 5 mg dose per animal.
-
Dissolve in a suitable sterile vehicle. The volume should be appropriate for the chosen route of administration (e.g., 100-200 µL for intraperitoneal injection). Ensure complete dissolution.
-
-
Administration:
-
Administer 5 mg of this compound to each mouse in the treatment group twice daily for a period of 3 weeks.
-
The likely route of administration for a study of this nature would be intraperitoneal (IP) or subcutaneous (SC) injection. Given the systemic effect observed, IP injection is a common and effective route.
-
The control group should receive an equivalent volume of the vehicle alone, following the same administration schedule.
-
-
Monitoring:
-
Monitor the animals daily for any signs of distress or adverse reactions.
-
Maintain a regular light-dark cycle and provide ad libitum access to food and water.
-
-
Endpoint Analysis (after 3 weeks):
-
Euthanize the mice using an approved method.
-
Excise the uteri and record their wet weight.
-
Homogenize the uterine tissue for subsequent biochemical analyses.
-
Perform a protein quantification assay (e.g., Bradford or BCA) to determine the total protein content.
-
Conduct a peroxidase activity assay to measure a key enzymatic marker of uterine development.
-
Experimental Workflow
II. Potential Applications in Disease Models
While direct in vivo studies are limited, the known function of elastase suggests that this compound could be a valuable tool in mouse models of diseases characterized by excessive elastolytic activity.
A. Emphysema and Chronic Obstructive Pulmonary Disease (COPD)
Elastase, particularly neutrophil elastase, is a key driver in the pathogenesis of emphysema, causing the destruction of alveolar walls.[2] Models of elastase-induced emphysema are well-established.[2]
Proposed Experimental Protocol:
-
Model Induction: Induce emphysema in C57BL/6 mice via a single intratracheal or oropharyngeal instillation of porcine pancreatic elastase (PPE).[2]
-
This compound Treatment:
-
Prophylactic: Administer this compound (e.g., via IP injection) daily, starting one day before PPE instillation and continuing for the duration of the study (e.g., 21 days).
-
Therapeutic: Begin this compound administration at a set time point after PPE-induced injury (e.g., day 7) to assess its effect on disease progression.
-
-
Endpoint Analysis:
-
Histology: Assess lung morphology and mean linear intercept to quantify airspace enlargement.
-
Lung Function: Measure respiratory mechanics (e.g., compliance and elastance).
-
Biochemical Markers: Analyze bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels.
-
B. Skin Inflammation
Neutrophil elastase contributes to inflammatory skin conditions by degrading extracellular matrix components and modulating inflammatory responses.
Proposed Experimental Protocol:
-
Model Induction: Induce skin inflammation using a model such as imiquimod-induced psoriasis or MC903-induced atopic dermatitis-like inflammation.
-
This compound Treatment: Apply this compound topically in a suitable vehicle or administer systemically (IP or SC) throughout the inflammatory challenge.
-
Endpoint Analysis:
-
Clinical Scoring: Measure erythema, scaling, and skin thickness.
-
Histology: Analyze skin biopsies for epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression: Use qPCR to measure the expression of pro-inflammatory cytokines (e.g., IL-17A, TNF-α) and chemokines in skin tissue.
-
III. Putative Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the direct inhibition of elastase. The downstream consequences of this inhibition in a pathological context are the prevention of elastin degradation and the reduction of inflammation.
1. Inhibition of Elastin Degradation: By binding to and inactivating elastase, this compound directly prevents the cleavage of elastin fibers. This preserves the integrity of the extracellular matrix, which is crucial for the normal function of tissues like the lungs, blood vessels, and skin.
2. Modulation of Inflammatory Signaling: Neutrophil elastase can activate pro-inflammatory signaling pathways, such as NF-κB and MAPK pathways, and process cytokines and chemokines to amplify the inflammatory response. By inhibiting elastase, this compound would putatively dampen these inflammatory cascades.
IV. Summary and Considerations
This compound is a powerful tool for investigating the role of elastase in vivo. The provided protocols, based on a developmental biology study and proposed applications in common disease models, offer a framework for future research.
Key Considerations:
-
Solubility and Stability: this compound is soluble in water. Solutions should be freshly prepared to ensure stability and activity.
-
Dosage and Route: The optimal dose and route of administration may vary depending on the mouse model and the target organ. The single documented in vivo study used a relatively high dose (5 mg, twice daily), suggesting that pilot studies to determine the effective dose for other models are warranted.
-
Specificity: While this compound is a potent elastase inhibitor, it is important to consider its effects on different types of elastases (e.g., pancreatic vs. leukocyte elastase) and to include appropriate controls in experimental designs.[3]
These application notes and protocols are intended to serve as a guide for researchers. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Prevention of normal mouse uterine maturation by antipain and this compound: suppression of peroxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of human leucocyte elastase and chymotrypsin-like protease by this compound and chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elastatinal in Extracellular Matrix Remodeling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The extracellular matrix (ECM) is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Remodeling of the ECM is a critical process in development, tissue repair, and various pathological conditions. A key family of enzymes involved in ECM degradation is the elastases, particularly human neutrophil elastase (HNE) and pancreatic elastase (PE). These serine proteases degrade elastin, a vital protein responsible for the elasticity of tissues such as the aorta, lungs, and skin. Uncontrolled elastase activity is a hallmark of diseases like aortic aneurysms, emphysema, and chronic obstructive pulmonary disease (COPD).
Elastatinal, a potent, competitive, and selective inhibitor of elastases, serves as an invaluable tool for studying the pathological roles of these enzymes in ECM remodeling.[1] By inhibiting elastase activity, this compound allows researchers to dissect the mechanisms of ECM degradation, validate elastase as a therapeutic target, and screen for novel inhibitory compounds. These application notes provide comprehensive protocols for utilizing this compound in various in vitro and in vivo experimental models of ECM remodeling.
Quantitative Data: Inhibitory Activity of this compound
This compound's efficacy varies between different types of elastases. Understanding its specific inhibitory concentrations is crucial for accurate experimental design.
| Enzyme | Inhibition Value | Value Type | Substrate / Notes |
| Porcine Pancreatic Elastase | 0.21 µM | Kᵢ | Acetyl-alanyl-alanyl-alanine methyl ester[1] |
| Porcine Pancreatic Elastase | 0.24 µM | Kᵢ | Acetyl-alanyl-alanyl-alanine p-nitroanilide[1] |
| Porcine Liver Elastase | 17 µM | IC₅₀ | Succinyltrialanine p-nitroanilide |
| Human Leukocyte Elastase | Weaker inhibition than vs. Pancreatic Elastase | Qualitative | N/A[1][2] |
| Osteoclast Differentiation Assay | 5 - 20 µM | Effective Concentration | Suppresses enhanced osteoclast differentiation by neutrophils[1] |
Signaling and Experimental Workflow Diagrams
Visualizing the mechanism of action and experimental procedures is key to understanding the application of this compound.
Figure 1. Mechanism of this compound in preventing ECM degradation.
Figure 2. General workflow for a cell-based ECM degradation assay.
Experimental Protocols
Protocol 1: In Vitro Elastase Inhibition Assay
This protocol determines the inhibitory potency (IC₅₀) of this compound against a specific elastase using a chromogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE)
-
This compound
-
Assay Buffer: 0.2 M Tris-HCl, pH 8.0
-
Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of elastase (e.g., 1 mg/mL) in Assay Buffer. Dilute to a working concentration that gives a linear rate of substrate hydrolysis.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., 100 µM to 0.1 µM) in Assay Buffer.
-
Prepare the SANA substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to "blank" wells.
-
Add 25 µL of each this compound dilution to "inhibitor" wells.
-
Add 25 µL of Assay Buffer to "enzyme control" wells.
-
Add 25 µL of the elastase working solution to all wells except the "blanks".
-
Pre-incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the SANA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 15-30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Elastin Degradation Assay
This assay measures the ability of this compound to prevent elastin degradation by cultured cells.
Materials:
-
Cells capable of ECM degradation (e.g., macrophages, fibroblasts, smooth muscle cells)
-
Culture medium, FBS, and supplements
-
96-well plates
-
Fluorescently-labeled elastin (e.g., DQ™-elastin) or [³H]lysine-labeled matrix[3]
-
Stimulant to induce elastase secretion (e.g., PMA, LPS)
-
This compound
-
Fluorescence microplate reader or scintillation counter
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with fluorescently-labeled elastin according to the manufacturer's protocol. Alternatively, culture smooth muscle cells for 3 weeks with [³H]lysine to generate a radiolabeled ECM.[3]
-
-
Cell Seeding and Treatment:
-
Seed cells onto the elastin-coated wells at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh serum-free medium containing the stimulant.
-
Add this compound at various concentrations (e.g., 5, 10, 20 µM) to the respective wells.[1] Include a "no inhibitor" control.
-
-
Incubation and Measurement:
-
Incubate the plate for 24-72 hours at 37°C.
-
After incubation, collect the cell culture supernatant.
-
Measure the fluorescence in the supernatant (for DQ-elastin) or the radioactivity (for ³H-labeled matrix) to quantify the amount of degraded elastin released into the medium.
-
-
Data Analysis:
-
Subtract the background fluorescence/radioactivity from a "no cell" control well.
-
Plot the amount of degraded elastin versus the concentration of this compound to determine its inhibitory effect in a cellular context.
-
Protocol 3: Elastin Zymography with this compound Inhibition
Zymography detects the activity of elastolytic enzymes in biological samples. This compound can be used as a specific inhibitor to confirm band identity.
Materials:
-
Sample (cell culture supernatant, tissue lysate)
-
SDS-PAGE equipment
-
Acrylamide/bis-acrylamide solution
-
Soluble elastin (e.g., κ-elastin)
-
Non-reducing sample buffer
-
Renaturing Buffer: 2.5% Triton X-100 in dH₂O
-
Incubation Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.6
-
This compound
-
Coomassie Brilliant Blue staining and destaining solutions
Procedure:
-
Gel Preparation:
-
Prepare an 8-10% SDS-polyacrylamide gel co-polymerized with 0.1% (w/v) soluble elastin.
-
-
Sample Preparation and Electrophoresis:
-
Mix samples with non-reducing Laemmli buffer. Do not heat the samples.
-
Load samples and run the gel at 4°C.
-
-
Enzyme Renaturation and Inhibition:
-
After electrophoresis, wash the gel twice for 30 minutes each in Renaturing Buffer to remove SDS and allow enzymes to renature.
-
For the inhibitor control, cut the gel lane and incubate it in Incubation Buffer containing a high concentration of this compound (e.g., 50-100 µM). Incubate the corresponding sample lane in Incubation Buffer alone.
-
-
Incubation and Staining:
-
Incubate both gel pieces in their respective buffers at 37°C for 18-48 hours.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a dark blue background.
-
-
Analysis:
-
Clear bands indicate areas of elastin degradation by elastases. The disappearance or significant reduction of a band in the lane treated with this compound confirms that the activity is from an elastase sensitive to this inhibitor.
-
Protocol 4: Western Blotting for Elastin and Collagen
This protocol is for the semi-quantitative analysis of insoluble ECM proteins from cell or tissue lysates after treatment with this compound.
Materials:
-
Cell or tissue samples (treated with/without this compound)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE equipment and transfer system
-
PVDF membrane
-
Primary antibodies (anti-elastin, anti-collagen I)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Special Considerations for ECM Proteins:
-
Extraction: Insoluble proteins like cross-linked elastin and collagen are difficult to extract. Sonication or homogenization in strong denaturing buffers (e.g., containing 1% SDS) may be required. Hypotonic lysis of cells before scraping can help enrich the insoluble ECM fraction.
-
Electrophoresis: Due to their size and tendency to aggregate, use gradient gels (e.g., 4-15%) or low percentage acrylamide gels (e.g., 6% for Collagen I). Do not boil samples containing collagen, as it can cause irreversible aggregation. A modified denaturation step (e.g., 10 minutes at 70-90°C with 10% β-mercaptoethanol) may improve results.[4]
-
Transfer: Transfer overnight at a low voltage in a buffer containing 0.1% SDS to aid the transfer of large proteins.
Procedure:
-
Protein Extraction:
-
Harvest cells or homogenize tissue in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein onto the gel and perform SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL reagent and an imaging system.
-
Perform densitometry analysis to quantify protein levels, normalizing to a loading control (e.g., β-actin). Compare protein levels in this compound-treated samples to controls to assess its protective effect on ECM components.
-
Protocol 5: In Vivo Animal Models of ECM Remodeling
This compound can be tested for its therapeutic potential in animal models of diseases like emphysema and aortic aneurysm, which are often induced by direct application of elastase.
Example Model: Elastase-Induced Emphysema in Mice
-
Induction: C57BL/6 mice are anesthetized, and a single intratracheal or intranasal instillation of porcine pancreatic elastase (PPE) is administered (e.g., 0.2-0.4 Units per mouse).[5][6] Control animals receive saline.
-
This compound Treatment (Hypothetical Application):
-
Route: Administration could be intraperitoneal (i.p.), oral gavage, or via osmotic pump, depending on the compound's stability and pharmacokinetic properties.
-
Dosing: The dose would need to be determined empirically. Based on in vitro effective concentrations, a starting point could be in the range of 1-10 mg/kg/day, initiated prior to or concurrently with the elastase challenge.
-
Duration: Treatment would continue for the duration of the study, typically 14-28 days.
-
-
Outcome Measures:
-
Histology: Lungs are harvested, fixed, and sectioned. Emphysema is quantified by measuring the mean linear intercept (MLI) to assess airspace enlargement.
-
ECM Analysis: Lung tissue can be analyzed for elastin and collagen content via histology (e.g., Verhoeff-Van Gieson staining) or Western blotting.
-
Inflammatory Markers: Bronchoalveolar lavage (BAL) fluid can be collected to measure inflammatory cell counts and cytokine levels.
-
Example Model: Elastase-Induced Aortic Aneurysm in Mice
-
Induction: The infrarenal aorta of a C57BL/6 mouse is surgically exposed, and PPE is applied directly to the adventitia (e.g., wrapped in an elastase-soaked sponge for 5-10 minutes) or infused into a transiently isolated aortic segment.
-
This compound Treatment (Hypothetical Application): Similar to the emphysema model, treatment would likely begin pre-surgery and continue for the study duration (typically 14 days).
-
Outcome Measures:
-
Aortic Diameter: The external aortic diameter is measured via ultrasound at baseline and at endpoint to quantify aneurysm formation (defined as a >50% increase in diameter).
-
Histology & Immunofluorescence: Aortic sections are analyzed for elastin degradation (fragmentation), inflammatory cell infiltration (e.g., macrophages), and MMP activity.
-
Zymography: Aortic tissue lysates can be analyzed for MMP-2 and MMP-9 activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The inhibition of human leucocyte elastase and chymotrypsin-like protease by this compound and chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assay of extracellular matrix elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A titratable murine model of progressive emphysema using tracheal porcine pancreatic elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Effects of Optimal Dose of Mesenchymal Stem Cells in a Murine Model of an Elastase Induced-Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neutrophil-Mediated Tissue Injury with Elastatinal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil-mediated tissue injury is a critical component in the pathogenesis of numerous inflammatory diseases, including acute lung injury (ALI), arthritis, and ischemia-reperfusion injury. A key effector molecule in this process is neutrophil elastase (NE), a potent serine protease released from the azurophilic granules of activated neutrophils. NE contributes to tissue damage by degrading extracellular matrix components such as elastin, collagen, and fibronectin.[1][2] Elastatinal, a selective and irreversible inhibitor of elastase, serves as a valuable tool for elucidating the specific role of NE in these pathological processes and for evaluating the therapeutic potential of NE inhibition.[3]
These application notes provide a comprehensive guide for utilizing this compound in both in vitro and in vivo models of neutrophil-mediated tissue injury. Detailed protocols, data tables for experimental planning, and visualizations of relevant signaling pathways are included to facilitate robust and reproducible research.
Mechanism of Action
This compound acts as a potent and competitive inhibitor of neutrophil elastase.[4] By binding to the active site of the enzyme, it prevents the cleavage of its natural substrates, thereby mitigating the downstream tissue-destructive effects.
Data Presentation: Quantitative Data for Experimental Design
The following tables summarize key quantitative data for the use of this compound and related experimental parameters.
Table 1: In Vitro Inhibition of Neutrophil Elastase by this compound
| Parameter | Value | Species | Comments |
| IC50 | 0.21 µM | Porcine Pancreatic Elastase | A commonly used surrogate for initial screening. |
| IC50 | Not specified, but used as a positive control at 100 µM | Human Neutrophil Elastase | Effective concentration for complete inhibition in in vitro assays.[5] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment Type | Recommended this compound Concentration |
| Neutrophil Elastase Activity Assay | 1 µM - 100 µM |
| Inhibition of Cytokine Release from Neutrophils/Macrophages | 10 µM - 100 µM |
| Protection of Extracellular Matrix from Degradation | 10 µM - 100 µM |
Table 3: Effect of Neutrophil Elastase on Cytokine Production
| Cell Type | Stimulus | Cytokine Increased | Reference |
| Macrophages | Neutrophil Elastase (50 nM) | IL-8, IL-1β, TNFα (mRNA) | [6] |
| Airway Epithelial Cells | Neutrophil Elastase (50-200 nM) | MUC1 (mRNA) | [7] |
| Neutrophils | fMLP | IL-13, TGF-β1 | [8] |
Experimental Protocols
In Vitro Protocols
1. Neutrophil Elastase Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and allows for the determination of the inhibitory potential of this compound on purified neutrophil elastase.
-
Materials:
-
Purified Human Neutrophil Elastase (HNE)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm)
-
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in Assay Buffer to generate a dose-response curve. Include a vehicle control (DMSO).
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
-
Add 20 µL of diluted HNE (e.g., 0.25 ng/µL in Assay Buffer) to each well.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding 60 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint (e.g., 30 minutes) at 37°C.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
2. Inhibition of Neutrophil-Mediated Extracellular Matrix Degradation
This protocol assesses the ability of this compound to protect an extracellular matrix component from degradation by activated neutrophils.
-
Materials:
-
Human neutrophils (isolated from fresh blood)
-
Elastin-coated 96-well plates (or plates coated with another relevant matrix protein like fibronectin)
-
This compound
-
Neutrophil activator (e.g., phorbol myristate acetate - PMA, or fMLP)
-
Detection reagent for matrix degradation (e.g., a fluorescently labeled matrix or an antibody-based detection method)
-
Cell culture medium (e.g., RPMI)
-
-
Protocol:
-
Isolate human neutrophils from healthy donor blood using a standard method like density gradient centrifugation.
-
Pre-treat the isolated neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Seed the pre-treated neutrophils onto the elastin-coated wells.
-
Stimulate the neutrophils with a suitable activator (e.g., 100 nM PMA) to induce degranulation and elastase release.
-
Incubate for a defined period (e.g., 4-6 hours) at 37°C.
-
Remove the neutrophils and wash the wells gently.
-
Quantify the remaining matrix using a suitable detection method.
-
Compare the amount of matrix degradation in the presence and absence of this compound to determine its protective effect.
-
In Vivo Protocols
1. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is widely used to study neutrophil-mediated acute lung inflammation and injury.
-
Animals:
-
C57BL/6 or BALB/c mice (8-10 weeks old)
-
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
-
Protocol:
-
This compound Administration: Administer this compound or vehicle control to mice via a suitable route (e.g., intraperitoneal - i.p., or intravenous - i.v.) at a predetermined dose. A pilot study is recommended to determine the optimal dose, but a starting point could be in the range of 1-10 mg/kg.
-
LPS Challenge: 30-60 minutes after this compound administration, induce ALI by intratracheal (i.t.) or intranasal (i.n.) instillation of LPS (e.g., 1-5 mg/kg in sterile saline) under light anesthesia.
-
Monitoring and Sample Collection: At a defined time point after LPS challenge (e.g., 6, 24, or 48 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counting (total and differential), and measurement of protein concentration (as a marker of vascular permeability) and cytokine levels (e.g., TNF-α, IL-6, MIP-2).
-
Lung Histology: Harvest the lungs, fix in formalin, and embed in paraffin for histological analysis (e.g., H&E staining to assess inflammation and tissue damage).
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue to measure MPO activity as an index of neutrophil infiltration.
-
2. Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis, where neutrophil infiltration and elastase activity contribute to joint destruction.
-
Animals:
-
DBA/1 mice (highly susceptible strain)
-
-
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Sterile saline
-
-
Protocol:
-
Induction of Arthritis:
-
Day 0: Immunize mice with an emulsion of type II collagen and CFA at the base of the tail.
-
Day 21: Boost the immunization with an emulsion of type II collagen and IFA.
-
-
Monitoring of Arthritis: Begin monitoring the mice for signs of arthritis (paw swelling, redness) around day 24-28. Score the severity of arthritis daily using a standardized scoring system.
-
This compound Treatment: Once arthritis is established (e.g., arthritis score ≥ 4), begin treatment with this compound or vehicle control. Administer daily or every other day via a suitable route (e.g., i.p.).
-
Outcome Measures:
-
Continue to monitor and score arthritis severity throughout the treatment period.
-
Measure paw thickness with calipers.
-
At the end of the study, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Measure serum levels of inflammatory cytokines and anti-collagen antibodies.
-
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Neutrophil Elastase in Tissue Injury
Caption: Signaling pathway of neutrophil elastase (NE) in tissue injury and the inhibitory action of this compound.
Experimental Workflow for In Vivo ALI Model
Caption: Experimental workflow for the LPS-induced acute lung injury model with this compound treatment.
Conclusion
This compound is a critical research tool for dissecting the role of neutrophil elastase in the complex inflammatory cascades that lead to tissue injury. The protocols and data provided herein offer a solid foundation for designing and executing experiments to investigate these processes. By carefully selecting the appropriate in vitro or in vivo model and applying the detailed methodologies, researchers can gain valuable insights into the pathophysiology of neutrophil-mediated diseases and evaluate the therapeutic potential of targeting neutrophil elastase.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in acute lung response to elastase instillation in two rodent species may determine differences in severity of emphysema development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of neutrophil elastase attenuates airway hyperresponsiveness and inflammation in a mouse model of secondary allergen challenge: neutrophil elastase inhibition attenuates allergic airway responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Elastase Inhibitors Using Elastatinal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elastases, a group of serine proteases, are critical enzymes involved in the turnover of extracellular matrix proteins, most notably elastin.[1] While essential for tissue remodeling and immune responses, dysregulated elastase activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[2][3] This has made elastases, particularly neutrophil elastase, a prime target for therapeutic intervention. High-throughput screening (HTS) is a key strategy in the discovery of novel elastase inhibitors.[4] Elastatinal, a potent and competitive inhibitor of elastase, serves as an invaluable tool in these screening campaigns, acting as a reference or control compound.[5] These application notes provide detailed protocols and data for the use of this compound in HTS assays designed to identify new elastase inhibitors.
Data Presentation
Inhibitory Activity of this compound and Other Common Elastase Inhibitors
The potency of this compound against various elastases is well-documented, making it a reliable positive control for inhibitor screening assays. The following table summarizes the inhibitory constants (IC50 and Ki) for this compound and other frequently used elastase inhibitors, providing a baseline for comparison of newly identified compounds.
| Inhibitor | Target Elastase | IC50 | Ki |
| This compound | Porcine Pancreatic Elastase | 17 µM[6] | 0.21 µM[5] |
| Human Leukocyte Elastase | - | Weaker than PPE[7] | |
| Sivelestat | Human Neutrophil Elastase | 44 nM[8] | 200 nM[8] |
| GW-311616 | Human Neutrophil Elastase | 22 nM[8] | 0.31 nM[8] |
| Alvelestat (AZD9668) | Human Neutrophil Elastase | pIC50: 7.9 nM | 9.4 nM |
| FK706 | Human Neutrophil Elastase | 83 nM[8] | 4.2 nM[8] |
| BAY-85-8501 | Human Neutrophil Elastase | 65 pM[8] | - |
HTS Assay Performance Metrics
The quality and reliability of an HTS assay are paramount for the successful identification of true positive hits. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative control signals, and thus the suitability of an assay for HTS.[9]
| Parameter | Description | Recommended Value |
| Z'-Factor | A measure of the statistical effect size, indicating the separation between positive and negative controls.[9] | An excellent assay has a Z'-factor close to 1. A value between 0.5 and 1 is considered good and suitable for HTS.[4][10] |
| Signal Window | The difference in the mean signal between the positive and negative controls. | A larger signal window is desirable for easier hit identification.[11] |
Experimental Protocols
High-Throughput Screening Protocol for Neutrophil Elastase Inhibitors
This protocol describes a generalized fluorometric HTS assay for the identification of human neutrophil elastase (HNE) inhibitors, using this compound as a positive control. The assay is adaptable to 96-well and 384-well plate formats.
Materials and Reagents:
-
Human Neutrophil Elastase (HNE), active enzyme
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO, 0.01% Triton X-100
-
This compound (positive control)
-
Test compounds library
-
DMSO (for compound dilution)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 380/500 nm for AMC-based substrates)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of HNE in assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 10-50 ng/well is recommended.
-
Prepare a stock solution of the fluorogenic substrate in DMSO. The final concentration should be at or below the Km for the enzyme to ensure sensitivity to competitive inhibitors.
-
Prepare a stock solution of this compound in DMSO. A typical concentration for the positive control is 10-100 µM.[12]
-
Dilute test compounds to the desired screening concentration in DMSO.
-
-
Assay Procedure:
-
Add 1 µL of test compound, DMSO (for negative control), or this compound (for positive control) to the appropriate wells of the microplate.
-
Add 20 µL of HNE solution to all wells except the blank (substrate-only) wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 x [1 - (Rate of sample / Rate of negative control)]
-
Calculate the Z'-factor for the assay plate to assess its quality: Z' = 1 - [(3 * (SD of positive control + SD of negative control)) / |Mean of positive control - Mean of negative control|]
-
Visualizations
Signaling Pathway of Neutrophil Elastase in Inflammation
Neutrophil elastase released during inflammation can activate signaling cascades that perpetuate the inflammatory response and contribute to tissue damage. One such pathway involves the activation of Proteinase-Activated Receptor-2 (PAR2) and subsequent downstream signaling through the MAPK and NF-κB pathways.[13]
Caption: Neutrophil elastase signaling in inflammation.
High-Throughput Screening Workflow for Elastase Inhibitors
The process of identifying novel elastase inhibitors through HTS follows a structured workflow, from initial screening of a large compound library to the confirmation and characterization of promising hits.
Caption: HTS workflow for elastase inhibitor discovery.
References
- 1. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3-Three Elastases With Similar Primary but Different Extended Specificities and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase - Wikipedia [en.wikipedia.org]
- 3. atsjournals.org [atsjournals.org]
- 4. assay.dev [assay.dev]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]
- 7. The inhibition of human leucocyte elastase and chymotrypsin-like protease by this compound and chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. researchgate.net [researchgate.net]
- 13. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Determining the Inhibitory Potency of Elastatinal against Neutrophil Elastase
Audience: Researchers, scientists, and drug development professionals.
Introduction Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in host defense by degrading proteins of invading pathogens.[1][2] However, when its activity is excessive or poorly regulated, HNE can degrade extracellular matrix components, such as elastin, leading to tissue damage.[2] This pathological activity implicates HNE in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. Consequently, the identification and characterization of potent HNE inhibitors are of significant therapeutic interest. Elastatinal is a natural product known to be a potent, competitive inhibitor of elastase enzymes, making it a valuable tool for research and a lead compound for drug development.
This document provides a detailed protocol for determining the inhibitory potency (IC50) of this compound against Human Neutrophil Elastase using a sensitive fluorometric assay.
Assay Principle The assay quantifies Human Neutrophil Elastase activity through the enzymatic cleavage of a specific, non-fluorescent peptide substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC).[3][4] Upon cleavage by HNE, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. The rate of increase in fluorescence, measured at Ex/Em = 380/460 nm, is directly proportional to the enzyme's activity.[5] When an inhibitor such as this compound is present, it binds to the enzyme, reducing its catalytic activity and thereby decreasing the rate of substrate cleavage and fluorescence generation. The half-maximal inhibitory concentration (IC50) is determined by measuring the reduction in enzyme activity across a range of inhibitor concentrations.[6][7]
Experimental Protocol
1. Materials and Reagents
-
Human Neutrophil Elastase (HNE), active enzyme
-
This compound
-
Fluorogenic Substrate: MeOSuc-AAPV-AMC[4]
-
Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% BSA, pH 7.5
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Black, flat-bottom 96-well microplates (for fluorescence)
-
Fluorescence microplate reader with kinetic and temperature control capabilities
-
Multichannel pipettes and sterile tips
2. Reagent Preparation
-
Assay Buffer: Prepare and adjust to pH 7.5. Store at 4°C. Warm to 37°C before use.
-
HNE Stock Solution: Reconstitute lyophilized HNE in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
HNE Working Solution: On the day of the assay, dilute the HNE Stock Solution in 37°C Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 10 nM for a 5 nM final concentration). Keep on ice until use.
-
Substrate Stock Solution: Dissolve MeOSuc-AAPV-AMC in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the Substrate Stock Solution in 37°C Assay Buffer to a 2X working concentration. The final concentration should be at or near the Km value for the substrate (~130 µM).[5][8]
-
This compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
This compound Serial Dilutions: Perform a serial dilution of the this compound Stock Solution in DMSO to create a range of concentrations. Then, dilute these DMSO stocks into Assay Buffer to create 4X working solutions. The final DMSO concentration in the assay well should be kept constant and low (e.g., ≤1%).
3. Assay Procedure for IC50 Determination
The following procedure is designed for a 96-well plate format. All reactions should be performed in duplicate or triplicate.[9][10]
-
Plate Setup: Add 50 µL of Assay Buffer to each well.
-
Add Inhibitor: Add 25 µL of the 4X this compound serial dilutions to the appropriate wells ("Test Inhibitor" wells).
-
For "Positive Control" (100% activity) wells, add 25 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
For "Negative Control" (background) wells, add 25 µL of Assay Buffer with DMSO.
-
-
Add Enzyme:
-
Add 25 µL of the 2X HNE Working Solution to the "Test Inhibitor" and "Positive Control" wells.
-
Add 25 µL of Assay Buffer to the "Negative Control" wells.
-
-
Pre-incubation: Mix the plate gently and incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[9]
-
Initiate Reaction: Add 25 µL of the 2X Substrate Working Solution to all wells. The final volume in each well will be 125 µL.
-
Measure Fluorescence: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Ex = 380 nm, Em = 460 nm) every 60 seconds for 20-30 minutes.[5]
Data Analysis and Results
1. Calculation of Reaction Rate
-
Plot the relative fluorescence units (RFU) versus time (minutes) for each well.
-
Identify the linear portion of the curve for the "Positive Control" (uninhibited reaction).
-
Determine the slope of this linear range (V = ΔRFU / Δt). This slope represents the initial reaction rate (velocity).
-
Calculate the slope for all other wells using the same time interval.
2. Calculation of Percent Inhibition
Subtract the average rate of the "Negative Control" (background) from all other rates. Then, calculate the percent inhibition for each this compound concentration using the following formula:
% Inhibition = [ (Rate_Positive_Control - Rate_Test_Inhibitor) / Rate_Positive_Control ] * 100
3. IC50 Determination
Plot the calculated % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis). Fit the data using a four-parameter logistic (4PL) non-linear regression model to generate a sigmoidal dose-response curve.[6][11] The IC50 is the concentration of this compound that corresponds to 50% inhibition on this curve.
4. Data Presentation
The following table summarizes representative data from an experiment testing the inhibitory effect of this compound on HNE activity.
| [this compound] (µM) | Log [this compound] | Avg. Rate (RFU/min) | % Inhibition |
| 0 (Control) | N/A | 215.4 | 0.0% |
| 0.01 | -2.00 | 201.2 | 6.6% |
| 0.03 | -1.52 | 178.8 | 17.0% |
| 0.10 | -1.00 | 129.2 | 40.0% |
| 0.30 | -0.52 | 62.5 | 71.0% |
| 1.00 | 0.00 | 23.7 | 89.0% |
| 3.00 | 0.48 | 12.9 | 94.0% |
| 10.00 | 1.00 | 9.7 | 95.5% |
| Calculated IC50 | 0.15 µM |
Visualizations
Mechanism of Competitive Inhibition
The diagram below illustrates the mechanism of competitive inhibition, where this compound (Inhibitor) competes with the natural substrate for binding to the active site of Neutrophil Elastase.
Caption: Mechanism of competitive inhibition by this compound.
Experimental Workflow
This diagram outlines the complete workflow for determining the IC50 value of an inhibitor in the HNE assay.
Caption: Workflow for HNE inhibitor IC50 determination.
Conclusion This application note provides a robust and detailed fluorometric method for assessing the inhibitory activity of compounds like this compound against Human Neutrophil Elastase. The protocol is suitable for high-throughput screening of potential inhibitors and for detailed characterization of their potency. By following this standardized procedure, researchers can obtain reliable and reproducible IC50 values, which are essential for advancing drug discovery efforts targeting inflammatory diseases driven by excessive elastase activity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. Enzo Life Sciences MeOSuc-AAPV-AMC (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]
- 6. courses.edx.org [courses.edx.org]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Elastase Substrate, Fluorogenic (MeOSuc-AAPV-AFC) (CAS 312-84-5) | Abcam [abcam.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Optimizing Elastatinal Working Concentration In Vitro: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro working concentration of Elastatinal, a potent and irreversible inhibitor of elastase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a microbial-derived peptide aldehyde that acts as a potent and irreversible inhibitor of elastase, a serine protease. It primarily targets pancreatic and neutrophil elastase. Its mechanism of action involves the formation of a covalent bond with the active site of the elastase enzyme, rendering it inactive.
Q2: What are the common in vitro applications of this compound?
This compound is widely used in in vitro studies to investigate the role of elastase in various biological processes, including inflammation, cell signaling, and tissue remodeling. Common applications include enzyme inhibition assays, cell-based assays to study downstream signaling pathways, and as a tool to prevent protein degradation by elastase in experimental samples.
Q3: What is a recommended starting concentration for this compound in in vitro experiments?
A starting concentration in the range of 10-100 µM is often a good starting point for many in vitro applications. The optimal concentration will ultimately depend on the specific experimental setup, including the cell type, the concentration of elastase, and the assay being performed. For instance, an IC50 value of 17 µM has been reported for the inhibition of porcine liver elastase.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a powder. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO or water. Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of elastase activity | Incorrect this compound concentration: The concentration may be too low to effectively inhibit the amount of elastase in the assay. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions. |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare fresh stock solutions and store them properly at -20°C. Avoid multiple freeze-thaw cycles. | |
| Substrate competition: High concentrations of the substrate may compete with this compound for binding to the enzyme. | Optimize the substrate concentration. Consider using a lower substrate concentration if possible without compromising signal detection. | |
| High background signal in enzyme assay | Non-specific binding: The detection reagents may be binding non-specifically to the plate or other components. | Ensure proper blocking of the microplate wells. Use a suitable blocking agent like BSA or non-fat dry milk. |
| Autofluorescence: The compound itself or other components in the assay may be fluorescent at the detection wavelength. | Run a control well with this compound but without the enzyme to check for autofluorescence. | |
| Cell toxicity observed | High this compound concentration: The concentration of this compound may be toxic to the cells being used. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line. Use a concentration below the toxic level for your experiments. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). | |
| Inconsistent results | Pipetting errors: Inaccurate pipetting can lead to variability in the final concentrations of reagents. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents where possible to minimize variability. |
| Variability in cell conditions: Differences in cell passage number, confluency, or health can affect experimental outcomes. | Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency for all experiments. |
Quantitative Data Summary
| Parameter | Value | Source/Enzyme | Reference |
| IC50 | 17 µM | Porcine Liver Elastase | |
| Ki | 0.21 µM | Pancreatic Elastase | |
| Ki | 0.24 µM | Pancreatic Elastase | |
| Working Concentration Range (Osteoclast Differentiation) | 5-20 µM | In vitro cell culture | |
| Positive Control Concentration (Enzyme Assay) | 100 µM | In vitro enzyme assay |
Experimental Protocols
In Vitro Elastase Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
Elastase (e.g., porcine pancreatic or human neutrophil)
-
This compound
-
Fluorogenic or chromogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well microplate (black or clear, depending on the substrate)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the elastase enzyme and substrate to their optimal working concentrations in the assay buffer.
-
-
Assay Setup:
-
Add 20 µL of different concentrations of this compound (and a vehicle control) to the wells of the 96-well plate.
-
Add 20 µL of the elastase enzyme solution to each well.
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the elastase substrate to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take kinetic readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of Elastase Activity in Cell Lysates
This protocol describes how to treat cells with this compound and then analyze the levels of a target protein known to be cleaved by elastase.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the effect of this compound on the levels of the target protein.
-
Visualizations
Elastase-Induced PAR2 Signaling Pathway
Caption: Elastase activates PAR2, initiating downstream signaling cascades.
Experimental Workflow for this compound Optimization
Caption: A logical workflow for optimizing this compound's working concentration.
Elastatinal solubility and stability in experimental buffers
Technical Support Center: Elastatinal
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the solubility and stability of this compound in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a concentrated stock solution of this compound?
For preparing a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 20 mg/mL.[1] Alternatively, N,N-Dimethylformamide (DMF) can be used, where solubility is even higher at 33 mg/mL.[1] For aqueous-based stocks, water is a suitable solvent, with reported solubility up to 20 mg/mL.
Q2: How should I store this compound stock solutions, and for how long are they stable?
For maximum stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.[2] The stability depends on the storage temperature:
The solid (powder) form of this compound is stable for at least 4 years when stored at -20°C.[1]
Q3: What is the solubility of this compound in common aqueous buffers like PBS?
This compound is soluble in Phosphate-Buffered Saline (PBS) at pH 7.2 up to 10 mg/mL.[1] It is also soluble in water up to 10 mM (approximately 5.13 mg/mL) or 20 mg/mL, according to different suppliers.
Q4: My this compound stock, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture media). What can I do to prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is lower.[3][4] Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5% and ideally not more than 0.1%, as higher concentrations can be toxic to cells and affect experimental outcomes.[3]
-
Use Intermediate Dilution Steps: Instead of diluting the stock directly into the final volume of aqueous buffer, perform one or more intermediate dilution steps. For example, first, dilute the DMSO stock into a smaller volume of buffer or deionized water, then add this intermediate solution to the final volume.[4]
-
Increase Mixing Energy: When adding the stock solution to the buffer, vortex or pipette vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
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Work with Lower Concentrations: If precipitation persists, you may be exceeding the solubility limit of this compound in your final buffer. Try preparing a lower working concentration.[4]
Data Presentation: Solubility and Stability
The following tables summarize the quantitative data for this compound's solubility and stability.
Table 1: this compound Solubility
| Solvent | Concentration (mg/mL) | Concentration (mM)* | Source |
| DMF | 33 mg/mL | 64.4 mM | [1] |
| DMSO | 20 mg/mL | 39.0 mM | [1] |
| Water | 20 mg/mL | 39.0 mM | |
| Water | ~5.13 mg/mL | 10 mM | |
| PBS (pH 7.2) | 10 mg/mL | 19.5 mM | [1] |
*Calculated based on a molecular weight of 512.56 g/mol .
Table 2: this compound Stock Solution Stability
| Storage Temperature | Recommended Duration | Key Considerations | Source |
| -20°C | Up to 1 month | Aliquot to prevent freeze-thaw cycles. | [2] |
| -80°C | Up to 6 months | Aliquot to prevent freeze-thaw cycles. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 512.56 g/mol )
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes or cryovials
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Calibrated analytical balance and precision pipettes
Methodology:
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Pre-weigh Vial: Tare a sterile, empty microcentrifuge tube on an analytical balance.
-
Weigh this compound: Carefully weigh out a precise amount of this compound powder into the tared tube. For example, weigh 2.56 mg of this compound.
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Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
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Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molar Concentration (mol/L)
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Example Calculation: Volume (L) = [0.00256 g / 512.56 g/mol ] / 0.01 mol/L = 0.0005 L = 500 µL.
-
-
Dissolve the Compound: Add the calculated volume of DMSO (500 µL in the example) to the tube containing the this compound powder.
-
Ensure Complete Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but avoid overheating.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is critical to prevent degradation from repeated freeze-thaw cycles.[2]
-
Store Properly: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound precipitation issues.
References
Technical Support Center: Troubleshooting Elastatinal Precipitation
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered with Elastatinal precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particles immediately after dissolving. What should I do?
A1: This indicates incomplete dissolution. The choice of solvent is critical for this peptide-based inhibitor. While this compound is soluble in water up to 10 mM, its solubility can be affected by pH and temperature.[1] For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO is recommended before adding it to your aqueous buffer.[2][3] Ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid cytotoxicity in cell-based assays.[3] Sonication can also aid in dissolving the peptide.[2][4]
Q2: I prepared a clear stock solution of this compound, but it precipitated when I added it to my cell culture media. Why is this happening?
A2: Precipitation upon addition to media can be caused by several factors:
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pH Shock: The pH of your stock solution and the cell culture media may be significantly different. Peptides are least soluble at their isoelectric point (pI).[5] Adjusting the pH of the media or the stock solution can sometimes resolve this.
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Salt Concentration: High salt concentrations in the media can decrease peptide solubility, a phenomenon known as "salting out".[6] Preparing a more concentrated stock solution and adding a smaller volume to the media can mitigate this.
-
Interaction with Media Components: this compound may interact with proteins or other components in the serum or media supplements, leading to precipitation.[7] Try adding this compound to serum-free media first, and then adding serum if required by your experimental design.[7]
Q3: My this compound solution was clear at room temperature, but precipitated after being stored in the refrigerator. What is the correct way to store it?
A3: For long-term stability, this compound should be stored as a lyophilized powder at -20°C.[1][8] Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide and affect its solubility.[8][9] If you must store a solution in the refrigerator, be aware that lower temperatures can decrease the solubility of some compounds. Before use, allow the solution to come to room temperature and check for any precipitation.
Q4: Can I heat my this compound solution to get it to dissolve?
A4: Gentle warming (e.g., to 37°C) can sometimes help dissolve peptides.[2] However, excessive or prolonged heating should be avoided as it can lead to degradation of the peptide.
Q5: How can I be sure my dissolved this compound is stable in my experimental conditions?
A5: The stability of peptides in solution is limited.[4] It is recommended to prepare fresh solutions for each experiment. If using a stock solution, it should be aliquoted and stored at -20°C or colder.[10] The shelf life in solution is dependent on the peptide sequence and the buffer composition. Peptides containing amino acids like Cysteine, Methionine, Asparagine, Glutamine, and Tryptophan are more prone to degradation.[10]
Quantitative Data: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Reference |
| Water | up to 10 mM (approx. 5.13 mg/mL) | [1] |
| Water | 20 mg/mL | [11] |
| DMSO | 20 mg/mL | [12] |
| DMF | 33 mg/mL | [12] |
| PBS (pH 7.2) | 10 mg/mL | [12] |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution of this compound
This protocol provides a general guideline for dissolving and storing this compound.
Materials:
-
Lyophilized this compound powder
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water or desired aqueous buffer (e.g., PBS)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Initial Dissolution: For a 10 mM stock solution, calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock from 5.13 mg of this compound (MW: 512.6 g/mol ), you would add 1 mL of DMSO.
-
Vortex: Briefly vortex the solution to ensure the peptide is fully dissolved. Gentle warming to 37°C or sonication can be used if necessary.[2]
-
Aqueous Dilution (Optional): If a lower concentration of DMSO is required for your experiment, you can perform a serial dilution into your aqueous buffer of choice. Add the DMSO stock solution dropwise to the gently vortexing aqueous buffer to prevent immediate precipitation.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][9]
Visual Troubleshooting and Pathway Diagrams
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow to diagnose and resolve issues with this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
This compound Mechanism of Action: Elastase Inhibition
This diagram illustrates the inhibitory action of this compound on Elastase.
Caption: this compound inhibits Elastase, preventing elastin degradation.
References
- 1. This compound, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 10. bachem.com [bachem.com]
- 11. This compound microbialNo 51798-45-9 [sigmaaldrich.com]
- 12. caymanchem.com [caymanchem.com]
Potential off-target effects of Elastatinal in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Elastatinal in cell culture experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, competitive, and irreversible inhibitor of elastase, a serine protease.[1] It primarily targets pancreatic elastase and to a lesser extent, leukocyte elastase.[2] Its mechanism involves binding to the active site of elastase, thereby preventing the cleavage of its substrates.
Q2: I am observing unexpected cytotoxicity in my cell line after this compound treatment. Is this a known effect?
A2: Yes, this compound has been observed to exert cytotoxic effects in various cell lines, including normal human cells, xeroderma pigmentosum cells, and Chinese hamster V79 cells.[2] The sensitivity to this cytotoxic effect was found to be similar across these different cell lines.[2] It is crucial to determine the optimal concentration of this compound for your specific cell line and experimental duration to minimize cytotoxicity while still achieving effective elastase inhibition.
Q3: Does this compound have any known off-target effects on other proteases or kinases?
A3: Currently, there is limited publicly available data from broad-spectrum off-target screening panels (e.g., kinase or protease panels) for this compound. While it is known to be selective for elastase over chymotrypsin, its activity against a wider range of proteases or other enzyme classes like kinases has not been extensively characterized in the literature. Researchers should be aware of the potential for uncharacterized off-target activities, a common phenomenon with small molecule inhibitors.
Q4: Can this compound affect cell signaling pathways?
A4: While direct off-target effects of this compound on specific signaling pathways are not well-documented, its primary target, elastase, is involved in processes that can influence cell signaling. For instance, elastase can degrade extracellular matrix components, which may indirectly affect signaling pathways related to cell adhesion, proliferation, and migration. However, any effects outside of the canonical elastase inhibition pathway should be experimentally verified.
Q5: My experiment to inhibit elastase with this compound is not working as expected. What could be the reason?
A5: Several factors could contribute to a lack of efficacy. These include:
-
Inhibitor Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions.
-
Cell Line Specificity: The expression and activity of elastase can differ significantly among cell lines.
-
Inhibitor Stability: Ensure proper storage and handling of the this compound stock solution to maintain its activity.
-
Experimental Readout: The assay used to measure elastase inhibition may not be sensitive enough or could be prone to artifacts.
Troubleshooting Guides
Problem 1: High level of cell death observed after this compound treatment.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Concentration of this compound is too high. | Perform a dose-response experiment to determine the IC50 for cytotoxicity in your specific cell line. Start with a wide range of concentrations and narrow down to a concentration that effectively inhibits elastase with minimal impact on cell viability. |
| Prolonged incubation time. | Reduce the duration of exposure to this compound. A time-course experiment can help identify the optimal incubation period. |
| Cell line is particularly sensitive. | Consider using a lower, sub-maximal inhibitory concentration or exploring alternative elastase inhibitors with a different cytotoxicity profile. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Run a vehicle control (solvent only) to assess its effect on cell viability. |
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: Workflow for optimizing this compound concentration to minimize cytotoxicity.
Problem 2: Inconsistent or unexpected experimental results.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Potential off-target effects. | Consider that this compound may be interacting with other cellular targets. To investigate this, you can: - Use a structurally different elastase inhibitor as a control. - Perform a rescue experiment by adding exogenous elastase substrate. - Consider commercial off-target screening services (protease or kinase panels). |
| Variability in elastase activity in the cell line. | Quantify the endogenous elastase activity in your cell line to ensure it is a suitable model. You can use a fluorogenic elastase substrate for this purpose. |
| Experimental artifacts. | Rule out interference of this compound with your assay components. For example, some compounds can interfere with fluorescent or luminescent readouts. |
Logical Flow for Investigating Off-Target Effects
Caption: Decision tree for investigating potential off-target effects of this compound.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: In-Cell Elastase Activity Assay
-
Cell Culture: Culture cells to the desired confluency in a suitable plate format (e.g., 96-well black, clear-bottom plate).
-
Inhibitor Pre-incubation: Treat cells with various concentrations of this compound or a vehicle control and incubate for a predetermined time.
-
Substrate Addition: Add a fluorogenic elastase substrate to all wells.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity over time using a microplate reader set to the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve) for each condition. Normalize the rates to the vehicle control to determine the percent inhibition of elastase activity.
Signaling Pathway Considerations
While specific off-target signaling pathways for this compound are not well-defined, researchers should be mindful of pathways influenced by extracellular matrix remodeling and cell-matrix interactions, as elastase activity can impact these processes.
Caption: Potential indirect influence of this compound on cell signaling.
References
How to prevent Elastatinal degradation during experiments
Welcome to the Technical Support Center for Elastatinal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to help ensure the integrity and stability of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing lyophilized this compound?
A1: Lyophilized this compound should be stored at -20°C under desiccating conditions.[1][2][3] It is crucial to prevent exposure to moisture, as this can significantly reduce the long-term stability of the peptide-like inhibitor.[1][2] Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to avoid condensation.[1][3] After dispensing, it is advisable to purge the vial with an inert gas like nitrogen or argon before resealing.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent such as sterile water or DMSO. For long-term storage, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[4] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[1][3]
Q3: What factors can lead to the degradation of this compound during my experiments?
A3: Several factors can contribute to the degradation of this compound. These include:
-
pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of peptide bonds.[5][6] The optimal pH for stability should be determined for your specific experimental conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[7] It is important to follow the recommended storage and handling temperatures.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[8][9][10] Protect this compound solutions from light by using amber vials or covering the container with foil.
-
Oxidation: Peptides containing certain amino acid residues can be susceptible to oxidation.[11] The use of degassed buffers and minimizing exposure to air can help mitigate this.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition in my elastase assay.
This could be due to the degradation of your this compound stock or working solutions.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Ensure lyophilized this compound and stock solutions are stored at the correct temperatures (-20°C for powder, -80°C for long-term stock solution storage).[1][3][4] Always allow the product to equilibrate to room temperature before opening to prevent condensation.[1][3] |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles which can degrade the inhibitor.[1][3] |
| Degradation in Working Solution | Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution. The stability of this compound in your specific assay buffer and at your experimental temperature may be limited. |
| Incorrect Concentration | Verify the concentration of your this compound stock solution. If possible, use a spectrophotometer to measure the concentration of a freshly prepared solution. |
Issue 2: High background or unexpected results in a fluorometric elastase inhibition assay.
High background fluorescence can mask the true inhibitory effect of this compound.
| Possible Cause | Troubleshooting Step |
| Autofluorescence of Test Compound | If testing other compounds alongside this compound, check if they are autofluorescent at the excitation and emission wavelengths of your assay. Run a control with the compound alone to assess its intrinsic fluorescence. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and free from microbial contamination, which can sometimes be fluorescent. |
| Incorrect Plate Reading Settings | Double-check the excitation and emission wavelength settings on your plate reader to ensure they are optimal for the fluorogenic substrate used in your assay. |
| Assay Buffer Incompatibility | Some buffer components can interfere with the fluorescence signal. If you are not using a commercially available assay kit buffer, consider testing the compatibility of your buffer with the fluorescent substrate. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Reconstitute the this compound in a suitable solvent (e.g., sterile water or DMSO) to a desired stock concentration (e.g., 10 mM).
-
Gently vortex to ensure the powder is completely dissolved.
-
Aliquot the stock solution into single-use polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Quality Control of this compound using HPLC (General Method)
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A shallow gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) is a good starting point for method development.[12] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30°C |
This method can be used to assess the purity of a new batch of this compound and to monitor its stability over time. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation. For identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) would be necessary.[13][14][15]
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. jpt.com [jpt.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
- 11. bachem.com [bachem.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. dupuytrens.org [dupuytrens.org]
- 14. Study of human lung elastin degradation by different elastases using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Determining the optimal incubation time with Elastatinal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elastatinal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, competitive, and irreversible inhibitor of elastase, an enzyme that breaks down elastin.[1][2] It is known to be a more potent inhibitor of pancreatic elastase compared to leukocyte elastase.[3][4] The mechanism of inhibition involves the formation of a stable complex with the elastase enzyme, preventing it from binding to its substrate.
Q2: What is the recommended starting concentration for this compound in an experiment?
A common starting concentration for this compound as a positive control inhibitor in neutrophil elastase assays is 100 μM.[5] However, the optimal concentration will depend on the specific experimental conditions, including the type of elastase and the substrate concentration. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific assay conditions.
Q3: How should I prepare and store this compound?
This compound is soluble in water.[1] For storage, it is recommended to keep it at -20°C.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibition observed | Incorrect incubation time: The pre-incubation time of this compound with the enzyme may be insufficient for optimal binding. | Determine the optimal pre-incubation time by performing a time-course experiment (see Experimental Protocols section). |
| Sub-optimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the enzyme. | Perform a dose-response curve to determine the IC50 in your specific assay. | |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure this compound is stored correctly at -20°C and handle it according to the manufacturer's instructions. | |
| High substrate concentration: An excessively high substrate concentration can compete with the inhibitor, reducing its apparent potency. | Optimize the substrate concentration in your assay. It should ideally be at or below the Km value for the enzyme. | |
| High variability in results | Inconsistent pre-incubation times: Variation in the pre-incubation time between wells or experiments can lead to inconsistent results. | Use a multichannel pipette or an automated liquid handling system to ensure consistent timing. |
| Pipetting errors: Inaccurate pipetting of the enzyme, substrate, or inhibitor can introduce significant variability. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Assay conditions not optimized: Factors such as pH, temperature, and buffer composition can affect enzyme activity and inhibitor potency. | Ensure that all assay parameters are optimized and consistent across all experiments. | |
| Unexpectedly high inhibition | Off-target effects: At high concentrations, this compound may inhibit other proteases present in the sample. | Use a more specific substrate for the elastase of interest and consider running counter-screens with other proteases to check for specificity. |
| Precipitation of the inhibitor: High concentrations of this compound may precipitate out of solution, leading to inaccurate results. | Check the solubility of this compound in your assay buffer and ensure it remains fully dissolved at the concentrations used. |
Experimental Protocols
Determining the Optimal Incubation Time with this compound
This protocol outlines the steps to determine the optimal pre-incubation time for this compound with elastase to achieve maximal inhibition.
Materials:
-
Elastase (e.g., porcine pancreatic elastase or human neutrophil elastase)
-
This compound
-
Appropriate assay buffer (e.g., Tris-HCl)
-
Elastase substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a working solution of elastase in the assay buffer.
-
Prepare a working solution of the elastase substrate in the assay buffer.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add a fixed concentration of this compound (e.g., a concentration expected to give significant inhibition, such as its known IC50 or 5-10 times its Ki) to multiple wells.
-
Include control wells with assay buffer instead of this compound (no inhibitor control).
-
-
Pre-incubation:
-
Add the elastase solution to the wells containing this compound and the control wells.
-
Start a timer immediately.
-
Incubate the plate at the desired temperature (e.g., 37°C) for varying amounts of time (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes). This can be done by adding the substrate at these different time points.
-
-
Initiate the Reaction:
-
At each time point, add the elastase substrate to the corresponding wells to start the enzymatic reaction.
-
-
Measure Enzyme Activity:
-
Immediately begin monitoring the change in absorbance (or fluorescence, depending on the substrate) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each pre-incubation time point.
-
Plot the percentage of elastase inhibition (compared to the no-inhibitor control) against the pre-incubation time.
-
The optimal pre-incubation time is the point at which the inhibition reaches a plateau, indicating that the binding of this compound to the enzyme has reached equilibrium.
-
Quantitative Data
| Inhibitor | Enzyme Source | IC50 / Ki | Reference |
| This compound | Porcine Pancreatic Elastase | 17 µM (IC50) | [2] |
| This compound | Porcine Pancreatic Elastase | 0.21 µM (Ki) | [4] |
Visualizations
Signaling Pathway of Neutrophil Elastase-Induced MUC1 Transcription
Caption: Signaling cascade initiated by Neutrophil Elastase leading to MUC1 gene transcription.
Experimental Workflow for Determining Optimal Incubation Timedot
References
Technical Support Center: Elastatinal Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding elastatinal cytotoxicity in primary cell cultures.
FAQs and Troubleshooting Guides
This section addresses common issues and questions that may arise during experiments involving this compound and primary cell cultures.
Q1: What is the expected cytotoxic effect of this compound on primary cells?
A1: this compound, a potent inhibitor of elastase, can exhibit cytotoxic effects on various cell types. Studies have shown that normal human fibroblasts are sensitive to the cytotoxic effects of this compound. While specific IC50 values for a wide range of primary cells are not extensively documented in publicly available literature, it is crucial to determine the optimal concentration for your specific primary cell type through dose-response experiments.
Q2: My primary cells are showing high levels of cell death even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to increased sensitivity to this compound:
-
Cell Type Specificity: Different primary cell types exhibit varying sensitivities to chemical compounds. Some cells may be inherently more susceptible to the effects of elastase inhibition.
-
Suboptimal Cell Health: Primary cells are more sensitive to stressors than immortalized cell lines. Ensure your cells are healthy, with high viability and normal morphology, before starting the experiment.
-
Incorrect Concentration: Double-check your calculations and dilution series for the this compound stock solution.
-
Contamination: Microbial contamination can cause widespread cell death and can be mistaken for compound-induced cytotoxicity. Regularly check your cultures for any signs of contamination.
Q3: I am observing inconsistent results in my cytotoxicity assays with this compound. What are the possible reasons?
A3: Inconsistent results in cytotoxicity assays can be frustrating. Here are some common causes and solutions:
-
Uneven Cell Seeding: Ensure a single-cell suspension and even distribution of cells in each well of your culture plate. Inconsistent cell numbers will lead to variability in the final readout.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the test compound and affect cell viability. It is recommended to fill the outer wells with sterile PBS or medium without cells to minimize this effect.
-
Pipetting Errors: Inaccurate pipetting of either cells or the compound can introduce significant variability. Use calibrated pipettes and proper pipetting techniques.
-
Reagent Variability: Ensure that all reagents, including media, serum, and the this compound stock solution, are of high quality and consistent between experiments.
Q4: How can I determine if this compound is inducing apoptosis in my primary cells?
A4: To determine if this compound is inducing apoptosis, you can perform several assays:
-
Caspase Activity Assays: A key indicator of apoptosis is the activation of caspases. You can use commercially available kits to measure the activity of key executioner caspases like caspase-3 and caspase-7.
-
Annexin V Staining: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. This can be detected by flow cytometry or fluorescence microscopy.
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Q5: What are some general tips for troubleshooting primary cell culture experiments?
A5: Working with primary cells requires careful attention to detail. Here are some general troubleshooting tips:
-
Aseptic Technique: Strictly adhere to aseptic techniques to prevent contamination.
-
Optimize Culture Conditions: Use the recommended medium, supplements, and culture vessels for your specific primary cell type.
-
Monitor Cell Health: Regularly observe your cells under a microscope for changes in morphology, confluence, and signs of stress.
-
Handle with Care: Primary cells are delicate. Avoid harsh pipetting and excessive centrifugation.
Quantitative Data Summary
Due to the limited availability of specific IC50 values for this compound across a wide range of primary cells in publicly accessible literature, it is highly recommended to perform dose-response experiments to determine the cytotoxic concentration for your specific cell type and experimental conditions. The following table provides a template for summarizing such data.
| Primary Cell Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| Human Dermal Fibroblasts | MTT Assay | 48 | User-determined | N/A |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | 48 | User-determined | N/A |
| Human Keratinocytes | MTT Assay | 48 | User-determined | N/A |
| Human Chondrocytes | MTT Assay | 48 | User-determined | N/A |
Experimental Protocols
Protocol: Determining this compound Cytotoxicity using MTT Assay
This protocol outlines the steps for assessing the cytotoxicity of this compound on primary cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well clear flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count healthy primary cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. The final concentrations should span a range that is expected to include the IC50 value. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway for Elastase-Mediated Apoptosis
While the direct signaling pathways of this compound-induced cytotoxicity are not fully elucidated, the inhibition of elastase may disrupt its normal cellular functions, potentially leading to apoptosis. Leukocyte elastase has been shown to induce apoptosis in epithelial cells through a mitochondrial-mediated pathway. This suggests that inhibiting elastase with this compound could, in some contexts, interfere with cell survival signals that elastase might normally regulate.
Caption: Potential pathway of elastase-induced apoptosis.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram illustrates a typical workflow for investigating the cytotoxic effects of this compound on primary cell cultures.
Caption: Workflow for cytotoxicity assessment.
Troubleshooting Logic for High Cell Death
This diagram provides a logical approach to troubleshooting unexpected high cell death in your experiments.
Caption: Troubleshooting high cell death.
Technical Support Center: Elastatinal Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Elastatinal inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit elastase?
This compound is a potent and competitive inhibitor of elastase, an enzyme that breaks down elastin.[1] It can act as both a reversible and irreversible inhibitor. This compound is known to be a more potent inhibitor of pancreatic elastase compared to leukocyte elastase.[1] Its mechanism of action involves binding to the active site of elastase, preventing the substrate from binding and thus inhibiting the enzyme's activity.
Q2: What are the most critical factors contributing to variability in this compound inhibition assays?
Several factors can introduce variability into enzyme inhibition assays. These include:
-
Temperature: Even a one-degree change in temperature can alter enzyme activity by 4-8%.[2]
-
pH and Buffer Conditions: The pH of the reaction buffer is crucial as it can affect the enzyme's activity, the charge and shape of the substrate, and the inhibitor itself.[2] The choice of buffer and its ionic strength can also influence results.[3]
-
Pipetting and Reagent Concentration: Inaccurate pipetting can lead to significant errors in the final concentrations of the enzyme, substrate, and inhibitor.
-
Substrate Selection: The choice of the synthetic substrate can significantly impact the IC50 values of inhibitors.[3]
-
Enzyme Source and Quality: Variability can arise from using different sources or batches of elastase. The purity and activity of the enzyme are critical.[4][5]
-
Incubation Times: Both pre-incubation of the enzyme with the inhibitor and the reaction time with the substrate need to be precisely controlled.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect enzyme activity, so it's essential to include appropriate solvent controls.
Q3: My IC50 value for this compound is different from the literature values. What could be the reason?
Discrepancies in IC50 values can arise from several factors:
-
Different Assay Conditions: As highlighted in Q2, variations in buffer, pH, temperature, enzyme concentration, and substrate can all lead to different IC50 values.[3]
-
Substrate Competition: If you are using a high concentration of the substrate, it can compete with this compound (a competitive inhibitor), leading to a higher apparent IC50 value.[6]
-
Time-Dependent Inhibition: this compound can exhibit time-dependent inhibition. If the pre-incubation time of elastase with this compound is varied, the IC50 value will change.[7]
-
Enzyme and Substrate Purity: The purity of the elastase and the substrate can affect the results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent pipetting volumes.Temperature fluctuations across the microplate ("edge effect").[2] | Use calibrated pipettes and proper pipetting techniques.Ensure uniform temperature across the plate by using a water bath or incubator and avoiding the outer wells if necessary. |
| Low or no inhibition observed | Incorrect concentration of this compound.Degradation of this compound stock solution.Inactive enzyme. | Verify the dilution calculations and prepare fresh dilutions.Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]Test the activity of the elastase with a known substrate and without any inhibitor. |
| Inconsistent results between experiments | Variations in assay conditions (temperature, pH, incubation time).Using different batches of reagents (enzyme, substrate, buffer). | Strictly control all assay parameters.[2]Qualify new batches of reagents to ensure they perform similarly to previous batches. |
| High background signal in control wells | Autofluorescence or quenching by the test compound or solvent.[8]Substrate instability leading to spontaneous breakdown. | Run a control with all components except the enzyme to measure the background signal from the compound and substrate.Check the stability of the substrate under the assay conditions. |
Experimental Protocols
Preparation of Reagents
This table provides a summary of typical reagent preparations for an this compound inhibition assay.
| Reagent | Preparation | Storage |
| Assay Buffer | 0.1 M Tris-HCl, pH 8.0[9] or 0.1 M HEPES with 0.5 M NaCl, pH 7.5[10] | 4°C |
| Elastase Stock Solution | Prepare a 1 U/mL stock solution in an appropriate buffer (e.g., sodium acetate buffer, pH 5.5).[10] Aliquot and store. | -20°C or -80°C |
| This compound Stock Solution | Dissolve in a suitable solvent like water or DMSO to a concentration of 1-10 mM. Aliquot and store. | -20°C for up to 1 month, -80°C for up to 6 months[1] |
| Substrate Solution | N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) at 1.12 mg/mL[10] or 1.6 mM.[9] Prepare fresh daily. | Protect from light. |
This compound Inhibition Assay Protocol (96-well plate format)
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of desired concentrations.
-
Add Reagents to Plate:
-
Add a specific volume of assay buffer to each well.
-
Add the serially diluted this compound solutions to the appropriate wells.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Pre-incubation: Add the elastase solution to all wells except the negative control. Incubate the plate for a specified time (e.g., 15-20 minutes) at a controlled temperature (e.g., 25°C or 37°C).[9][10]
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin measuring the absorbance at 405-410 nm using a microplate reader.[9][10] Take readings at regular intervals for a set period (e.g., 10-15 minutes).[10][11]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for an this compound inhibition assay.
Caption: Mechanism of competitive inhibition of elastase by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 3. Elastase inhibition assay with peptide substrates - an example for the limited comparability of in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability in human in vitro enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Inhibition of pancreatic elastase in silico and in vitro by Rubus rosifolius leaves extract and its constituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Elastatinal Interference with Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on potential interference issues when using elastatinal in fluorescence-based assays. While this compound is a potent elastase inhibitor, like many small molecules, it has the potential to interfere with the optical detection methods used in many assay formats. This guide offers troubleshooting advice and FAQs to help you identify and mitigate these potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a potent and competitive inhibitor of elastase, an enzyme that breaks down elastin.[1] It is a peptide-based molecule produced by various species of Actinomycetes.[1] Its primary biochemical function is to inhibit pancreatic and leukocyte elastase.[1]
Q2: Can this compound interfere with fluorescence-based assays?
While there is no specific public data on the absorbance or fluorescence spectra of this compound, its chemical structure as a peptide-based molecule suggests a potential for interference. Many small molecules can interfere with fluorescence assays through various mechanisms.[2] One supplier notes that a solution of this compound is "faintly yellow to yellow," which indicates it may absorb light in the visible spectrum.
Q3: What are the common mechanisms of fluorescence assay interference by small molecules like this compound?
Small molecules can interfere with fluorescence assays in several ways:[2][3]
-
Autofluorescence: The compound itself may fluoresce at the same excitation and/or emission wavelengths used for the assay's fluorophore, leading to a false positive signal.[2]
-
Fluorescence Quenching: The compound can absorb the excitation light or the emitted light from the fluorophore, leading to a decrease in the detected signal (a false negative). This is also known as the inner filter effect.[2]
-
Light Scatter: Precipitated or aggregated compound can scatter light, which can increase the measured fluorescence signal and lead to false positives.
-
Chemical Reactivity: The compound may react with assay components, such as the enzyme, substrate, or fluorophore, altering the assay's performance.
Troubleshooting Guide
If you are observing unexpected results in your fluorescence-based assay when using this compound, this guide provides a step-by-step approach to troubleshoot the issue.
Problem: I'm seeing a higher fluorescence signal than expected in my assay containing this compound.
-
Possible Cause: Autofluorescence of this compound or light scattering.
-
Troubleshooting Steps:
-
Run a control experiment: Prepare a sample containing only this compound in the assay buffer (without the enzyme or fluorescent substrate).
-
Measure fluorescence: Excite the sample at the same wavelength used in your assay and measure the emission across a range of wavelengths, including your assay's emission wavelength.
-
Analyze the results: If you observe a significant fluorescence signal from the this compound-only sample, this indicates autofluorescence.
-
Problem: My fluorescence signal is lower than expected in the presence of this compound.
-
Possible Cause: Fluorescence quenching by this compound.
-
Troubleshooting Steps:
-
Run a control experiment: Prepare a sample containing the fluorescent product of your assay (or a standard fluorophore with similar spectral properties) and this compound in the assay buffer.
-
Measure fluorescence: Excite the sample and measure the emission at the assay's wavelength.
-
Compare to a control: Compare the fluorescence intensity to a sample containing the fluorophore without this compound. A significant decrease in fluorescence in the presence of this compound suggests quenching.
-
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Materials:
-
This compound
-
Assay buffer
-
Fluorescence microplate reader or spectrofluorometer
-
Black, clear-bottom microplates
Procedure:
-
Prepare a dilution series of this compound in the assay buffer at concentrations relevant to your experiment.
-
Pipette the this compound solutions into the wells of a black microplate.
-
Include a buffer-only control (blank).
-
Set the fluorescence reader to the excitation wavelength used in your primary assay.
-
Scan the emission spectrum across a range of wavelengths that includes the emission wavelength of your assay's fluorophore.
-
Subtract the blank reading from the this compound readings.
-
A significant signal above the blank indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
The purified fluorophore used in your assay (or a stable fluorescent product of the assay)
-
Assay buffer
-
Fluorescence microplate reader or spectrofluorometer
-
Black, clear-bottom microplates
Procedure:
-
Prepare a solution of the fluorophore in the assay buffer at a concentration that gives a robust signal.
-
Prepare a dilution series of this compound.
-
In the wells of a black microplate, mix the fluorophore solution with the different concentrations of this compound.
-
Include a control with the fluorophore and assay buffer only.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity at the assay's excitation and emission wavelengths.
-
A concentration-dependent decrease in fluorescence intensity in the presence of this compound indicates quenching.
Data Presentation
Table 1: Hypothetical Data for this compound Interference Analysis
| This compound Concentration (µM) | Autofluorescence (RFU) | Fluorescence Quenching (% of Control) |
| 0 (Control) | 50 | 100% |
| 1 | 75 | 95% |
| 10 | 250 | 80% |
| 50 | 1200 | 60% |
| 100 | 3500 | 45% |
This table presents hypothetical data to illustrate potential results from the troubleshooting protocols. Actual results will vary depending on the specific assay conditions and fluorophore used.
Visualizations
Caption: Mechanisms of fluorescence assay interference by a small molecule.
Caption: A workflow for troubleshooting potential assay interference.
Caption: Decision-making process for validating experimental results.
References
Long-term storage and stability of Elastatinal solutions
Technical Support Center: Elastatinal
This technical support guide provides detailed information on the long-term storage and stability of this compound solutions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, the solid form of this compound should be stored at -20°C.[1][2] Some suppliers suggest it can be stored for up to three years under these conditions.[3] For shorter periods, it is recommended to store it under desiccating conditions, where it can be stable for up to 12 months.
Q2: What is the best solvent to prepare this compound stock solutions?
This compound is soluble in water up to 10 mM and in DMF up to 33 mg/mL.[3] The choice of solvent depends on your experimental needs and downstream applications. For biological assays, preparing a concentrated stock in a solvent like DMF or DMSO and then diluting it into an aqueous buffer is a common practice. Note that high concentrations of organic solvents like DMSO can affect enzyme stability and activity.[4]
Q3: How should I store this compound stock solutions and for how long are they stable?
Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles, which can degrade the product.[3] The recommended storage conditions are:
Q4: My experiment with this compound is giving inconsistent results. Could it be a stability issue?
Inconsistent results can indeed stem from compound degradation. If you suspect your this compound solution has degraded, consider the following:
-
Storage Duration: Has the solution been stored longer than the recommended period (1 month at -20°C, 6 months at -80°C)?[3][5]
-
Freeze-Thaw Cycles: Was the stock solution subjected to multiple freeze-thaw cycles? It is best practice to prepare single-use aliquots.[3]
-
Working Solution Stability: How long was your diluted, working solution kept at room temperature or 4°C before use? The stability in aqueous buffers at these temperatures is significantly lower. It is recommended to prepare working solutions fresh for each experiment.
Q5: Are there any visible signs of degradation in this compound solutions?
Visible signs like color change or precipitation in a solution that was previously clear can indicate degradation or solubility issues. However, chemical degradation can occur without any visible changes. Therefore, adhering to strict storage guidelines is crucial. For critical applications, the activity of the inhibitor should be verified using a functional assay.
Data Presentation: Storage and Stability Summary
The following table summarizes the recommended storage conditions and stability periods for this compound in both solid and solution forms based on supplier data sheets.
| Form | Solvent | Storage Temperature | Maximum Stability Period | Citations |
| Solid (Powder) | N/A | -20°C | Up to 3 Years | [1][2][3] |
| N/A (desiccated) | -20°C | Up to 12 Months | ||
| Stock Solution | In an appropriate solvent | -20°C | Up to 1 Month | [3][5][6] |
| In an appropriate solvent | -80°C | Up to 6 Months | [3][5] |
Experimental Protocols
Protocol: Functional Stability Testing of this compound Solutions
This protocol outlines a method to assess the stability of an this compound solution over time by measuring its ability to inhibit elastase activity.
1. Objective: To determine the functional stability of a stored this compound stock solution by comparing its inhibitory activity against a freshly prepared standard.
2. Materials:
-
Stored this compound stock solution (e.g., in DMSO).
-
Freshly prepared this compound powder.
-
Neutrophil Elastase (human or porcine).
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide).
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
3. Methodology:
-
Preparation of Standards: Prepare a fresh stock solution from this compound powder in the same solvent as your stored solution. Create a dilution series from both the "fresh" and "stored" stocks to generate a range of inhibitor concentrations.
-
Enzyme Reaction Setup:
-
In a 96-well plate, add a fixed amount of elastase enzyme to each well.
-
Add varying concentrations of the "fresh" and "stored" this compound dilutions to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.
-
-
Initiate Reaction: Add the elastase substrate to all wells to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the enzyme activity (reaction rate) against the inhibitor concentration for both the "fresh" and "stored" samples.
-
Calculate the IC50 (inhibitor concentration that causes 50% inhibition) for both sets of data. A significant increase in the IC50 value for the "stored" solution compared to the "fresh" solution indicates degradation and loss of potency.
-
Visualizations
Caption: Workflow for assessing the functional stability of this compound.
Caption: Mechanism of action for this compound in preventing tissue degradation.
References
- 1. peptidepharma.com [peptidepharma.com]
- 2. powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Addressing incomplete elastase inhibition with Elastatinal
Welcome to the technical support center for Elastatinal. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges encountered during elastase inhibition experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter when using this compound to inhibit elastase activity.
Question: Why am I observing incomplete or lower-than-expected elastase inhibition with this compound?
Answer:
Several factors can contribute to incomplete inhibition. Follow these steps to troubleshoot your experiment.
Step 1: Verify Reagent Integrity and Concentration
-
This compound: Ensure your this compound stock solution is fresh. While soluble in water, repeated freeze-thaw cycles can degrade the compound. For long-term storage, keep it at -20°C under desiccating conditions. Confirm the final concentration in your assay is sufficient. This compound's potency varies significantly depending on the elastase source.[1][2][3]
-
Elastase Enzyme: Enzyme activity can decrease over time, even when stored correctly. Run a control with only the enzyme and substrate to confirm its activity is within the expected range. The source of the elastase (e.g., porcine pancreatic vs. human neutrophil) is critical, as this compound shows different potencies for each.[2][3]
-
Substrate: Confirm the substrate concentration is appropriate for your assay conditions. High substrate concentrations can compete with the inhibitor, leading to an underestimation of inhibitory potency (apparent increase in IC50).
Step 2: Evaluate Assay Conditions
-
Substrate Choice: The choice of substrate can significantly impact the apparent inhibitor activity and the maximum achievable inhibition.[4] Different peptide substrates can yield IC50 values that differ by a large margin for the same inhibitor.[4] If possible, compare your results using a different substrate or consult literature that uses the same substrate as your experiment.
-
Buffer and pH: The assay buffer and pH must be optimal for elastase activity. A typical buffer for elastase assays is 0.1 M Tris-HCl at pH 8.0.[5] Deviations from the optimal pH can reduce enzyme activity and affect inhibitor binding.
-
Incubation Time: this compound can exhibit slow-binding inhibition characteristics.[6] Ensure you are pre-incubating the enzyme with this compound for a sufficient period (e.g., 20-30 minutes) before adding the substrate to allow for the inhibitor-enzyme complex to reach equilibrium.[5]
Step 3: Review Data and Controls
-
Positive Control: Include a known elastase inhibitor with a well-characterized IC50 value in your assay to validate the experimental setup.
-
Solvent Control: Ensure the solvent used for this compound (e.g., water or DMSO) does not affect enzyme activity at the final concentration used in the assay.
Below is a logical workflow to guide your troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and competitive inhibitor of elastase.[2] Elastase is a serine protease, meaning it uses a serine residue in its active site as a key nucleophile to hydrolyze peptide bonds.[7][8] The active site contains a "catalytic triad" of serine, histidine, and aspartate residues.[7][8] this compound acts by binding to this active site, likely through interactions that mimic the natural substrate, thereby preventing the substrate from being cleaved.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Elastase inhibition assay with peptide substrates - an example for the limited comparability of in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. andrew.cmu.edu [andrew.cmu.edu]
- 8. Serine protease - Wikipedia [en.wikipedia.org]
How to handle Elastatinal safely in the laboratory
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe and effective use of Elastatinal in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent, selective, and irreversible inhibitor of elastase, an enzyme belonging to the serine protease family.[1][2] It is of microbial origin and is known to more strongly inhibit pancreatic elastase compared to leukocyte elastase.[2][3][4]
Q2: What is the mechanism of action of this compound? A2: this compound acts as a competitive inhibitor of elastase, binding to the enzyme to block its activity.[3][5] By inhibiting elastase, it prevents the breakdown of proteins, most notably elastin.[6] This inhibition can suppress processes like the enhanced osteoclast differentiation by neutrophils.[3]
Q3: What are the basic chemical properties of this compound? A3: this compound is a powder with the following properties:
Q4: What personal protective equipment (PPE) should I wear when handling this compound? A4: When handling this compound powder, you should always wear appropriate PPE, including gloves, eyeshields or safety goggles, and a dust mask (e.g., type N95 US).[2][7][8] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10]
Q5: How should I store this compound? A5: Proper storage is crucial for maintaining the stability of this compound.
-
Solid Form: The lyophilized powder should be stored at -20°C under desiccating conditions.[1] It can be stored for up to 12 months under these conditions.[1] For long-term stability, a storage period of at least 4 years at -20°C has been reported.[4]
-
Stock Solutions: Once prepared, stock solutions should be stored in tightly sealed vials as aliquots at -20°C or -80°C.[11] At -20°C, solutions are generally stable for up to one month, while at -80°C, they can be stored for up to six months.[3][11] It is recommended to use freshly prepared solutions whenever possible.[11][12]
Troubleshooting Guides
Issue 1: Problems with Solubility
Q: My this compound powder is not dissolving properly. What should I do? A: First, ensure you are using an appropriate solvent and concentration as detailed in the table below. If solubility issues persist, gentle warming (e.g., to 60°C for 5 minutes for aqueous solutions) or vortexing can aid dissolution.[2] Always use high-purity solvents.
Data Presentation: this compound Solubility
| Solvent | Concentration | Source |
| Water | ~10 mg/ml (or 20 mg/mL) | [2][4] |
| Water | 10 mM | [1] |
| PBS (pH 7.2) | 10 mg/mL | [4] |
| DMSO | 2 mg/mL to 20 mg/mL | [2][4] |
| DMF | 33 mg/mL | [4] |
Issue 2: Lack of Experimental Effect
Q: I am not observing the expected inhibition of elastase activity in my assay. What could be the cause? A: Several factors could contribute to a lack of effect:
-
Improper Storage: Verify that the compound and any prepared solutions have been stored at the correct temperatures to prevent degradation.[3][11] Long-term storage of solutions, even when frozen, can lead to a loss of activity.[12]
-
Incorrect Concentration: The effective concentration of this compound can vary by application. While the Ki is in the sub-micromolar range (0.21 µM), concentrations used in cell culture experiments can range from 5-20 µM to 100 µM.[3][13][14] You may need to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Enzyme Specificity: this compound is a much stronger inhibitor of pancreatic elastase than leukocyte (neutrophil) elastase.[2] Ensure you are using an appropriate type of elastase for your experiment. It shows no activity on human leukocyte chymotrypsin-like protease.[3][5]
-
Assay Conditions: The pH, temperature, and buffer composition of your assay can influence both enzyme activity and inhibitor efficacy. Review your protocol to ensure optimal conditions.
Issue 3: Unexpected Cell Toxicity
Q: I am observing significant cell death in my culture after treatment with this compound. Is this expected? A: While generally used as a specific inhibitor, high concentrations of this compound or prolonged exposure can lead to cytotoxicity.[15][16] Studies have shown that elastase itself can induce myoblast cell death, and while this compound is used to inhibit this, off-target effects at high concentrations are possible.[13]
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Determine the concentration at which this compound becomes toxic to your specific cell line (e.g., using an MTT or LDH assay).
-
Reduce Concentration: Use the lowest effective concentration possible for elastase inhibition.
-
Limit Exposure Time: Reduce the duration of cell exposure to the compound if your experimental design allows.
-
Check Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Water
-
Pre-use Handling: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes.[12]
-
Calculation: Calculate the mass of this compound needed. For a 10 mM solution, you will need 5.126 mg per 1 mL of solvent (Molecular Weight = 512.6 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity water (e.g., Milli-Q) to the vial of pre-weighed this compound powder.
-
Mixing: Vortex gently until the powder is completely dissolved. The solution should be clear and faintly yellow.[2][17] If needed, brief warming can be applied.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store immediately at -20°C for up to one month or -80°C for up to six months.[3][11] Avoid repeated freeze-thaw cycles.
Protocol 2: General Elastase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, pH 7.5-8.8), elastase solution, and a specific elastase substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide).
-
Inhibitor Preparation: Prepare serial dilutions of your this compound stock solution in the assay buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions (or vehicle control) to the appropriate wells.
-
Add the elastase solution to all wells and pre-incubate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the elastase substrate to all wells.
-
-
Measurement: Measure the absorbance (e.g., at 405 nm for p-nitroanilide-based substrates) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow
Caption: Workflow for handling this compound from receipt to experimental use.
Signaling Pathway Intervention
References
- 1. This compound, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]
- 2. This compound microbialNo 51798-45-9 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound [shop.labclinics.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound microbialNo 51798-45-9 [sigmaaldrich.com]
- 8. amano-enzyme.com [amano-enzyme.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Stability and Storage | Tocris Bioscience [tocris.com]
- 13. Elastase levels and activity are increased in dystrophic muscle and impair myoblast cell survival, proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic effects of protease inhibitors on human cells. 2. Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxic effects of protease inhibitors on human cells. 2. Effect of this compound. | Sigma-Aldrich [sigmaaldrich.cn]
- 17. This compound microbialNo 51798-45-9 [sigmaaldrich.com]
Technical Support Center: Post-Treatment Removal of Elastatinal
This guide provides troubleshooting and answers to frequently asked questions regarding the removal of Elastatinal from experimental samples after treatment. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it need to be removed from a sample?
This compound is a potent, microbial-derived inhibitor of elastase, an enzyme belonging to the serine protease family.[1][2] It is often described as both a competitive and irreversible inhibitor, with a strong preference for pancreatic elastase over leukocyte elastase.[1][3][4] Researchers may need to remove this compound from a sample post-treatment to:
-
Stop the inhibitory activity at a specific time point in an experiment.
-
Prevent interference with downstream applications, such as other enzymatic assays, mass spectrometry, or cell-based assays where elastase activity might be relevant.
-
Isolate a target protein in its native, unbound state for further analysis.
Q2: Is it challenging to remove this compound from a sample?
Yes, removal can be challenging. This compound is characterized as an irreversible inhibitor, which suggests it may form a highly stable, potentially covalent, complex with elastase.[1][4] This strong binding makes simple removal methods like dilution less effective. However, because it is a relatively small molecule (Molecular Weight: ~512.6 Da), its removal from larger macromolecules like proteins is feasible using various laboratory techniques that separate molecules based on size or affinity.[1][4]
Q3: What are the primary methods for removing this compound from a protein sample?
The choice of method depends on the sample composition, the downstream application, and the required purity. The most common techniques involve separating the small-molecule inhibitor from the larger protein of interest.
| Method | Principle | Pros | Cons |
| Dialysis / Diafiltration | Size-based separation across a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO). | Simple, gentle on proteins, suitable for large volumes (Diafiltration). | Slow (can take hours to days), may not be 100% efficient, can lead to sample dilution. |
| Size-Exclusion Chromatography (SEC) | Separation of molecules based on their hydrodynamic radius as they pass through a porous gel matrix. | High resolution, can also be used for buffer exchange, relatively fast. | Can lead to significant sample dilution, potential for protein adsorption to the column matrix. |
| Affinity Chromatography | Exploits specific binding interactions. The protein of interest is captured on a resin, this compound is washed away, and the protein is then eluted. | Highly specific, results in high purity. | Requires a specific affinity tag on the protein or a specific antibody, elution conditions can be harsh. |
Q4: How can I verify that this compound has been successfully removed?
Validation is a critical step. A combination of methods is recommended:
-
Activity Assay: The most direct method is to perform an elastase activity assay on the purified sample. Restoration of elastase activity (or the activity of an exogenously added elastase) would indicate the removal of the inhibitor.
-
LC-MS/MS: Liquid Chromatography-Mass Spectrometry can be used to detect the presence of this compound in the sample filtrate or flow-through, confirming its removal from the protein fraction.
-
Control Experiments: Run parallel control samples that have not been treated with this compound to establish a baseline for protein activity and analytical measurements.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental conditions, protein of interest, and sample matrix.
Protocol 1: Removal by Dialysis
This method is suitable for removing this compound from protein samples where the protein's molecular weight is significantly higher than the dialysis membrane's MWCO.
-
Select a Dialysis Membrane: Choose a membrane with an MWCO that is at least 10-20 times smaller than the molecular weight of your protein of interest (e.g., 3-5 kDa MWCO is suitable for most proteins) to ensure the protein is retained while this compound (MW ~512.6 Da) can freely pass through.
-
Sample Preparation: Place your protein sample containing this compound into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of an appropriate buffer (e.g., 200-1000 times the sample volume).
-
Buffer Exchange: Stir the buffer gently at 4°C. Change the buffer 2-3 times every 4-6 hours to maintain a high concentration gradient and facilitate the removal of the inhibitor.
-
Sample Recovery: After the final buffer exchange, recover the protein sample from the tubing/cassette.
Protocol 2: Removal by Size-Exclusion Chromatography (SEC)
This method, also known as gel filtration, separates molecules based on size and is effective for buffer exchange and removing small molecules.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your target protein. The goal is to select a resin where the protein will elute in the void volume or early fractions, while the small this compound molecule is retained in the pores and elutes much later.
-
Equilibration: Equilibrate the SEC column with at least two column volumes of the desired final buffer.
-
Sample Loading: Apply your sample to the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate.
-
Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
-
Analysis: Pool the fractions containing your protein of interest. The later-eluting fractions will contain this compound and other small molecules.
Workflow and Pathway Diagrams
Caption: Workflow for selecting and validating a method to remove this compound.
This document is intended for research use only. Protocols are provided as general guidance and require optimization for specific applications.
References
Validation & Comparative
A Head-to-Head Battle of Protease Inhibitors: Elastatinal vs. Chymostatin
For researchers, scientists, and drug development professionals navigating the complex landscape of protease inhibition, the choice between elastatinal and chymostatin is a critical one. This guide provides a comprehensive, data-driven comparison of these two widely used inhibitors, offering insights into their respective mechanisms, target specificities, and experimental applications.
This comparison guide delves into the quantitative performance of this compound and chymostatin, presenting a clear overview of their inhibitory profiles. Detailed experimental methodologies are provided to support the presented data, alongside visualizations of key signaling pathways and experimental workflows to enhance understanding.
At a Glance: Key Differences and Primary Applications
This compound is a potent and highly specific inhibitor of elastase, a serine protease responsible for breaking down elastin and other extracellular matrix proteins. Its irreversible binding makes it a valuable tool for studying the roles of elastase in various physiological and pathological processes, including inflammation and tissue remodeling.
Chymostatin, on the other hand, exhibits a broader spectrum of activity. It is a powerful competitive inhibitor of chymotrypsin-like serine proteases and also effectively inhibits a range of cysteine proteases, such as cathepsins. This makes chymostatin a versatile inhibitor for studies involving multiple protease families or when a broader inhibition profile is desired.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound and chymostatin against their primary targets and other relevant proteases. This data provides a quantitative basis for selecting the appropriate inhibitor for a specific experimental need.
| Inhibitor | Target Protease | Inhibitor Constant (Ki) | IC50 |
| This compound | Pancreatic Elastase | 0.21 µM[1] | 17 µM (porcine liver) |
| Human Leukocyte Elastase | Weaker inhibitor than for pancreatic elastase[1][2] | Not specified | |
| Chymotrypsin-like Protease | No inhibition[1][2] | Not applicable | |
| Chymostatin | Chymotrypsin | 9.36 nM[3][4] | Not specified |
| Cathepsin G | 1.5 x 10⁻⁷ M[5] | Not specified | |
| Human Leukocyte Elastase | Weak inhibitory effect[2][6] | Not specified | |
| Papain | Not specified | ID50 = 7.5 µg/ml[7] | |
| Cathepsins A, B, H, L | Strong inhibitor[6] | Not specified |
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound and chymostatin employ distinct mechanisms to neutralize their target proteases. Understanding these differences is crucial for interpreting experimental results and designing effective inhibition strategies.
This compound acts as a potent, competitive, and irreversible inhibitor of elastase.[1] It binds tightly to the active site of the enzyme, forming a stable complex that prevents substrate binding and subsequent catalysis.
Chymostatin, in contrast, is a competitive inhibitor, binding reversibly to the active site of chymotrypsin and other target proteases.[5] Its binding prevents the substrate from accessing the catalytic machinery of the enzyme.
Experimental Protocols: A Guide to In Vitro Protease Inhibition Assays
To facilitate the direct comparison of this compound and chymostatin in your own research, a detailed protocol for an in vitro protease inhibition assay using a chromogenic substrate is provided below. This protocol can be adapted for various proteases and inhibitors.
Objective: To determine the inhibitory potency (IC50) of this compound and chymostatin against their respective target proteases.
Materials:
-
Target Protease (e.g., Porcine Pancreatic Elastase, Bovine Pancreatic α-Chymotrypsin)
-
Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
This compound
-
Chymostatin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
DMSO (for dissolving inhibitors)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and chymostatin in DMSO.
-
Prepare a stock solution of the target protease in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in DMSO.
-
Prepare serial dilutions of the inhibitors in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (at various concentrations) or DMSO (for control)
-
Protease solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) using a microplate reader. The increase in absorbance corresponds to the cleavage of the substrate and the release of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathways: The Broader Context of Protease Inhibition
The proteases targeted by this compound and chymostatin play crucial roles in various cellular signaling pathways, particularly in the context of inflammation.
Neutrophil Elastase Signaling in Inflammation:
Neutrophil elastase, the primary target of this compound, is a key mediator of inflammation. It can activate a cascade of signaling events, including the Proteinase-Activated Receptor-2 (PAR2) pathway and a pathway involving Protein Kinase Cδ (PKCδ), which ultimately leads to the production of pro-inflammatory cytokines.[8][9][10][11]
Chymotrypsin Signaling in the Intestinal Epithelium:
Chymotrypsin, a key target of chymostatin, can signal to intestinal epithelial cells through its interaction with Proteinase-Activated Receptors (PARs). It has been shown to activate PAR2, leading to downstream signaling, while it can disarm PAR1, preventing its activation by other agonists.[12]
Conclusion: Making an Informed Choice
The selection of this compound versus chymostatin hinges on the specific research question and the target protease(s) of interest. For highly specific inhibition of elastase, this compound is the superior choice due to its potency and irreversible mechanism. For broader inhibition of chymotrypsin-like serine proteases and cysteine proteases, or when investigating pathways involving multiple protease families, chymostatin offers a more versatile solution. By carefully considering the quantitative data, mechanisms of action, and the signaling contexts presented in this guide, researchers can make an informed decision to advance their scientific inquiries.
References
- 1. This compound [shop.labclinics.com]
- 2. The inhibition of human leucocyte elastase and chymotrypsin-like protease by this compound and chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chymostatin | 9076-44-2 [sigmaaldrich.com]
- 7. Chymostatin - XenWiki [wiki.xenbase.org]
- 8. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Sivelestat vs. Elastatinal: A Comparative Guide for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sivelestat and Elastatinal, two inhibitors of neutrophil elastase, for their application in in vivo studies. The information presented is curated from experimental data to assist in the selection of the most appropriate inhibitor for your research needs.
Introduction to Neutrophil Elastase Inhibitors
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Its excessive activity is implicated in the pathology of various inflammatory conditions, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[2][3] Sivelestat and this compound are two compounds that inhibit neutrophil elastase, thereby mitigating its detrimental effects.
Sivelestat , a synthetic, selective, and competitive inhibitor of neutrophil elastase, is clinically used for the treatment of ALI/ARDS.[4][5] It has been shown to reduce inflammatory responses and tissue damage in various animal models.[3][6]
This compound , a potent and competitive elastase inhibitor of microbial origin, has demonstrated efficacy in inhibiting pancreatic and leukocyte elastase.[7][8] Its application in in vivo models has been explored, showing potential in modulating inflammatory processes.
In Vivo Performance: A Head-to-Head Comparison
The following tables summarize key quantitative data from in vivo studies to facilitate a direct comparison between Sivelestat and this compound.
Table 1: In Vivo Efficacy and Potency
| Parameter | Sivelestat | This compound | Key Findings & Citations |
| Animal Model | Rat, Rabbit, Mouse | - | Sivelestat has been extensively studied in various animal models of ALI/ARDS.[4][9][10] |
| In Vivo IC50/ED50 | ID50 = 82 µg/kg (hamster, lung hemorrhage) | IC50 = 17 µM (porcine liver) | Sivelestat demonstrates in vivo efficacy at low microgram per kilogram doses.[11] this compound's in vivo potency data is less defined in the literature, with IC50 values primarily reported from in vitro assays. |
| Route of Administration | Intravenous, Intratracheal | - | Sivelestat is effective when administered systemically (intravenously) or locally (intratracheally).[12][13] |
| Key Efficacy Endpoints | Reduced lung injury score, decreased lung wet/dry ratio, improved oxygenation, increased survival rate. | Suppression of enhanced osteoclast differentiation. | Sivelestat significantly improves multiple key indicators of lung injury in vivo.[6][9][14] this compound has shown effects on bone metabolism in vitro.[7] |
Table 2: Specificity and Mechanism of Action
| Feature | Sivelestat | This compound | Key Findings & Citations |
| Target | Neutrophil Elastase | Elastase (pancreatic and leukocyte) | Sivelestat is a highly specific inhibitor of neutrophil elastase.[9] this compound inhibits both pancreatic and leukocyte elastase.[7] |
| Mechanism | Competitive inhibitor | Competitive inhibitor | Both compounds act by competing with the substrate for the active site of the enzyme.[2][7] |
| Off-Target Effects | Does not inhibit trypsin, thrombin, plasmin, chymotrypsin, etc., even at high concentrations. | No activity on human leucocyte chymotrypsin-like protease. | Sivelestat exhibits high selectivity for neutrophil elastase.[11] this compound shows selectivity against chymotrypsin-like proteases.[7] |
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative protocols for in vivo studies involving neutrophil elastase inhibitors.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
This model is commonly used to mimic the inflammatory conditions of ALI/ARDS.
-
Animal Model: Male Sprague-Dawley rats are frequently used.[4][9]
-
Induction of Injury: A single intratracheal injection of LPS is administered to induce lung injury.[4]
-
Inhibitor Administration:
-
Assessment of Lung Injury (Endpoints):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to measure total cell count, neutrophil count, and protein concentration as indicators of inflammation and vascular permeability.[9]
-
Lung Wet/Dry (W/D) Ratio: A measure of pulmonary edema.[4][9]
-
Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess morphological changes and inflammatory cell infiltration.[9]
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or BALF using ELISA.[6][9]
-
Blood Gas Analysis: Arterial blood is analyzed for PaO2 and PaO2/FiO2 to assess oxygenation.[6][14]
-
Phorbol Myristate Acetate (PMA)-Induced Acute Lung Injury in Rabbits
This model provides an alternative method for inducing neutrophil-mediated lung injury.
-
Animal Model: Conscious rabbits are utilized.[12]
-
Induction of Injury: A single bolus intravenous injection of PMA is administered.[12]
-
Inhibitor Administration:
-
Sivelestat: Administered as a continuous intravenous infusion starting before and continuing after PMA injection.[12]
-
-
Assessment of Lung Injury (Endpoints):
Signaling Pathways and Experimental Workflow
Understanding the molecular pathways involved and the general workflow of in vivo studies is essential for experimental design.
Neutrophil Elastase-Mediated Inflammatory Signaling
Neutrophil elastase contributes to tissue injury through various signaling pathways. Sivelestat has been shown to modulate these pathways, including the JNK/NF-κB and PI3K/AKT/mTOR pathways.[6][9]
Caption: Sivelestat inhibits Neutrophil Elastase, blocking downstream inflammatory pathways.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for evaluating neutrophil elastase inhibitors in an in vivo model of acute lung injury.
Caption: A typical workflow for in vivo evaluation of neutrophil elastase inhibitors.
Conclusion
Both Sivelestat and this compound are effective inhibitors of neutrophil elastase. Sivelestat is a well-characterized, selective inhibitor with a significant body of in vivo data supporting its efficacy in models of acute lung injury. It is also a clinically approved drug for this indication.[4] this compound is a potent inhibitor, though in vivo data, particularly regarding its efficacy in complex disease models and its pharmacokinetic/pharmacodynamic profile, is less abundant in the currently available literature.
For researchers focusing on in vivo models of ALI/ARDS and seeking a compound with established efficacy and a well-documented safety profile, Sivelestat presents a strong choice. This compound may be a suitable alternative for more exploratory in vitro and in vivo studies, particularly when investigating the broader roles of elastases beyond just neutrophil-derived enzymes. The choice between these two inhibitors will ultimately depend on the specific research question, the experimental model, and the desired level of target selectivity.
References
- 1. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 3. Neutrophil elastase and acute lung injury: prospects for sivelestat and other neutrophil elastase inhibitors as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Possible pharmacological targets and mechanisms of sivelestat in protecting acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound microbialNo 51798-45-9 [sigmaaldrich.com]
- 9. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sivelestat, a specific neutrophil elastase inhibitor, prevented phorbol myristate acetate-induced acute lung injury in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protection against acute lung injury by intravenous or intratracheal pretreatment with EPI-HNE-4, a new potent neutrophil elastase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
Validating Elastatinal's Inhibitory Potency: A Comparative Guide for Researchers
For scientists and drug development professionals engaged in the discovery and characterization of protease inhibitors, rigorous and reproducible validation of a compound's activity is paramount. This guide provides a comparative analysis of Elastatinal, a potent microbial-derived elastase inhibitor, alongside other common alternatives. We present supporting experimental data, detailed assay protocols, and visual workflows to aid in the design and execution of robust validation studies.
Performance Comparison of Elastase Inhibitors
This compound exhibits significant inhibitory activity against elastase. To provide a clear comparison of its potency relative to other known inhibitors, the following table summarizes key quantitative data. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical parameters for evaluating the efficacy of an inhibitor.
| Inhibitor | Type | Target Enzyme | IC50 | Ki |
| This compound | Natural (Microbial) | Porcine Pancreatic Elastase | 17 µM[1] | 0.21 µM[2] |
| Sivelestat | Synthetic | Human Neutrophil Elastase | 44 nM | 200 nM[2] |
| Lyngbyastatin 7 | Natural (Cyanobacterial) | Human Neutrophil Elastase | 2.3 nM | - |
| Symplostatin 8 | Natural (Cyanobacterial) | Human Neutrophil Elastase | 28 nM | - |
| Symplostatin 10 | Natural (Cyanobacterial) | Human Neutrophil Elastase | 21 nM | - |
Note: The provided IC50 for this compound is against porcine pancreatic elastase acting on succinyltrialanine p-nitroanilide.[1] this compound is noted to be a more potent inhibitor of pancreatic elastase compared to leukocyte elastase.
Experimental Protocols for Elastase Inhibition Assays
Accurate determination of inhibitory activity relies on well-defined experimental protocols. Below are detailed methodologies for two common assays used to quantify elastase inhibition.
Fluorometric Neutrophil Elastase Activity Assay
This assay quantifies elastase activity by measuring the fluorescence generated from the cleavage of a specific, non-fluorescent substrate.
Materials:
-
Neutrophil Elastase (NE)
-
NE Assay Buffer
-
NE Substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or MeOSuc-AAPV-AFC)
-
Inhibitor compounds (e.g., this compound)
-
96-well white microplate with a flat bottom
-
Multi-well fluorescence spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of Neutrophil Elastase in NE Assay Buffer.
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in NE Assay Buffer to determine the IC50 value.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add a fixed volume of the NE solution.
-
Add the desired concentration of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor at 37°C for a predetermined time (e.g., 15 minutes).
-
-
Substrate Addition and Measurement:
-
Prepare the NE Substrate Mix according to the manufacturer's instructions.
-
Add the NE Substrate Mix to all wells to initiate the reaction.
-
Immediately measure the fluorescence in kinetic mode for 10-20 minutes at 37°C. Use an excitation wavelength of 380 nm and an emission wavelength of 500 nm for AFC-based substrates, or 485 nm excitation and 525 nm emission for Rh110-based substrates.
-
-
Data Analysis:
-
Determine the rate of reaction (change in fluorescence over time) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Spectrophotometric Elastase Activity Assay
This method measures the increase in absorbance resulting from the cleavage of a chromogenic substrate by elastase.
Materials:
-
Elastase (e.g., Porcine Pancreatic Elastase)
-
Tris-HCl Buffer (e.g., 100 mM, pH 8.0)
-
Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)
-
Inhibitor compounds (e.g., this compound)
-
96-well clear microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of elastase in Tris-HCl buffer.
-
Prepare a solution of the chromogenic substrate in the same buffer.
-
Prepare a serial dilution of the inhibitor in Tris-HCl buffer.
-
-
Assay Reaction:
-
In a 3.00 mL reaction mixture, the final concentrations should be approximately 96.7 mM Tris, 0.29 mM substrate, and 0.02–0.05 units of elastase.
-
Pipette the buffer and enzyme solution into each cuvette or well.
-
Add the desired concentration of the inhibitor. Include a control with no inhibitor.
-
Mix and incubate at 25°C for 4-5 minutes to allow for temperature equilibration.
-
-
Substrate Addition and Measurement:
-
Add the substrate solution to each reaction to initiate the enzymatic cleavage.
-
Immediately mix and record the increase in absorbance at 410 nm for approximately 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA410/minute) from the linear portion of the curve for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context of elastase inhibition, the following diagrams are provided.
Caption: Workflow for Fluorometric Elastase Inhibition Assay.
Caption: Simplified Neutrophil Elastase Signaling Pathway.
References
Differential Inhibition of Pancreatic vs. Leukocyte Elastase by Elastatinal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Elastatinal on two major forms of elastase: pancreatic and leukocyte elastase. The information presented is supported by experimental data to assist researchers in evaluating the differential activity of this microbial-derived inhibitor.
This compound, a potent protease inhibitor, exhibits a marked difference in its inhibitory capacity towards pancreatic elastase and leukocyte elastase. The available data consistently indicates that this compound is a significantly more potent inhibitor of pancreatic elastase compared to its effect on leukocyte elastase.[1][2][3]
Quantitative Comparison of Inhibitory Activity
| Enzyme Target | Inhibitor | IC50 | Ki | Source |
| Porcine Pancreatic Elastase | This compound | 17 µM | - | |
| Pancreatic Elastase | This compound | - | 0.21 µM (210 nM) | [1][4] |
| Human Leukocyte Elastase | This compound | Not Reported | Much weaker than for pancreatic elastase | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki: The inhibition constant, indicating the binding affinity of an inhibitor to an enzyme. A smaller Ki value signifies a stronger binding affinity.
Experimental Protocols
Detailed methodologies for determining the inhibitory activity of compounds like this compound against pancreatic and leukocyte elastase are crucial for reproducible research. Below are representative protocols for these assays.
Pancreatic Elastase Inhibition Assay
This protocol is adapted from a standard method for measuring the inhibition of porcine pancreatic elastase.
Objective: To determine the concentration of an inhibitor required to reduce the activity of pancreatic elastase by 50% (IC50).
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA), substrate
-
Trizma-HCl buffer (e.g., 70 mM, pH 8.0)
-
Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 401 nm
Procedure:
-
Prepare a stock solution of the inhibitor and create a series of dilutions to be tested.
-
In a 96-well plate, add the Trizma-HCl buffer to each well.
-
Add the desired concentration of the inhibitor to the test wells. For control wells (100% enzyme activity), add the solvent used to dissolve the inhibitor. For blank wells (0% enzyme activity), add buffer in place of the enzyme.
-
Add the substrate solution (SANA) to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pancreatic elastase solution to all wells except the blanks.
-
Immediately monitor the change in absorbance at 401 nm over time using a microplate reader. The p-nitroaniline product of the reaction absorbs at this wavelength.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Human Leukocyte Elastase Inhibition Assay
This protocol outlines a general method for assessing the inhibition of human leukocyte elastase (also known as human neutrophil elastase).
Objective: To quantify the inhibitory effect of a compound on human leukocyte elastase activity.
Materials:
-
Human Leukocyte Elastase (HLE)
-
A specific HLE substrate, such as MeOSuc-Ala-Ala-Pro-Val-pNA
-
Buffer (e.g., HEPES or Tris-HCl, pH 7.5)
-
Inhibitor (e.g., this compound) dissolved in an appropriate solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
To the wells of a microplate, add the buffer, followed by the inhibitor at various concentrations. Control wells should receive the solvent.
-
Add the human leukocyte elastase solution to all wells and incubate for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the HLE substrate to all wells.
-
Monitor the absorbance of the product at the appropriate wavelength (e.g., 405-410 nm for p-nitroanilide-based substrates) over time in a kinetic mode.
-
Determine the initial velocity of the reaction for each inhibitor concentration.
-
Calculate the percent inhibition and plot it against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflow
Understanding the signaling pathways in which these elastases are involved is critical for drug development. The following diagrams illustrate these pathways and a general experimental workflow for inhibitor screening.
Caption: A generalized workflow for determining the IC50 of an elastase inhibitor.
Caption: Pancreatic elastase can influence cell signaling through PAR2 and mechanosignaling pathways.
Caption: Leukocyte elastase can trigger signaling cascades involving PAR-1/NF-κB/p53 and PI3K/Akt.
References
A Guide to Selecting Negative Controls for Elastatinal: Why a Scrambled Peptide is Not a Suitable Choice
For researchers and scientists in the field of drug development, the use of appropriate controls is fundamental to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of negative controls for Elastatinal, a potent inhibitor of elastase. It will clarify why a scrambled peptide is not a suitable negative control for this small molecule and detail the appropriate alternatives, supported by experimental protocols and data presentation guidelines.
Understanding the Incompatibility of a Scrambled Peptide as a Negative Control for this compound
This compound is a small molecule, not a peptide. The concept of a "scrambled" control is pertinent to experiments involving peptides, where the biological activity is dependent on a specific amino acid sequence. A scrambled peptide maintains the same amino acid composition as the active peptide but in a randomized sequence. This is used to demonstrate that the observed effect is a result of the specific sequence and not merely the physicochemical properties of the amino acids present.
Since this compound's inhibitory activity is derived from its unique chemical structure and not a sequence of amino acids, a scrambled peptide is a fundamentally inappropriate negative control. Using one would not provide any meaningful insight into the specificity of this compound's action.
The appropriate negative controls for a small molecule inhibitor like this compound are:
-
Vehicle Control: The solvent (e.g., DMSO, ethanol, or a specific buffer) used to dissolve the this compound is tested alone to ensure that the solvent itself does not have an effect on the assay.
-
Inactive Analog Control: A molecule that is structurally very similar to this compound but has been shown to be inactive as an elastase inhibitor. This is the most rigorous negative control as it helps to rule out off-target effects that could be caused by the general chemical scaffold of the active molecule.
Comparative Data on this compound and Appropriate Negative Controls
While a specific, commercially available inactive analog of this compound is not widely documented, for the purpose of this guide, we will refer to a hypothetical "Inactive-Elastatinal" to illustrate the expected experimental outcomes. This hypothetical molecule would ideally have a minor structural modification that ablates its binding to the elastase active site without significantly altering its overall physicochemical properties.
| Treatment Group | Description | Expected Elastase Inhibition (%) | Rationale |
| Positive Control | This compound (e.g., 10 µM) | High (e.g., >90%) | This compound is a known potent inhibitor of elastase. |
| Vehicle Control | Solvent (e.g., 1% DMSO) | None (0%) | The solvent should not interfere with enzyme activity. |
| Inactive Analog | "Inactive-Elastatinal" (10 µM) | None (0%) | A structurally similar but inactive molecule should not inhibit the enzyme, demonstrating the specificity of the active compound. |
| Scrambled Peptide | Irrelevant Peptide Sequence | None (0%) | A peptide with a random sequence is not expected to inhibit elastase, but this provides no information about the specificity of the small molecule this compound. |
Experimental Workflow and Signaling Pathway
The following diagram illustrates the logical workflow for a robust elastase inhibition assay, incorporating the correct controls.
Elastatinal's Cross-Reactivity with Serine Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Elastatinal, a microbial-derived protease inhibitor, is well-documented as a potent inhibitor of elastase, a serine protease involved in various physiological and pathological processes. However, a thorough understanding of its cross-reactivity with other serine proteases is crucial for its specific application in research and therapeutic development. This guide provides a comparative analysis of this compound's inhibitory activity against a panel of serine proteases, alongside other commonly used inhibitors, supported by experimental data and detailed protocols.
Comparative Inhibitory Activity of Serine Protease Inhibitors
The inhibitory potential of this compound and other standard serine protease inhibitors is summarized in Table 1. The data, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), highlight the varying degrees of potency and selectivity of these compounds against different serine proteases.
| Inhibitor | Elastase | Trypsin | Chymotrypsin | Thrombin | Plasmin | Cathepsin G |
| This compound | Ki: 0.21 µM [1][2] | - | No activity[1][2] | - | - | - |
| Leupeptin | No effect[3] | Ki: 3.5 nM [4] | No effect[4] | No inhibition | Ki: 3.4 µM [3][4] | - |
| Aprotinin | - | Inhibits[5][6] | Inhibits[5][6] | - | Inhibits[5][6] | - |
| Chymostatin | Weakly inhibits[7][8] | - | Strong inhibitor [7][8] | - | - | Inhibits |
Experimental Protocol: Serine Protease Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound against a serine protease using a chromogenic p-nitroanilide (pNA) substrate. This method is widely applicable and can be adapted for specific proteases by selecting the appropriate substrate.
I. Materials and Reagents
-
Serine Protease: (e.g., Porcine Pancreatic Elastase, Bovine Trypsin, Bovine α-Chymotrypsin)
-
Inhibitor Stock Solution: this compound or other inhibitors dissolved in an appropriate solvent (e.g., DMSO).
-
Chromogenic Substrate:
-
For Elastase: N-Succinyl-Ala-Ala-Ala-p-nitroanilide
-
For Trypsin: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride
-
For Chymotrypsin: N-Benzoyl-L-tyrosine p-nitroanilide
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
Microplate Reader
-
96-well microplates
II. Assay Procedure
-
Prepare Reagents:
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer.
-
Prepare a working solution of the serine protease in assay buffer.
-
Prepare a working solution of the chromogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (at various concentrations) or vehicle control (for no inhibition).
-
Serine protease solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the chromogenic substrate solution to each well to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the change in absorbance at 405 nm using a microplate reader. The release of p-nitroanilide from the substrate results in a yellow color, which can be quantified.
-
Take readings at regular intervals for a specific duration (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
If the mechanism of inhibition is known to be competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
Experimental Workflow
Caption: Workflow for Serine Protease Inhibition Assay.
Conclusion
This compound demonstrates high specificity as a potent inhibitor of elastase with minimal to no cross-reactivity observed against chymotrypsin. For researchers requiring targeted elastase inhibition, this compound presents a valuable tool. However, for broader serine protease inhibition, other inhibitors such as Leupeptin or Aprotinin may be more suitable, depending on the specific proteases of interest. The provided experimental protocol offers a robust framework for independently verifying and expanding upon these findings in a laboratory setting. Careful selection of inhibitors based on their specific cross-reactivity profiles is paramount for the accuracy and success of research and drug development endeavors.
References
- 1. AID 766527 - Inhibition of human trypsin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. researchgate.net [researchgate.net]
- 4. Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
A Comparative Analysis of Elastatinal and Other Microbial Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Elastatinal, a potent microbial protease inhibitor, with other well-known inhibitors from microbial sources. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs, with a focus on objective performance data and clear methodological descriptions.
Introduction to Microbial Protease Inhibitors
Protease inhibitors are essential tools in research and are critical components in the development of therapeutics for a wide range of diseases. Microorganisms are a rich source of diverse protease inhibitors, often with high potency and specificity. These inhibitors play a crucial role in regulating proteolytic activity in various biological processes. This guide focuses on a comparative evaluation of this compound against other microbial-derived inhibitors such as Chymostatin, Leupeptin, Antipain, and Pepstatin.
This compound: A Profile
This compound is a potent, competitive, and irreversible inhibitor of elastase, an important serine protease involved in the breakdown of elastin.[1] It is produced by various species of Actinomycetes. A key characteristic of this compound is its differential inhibition, being a much stronger inhibitor of pancreatic elastase than of leukocyte elastase.[2] It exhibits no inhibitory activity against human leukocyte chymotrypsin-like protease.[1]
Comparative Performance Data
The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound and other selected microbial protease inhibitors against various proteases. It is important to note that the experimental conditions, such as the specific enzyme source, substrate, and assay buffer, can significantly influence these values. Therefore, direct comparisons should be made with caution.
| Inhibitor | Target Protease | Inhibitor Constant (Ki) | IC50 | Source Organism |
| This compound | Porcine Pancreatic Elastase | 0.21 µM | 17 µM (against succinyltrialanine p-nitroanilide hydrolytic enzyme)[3] | Actinomycetes spp. |
| Human Leukocyte Elastase | Weaker inhibitor than against pancreatic elastase[2] | - | Actinomycetes spp. | |
| Chymostatin | Chymotrypsin | 9.36 nM | - | Actinomycetes spp. |
| Cathepsin G | - | - | Actinomycetes spp. | |
| Human Leukocyte Elastase | Weak inhibitory effect[2] | - | Actinomycetes spp. | |
| Human Leukocyte Chymotrypsin-like Protease | Powerful inhibitor[2] | - | Actinomycetes spp. | |
| Leupeptin | Trypsin | 3.5 nM | - | Actinomycetes spp. |
| Plasmin | 3.4 nM | - | Actinomycetes spp. | |
| Cathepsin B | 4.1 nM | - | Actinomycetes spp. | |
| Human Coronavirus 229E Mpro | - | ~1 µM | Actinomycetes spp. | |
| Antipain | Papain | - | 0.16 µg/mL | Actinomycetes spp. |
| Trypsin | - | 0.26 µg/mL | Actinomycetes spp. | |
| Cathepsin A | - | 1.19 µg/mL | Actinomycetes spp. | |
| Cathepsin B | - | 0.59 µg/mL | Actinomycetes spp. | |
| Pepstatin | Pepsin | ~0.1 nM | 4.5 nM (hemoglobin-pepsin) | Actinomycetes spp. |
| HIV Protease | - | ~2 µM | Actinomycetes spp. |
Mechanism of Action: A Visual Representation
The inhibitory mechanism of peptide aldehydes like this compound against serine proteases involves the formation of a covalent bond with the active site serine residue. This interaction mimics the transition state of the substrate, leading to potent inhibition.
Caption: Mechanism of elastase inhibition by this compound.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparative analysis of enzyme inhibitors. Below are detailed methodologies for commonly used elastase inhibition assays.
Fluorometric Assay for Elastase Activity and Inhibition
This protocol is adapted from commercially available neutrophil elastase activity assay kits.
1. Materials and Reagents:
-
Neutrophil Elastase (NE) enzyme standard
-
NE Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 500 mM NaCl)
-
NE Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Inhibitor stock solutions (this compound and others)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission = 380/500 nm)
2. Experimental Workflow:
Caption: General workflow for an elastase inhibition assay.
3. Procedure:
-
Prepare serial dilutions of the test inhibitors in NE Assay Buffer.
-
In a 96-well plate, add the diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a constant amount of neutrophil elastase to each well (except the negative control) and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
Colorimetric Assay for Elastase Activity and Inhibition
This protocol is based on the use of a chromogenic substrate.
1. Materials and Reagents:
-
Neutrophil Elastase (NE) enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)
-
Inhibitor stock solutions
-
96-well clear microplate
-
Spectrophotometer or microplate reader (410 nm)
2. Procedure:
-
Follow steps 1-3 from the fluorometric assay protocol to prepare the inhibitor and enzyme incubation mixtures in a clear 96-well plate.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Incubate the plate at 25°C or 37°C for a fixed period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding acetic acid) if necessary, or read the absorbance at 410 nm at multiple time points.
-
Calculate the rate of p-nitroaniline release from the change in absorbance over time.
-
Perform data analysis as described in the fluorometric assay protocol to determine IC50 and Ki values.
Classification of Microbial Protease Inhibitors
Microbial protease inhibitors can be broadly classified based on the type of protease they target. This classification is crucial for understanding their spectrum of activity.
Caption: Classification of common microbial protease inhibitors.
Conclusion
This compound is a valuable tool for the specific inhibition of elastase, particularly pancreatic elastase. When compared to other microbial protease inhibitors, its specificity profile makes it suitable for applications where the inhibition of chymotrypsin-like proteases is not desired. The choice of inhibitor should always be guided by the specific experimental goals, the target protease, and the required potency. The experimental protocols and comparative data provided in this guide aim to facilitate a more informed decision-making process for researchers in the field.
References
Validating the Specificity of Elastatinal in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elastatinal with other elastase inhibitors, offering supporting experimental data and detailed protocols to validate its specificity in complex biological samples.
Introduction to this compound and the Importance of Specificity
This compound is a potent, competitive, and irreversible inhibitor of elastase, a protease involved in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and certain cancers.[1][2][3] Given the broad functional roles of proteases, the specificity of an inhibitor is paramount to avoid off-target effects that can lead to misleading experimental results or adverse therapeutic outcomes. This guide outlines methodologies to rigorously assess the specificity of this compound and compares its performance with alternative elastase inhibitors.
Comparative Analysis of Elastase Inhibitors
The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and selected alternative inhibitors against various proteases. Lower values indicate higher potency.
| Inhibitor | Target Protease | IC50 | Ki | Source(s) |
| This compound | Porcine Pancreatic Elastase | 17 µM | 0.21 µM | [1][3] |
| Human Leukocyte Elastase | - | - | [1] | |
| Chymotrypsin | No activity | - | [1] | |
| Sivelestat (ONO-5046) | Human Leukocyte Elastase | 19-49 nM | 0.2 µM | [2][4] |
| Porcine Pancreatic Elastase | 5.6 µM | - | [4] | |
| Trypsin, Thrombin, Chymotrypsin, Cathepsin G, Plasmin | - | - | [2] | |
| AZD9668 (Alvelestat) | Human Neutrophil Elastase | 12 nM | 9.4 nM | [5][6] |
| Cathepsin G, Chymotrypsin, Pancreatic Elastase, Trypsin, Proteinase-3 | >600-fold selective for NE | - | [7] | |
| Secretory Leukocyte Protease Inhibitor (SLPI) | Human Leukocyte Elastase | - | - | [8] |
| Cathepsin G | 112 nM (platelet activation) | - | [8] | |
| Trypsin, Chymotrypsin, Chymase | Inhibits | - | [9] | |
| Alpha-1-Proteinase Inhibitor (A1PI) | Neutrophil Elastase | - | - | [10][11][12] |
| Trypsin, Chymotrypsin | Inhibits | - | [11] | |
| Oscillapeptin G | Elastase | 1.0 µM | - | |
| Microviridin I | Elastase | 1.9 µM | - |
Experimental Protocols for Specificity Validation
To validate the specificity of this compound in a complex biological sample, a multi-pronged approach is recommended, combining enzymatic assays with broader proteomic techniques.
Enzymatic Assay for IC50 Determination of Elastase Inhibition
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against elastase.
Materials:
-
HEPES buffer (0.1 M, pH 7.5) with 0.5 M NaCl
-
Porcine Pancreatic Elastase (1 U/mL)
-
Substrate: N-succinyl-Ala-Ala-Ala p-nitroanilide (1.12 mg/mL in DMSO)
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the inhibitor in HEPES buffer.
-
In a 96-well plate, add 50 µL of each inhibitor dilution.
-
Add 87.5 µL of HEPES buffer to each well.
-
Add 10 µL of the substrate solution to each well.
-
To initiate the reaction, add 30 µL of the elastase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Western Blot for Off-Target Protein Binding
This protocol provides a general framework for using Western blotting to assess whether an inhibitor affects the levels of other, non-target proteins in a cell lysate, which could indicate off-target effects.
Materials:
-
Cell lysate from cells treated with the inhibitor and a vehicle control
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against potential off-target proteins and a loading control (e.g., GAPDH, beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from control and inhibitor-treated cells.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to compare protein levels between control and treated samples.
Advanced Proteomic Approaches for Specificity Profiling
For a more comprehensive and unbiased assessment of inhibitor specificity, advanced proteomic techniques are recommended.
-
Mass Spectrometry-Based Proteomic Profiling: This powerful technique can identify the direct targets and off-targets of an inhibitor across the entire proteome. Methods like Limited Proteolysis-Mass Spectrometry (LiP-MS) can detect conformational changes in proteins upon inhibitor binding, providing a global view of on- and off-target engagement.[13]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a method to assess the direct binding of an inhibitor to its target protein in a cellular environment.[2][5][14] The principle is that a protein's thermal stability increases upon ligand binding. This change can be quantified by heating cell lysates or intact cells to various temperatures, followed by the detection of the remaining soluble protein by Western blotting or mass spectrometry.
Conclusion
Validating the specificity of any inhibitor is a critical step in research and drug development. While this compound is a potent elastase inhibitor, a thorough investigation of its activity against a panel of other proteases is essential for interpreting experimental results accurately. This guide provides a framework for such a validation process, offering a direct comparison with alternative inhibitors and detailed protocols for key experiments. By employing a combination of enzymatic assays and modern proteomic techniques, researchers can confidently establish the specificity profile of this compound in their specific biological context.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
- 13. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
A Researcher's Guide to Confirming the Irreversible Binding of Elastatinal to Elastase
For Immediate Release
This guide provides a comprehensive comparison of experimental methods to confirm the irreversible binding of elastatinal to elastase, a critical aspect for researchers in drug development and enzyme kinetics. We present detailed protocols for key experiments, comparative data for well-characterized reversible and irreversible elastase inhibitors, and visual workflows to elucidate the underlying mechanisms.
This compound, a potent inhibitor of elastase, is often described paradoxically in the literature as both a "competitive" and an "irreversible" inhibitor. This guide aims to clarify this ambiguity by providing the experimental framework to dissect its mechanism of action. The apparent competitive nature likely arises from an initial, rapid reversible binding to the elastase active site, which is then followed by a slower, time-dependent formation of a covalent bond, leading to irreversible inhibition.
Comparative Analysis of Elastase Inhibitors
To provide a clear benchmark for experimental results, the following table summarizes the kinetic and binding characteristics of this compound and two well-characterized elastase inhibitors: Sivelestat, a reversible competitive inhibitor, and Alpha-1 Antitrypsin (α1-AT), a "suicide" inhibitor that forms a stable covalent complex.
| Inhibitor | Type | Mechanism of Action | Key Kinetic Parameters |
| This compound | Irreversible (Time-Dependent) | Forms a covalent adduct with the enzyme active site, likely following an initial reversible binding step.[1] | IC₅₀: ~0.29 µg/mL |
| Sivelestat | Reversible Competitive | Binds non-covalently to the active site of elastase, competing with the substrate. | IC₅₀: 44 nM, Ki: 200 nM |
| Alpha-1 Antitrypsin (α1-AT) | Irreversible (Slow-Binding) | Acts as a substrate, and upon cleavage, undergoes a conformational change that traps and covalently binds to the elastase active site.[2][3][4] | Forms a near-irreversible covalent complex.[2] |
Experimental Protocols for Determining Irreversibility
The following are detailed protocols for experiments designed to unequivocally determine the nature of this compound's binding to elastase.
Dialysis Experiment to Assess Reversibility
This experiment physically separates the enzyme-inhibitor complex from the free inhibitor. If the inhibitor is reversible, it will dissociate from the enzyme and be removed through the dialysis membrane, leading to the recovery of enzyme activity.
Protocol:
-
Incubation: Incubate elastase with a 5 to 10-fold molar excess of this compound for a time sufficient to ensure complete inhibition (e.g., 60 minutes) at room temperature. A control sample of elastase should be incubated under the same conditions without the inhibitor.
-
Dialysis Setup:
-
Prepare a dialysis membrane with a molecular weight cut-off (MWCO) that is large enough to allow the passage of this compound (MW: ~513 Da) but will retain elastase (MW: ~25 kDa). A 1 kDa MWCO membrane is suitable.
-
Load the elastase-elastatinal mixture and the control elastase into separate dialysis bags.
-
Place the dialysis bags in a large beaker containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) at 4°C with gentle stirring. The buffer volume should be at least 200 times the sample volume.
-
-
Buffer Exchange: Change the dialysis buffer every 2-3 hours for a total of 3-4 changes to ensure complete removal of the free inhibitor.
-
Activity Assay:
-
After dialysis, recover the enzyme solutions from the dialysis bags.
-
Measure the activity of the elastase that was dialyzed with this compound and the control elastase using a standard elastase activity assay. A common substrate is N-Succinyl-Ala-Ala-Ala-p-nitroanilide, where the release of p-nitroaniline can be monitored spectrophotometrically at 410 nm.
-
-
Data Analysis: Compare the activity of the this compound-treated elastase to the control elastase. If the binding is irreversible, there will be no significant recovery of enzyme activity in the this compound-treated sample. In contrast, a reversible inhibitor like Sivelestat would show a significant recovery of activity.
Jump Dilution Kinetics for Measuring Dissociation Rate
This method assesses the off-rate (k_off) of the inhibitor. For an irreversible inhibitor, the k_off will be at or near zero, indicating that the inhibitor does not dissociate from the enzyme.
Protocol:
-
Complex Formation: Incubate a concentrated solution of elastase with a saturating concentration of this compound (e.g., 10-fold over the IC₅₀) for a sufficient time to allow for binding equilibrium or complete inactivation.
-
Rapid Dilution ("Jump"): Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a pre-warmed assay buffer containing a high concentration of the elastase substrate. This dilution reduces the concentration of the free inhibitor to a negligible level, preventing re-binding.
-
Kinetic Measurement: Immediately monitor the enzyme activity over time by measuring the rate of substrate conversion.
-
Data Analysis:
-
If the binding is irreversible, the enzyme activity will remain inhibited and will not increase over time.
-
For a reversible inhibitor, the enzyme activity will gradually increase as the inhibitor dissociates from the enzyme, and the rate of this recovery is proportional to the k_off.
-
Plot the product formation over time. The resulting curve can be fitted to a first-order equation to determine the k_off. For an irreversible inhibitor, this rate will be close to zero.
-
Mass Spectrometry to Confirm Covalent Adduct Formation
This technique provides direct evidence of a covalent bond between the inhibitor and the enzyme by detecting a mass shift in the modified enzyme.
Protocol:
-
Incubation and Quenching: Incubate elastase with this compound. The reaction can be quenched at different time points to monitor the progress of the covalent modification.
-
Sample Preparation: Remove excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.
-
Mass Spectrometry Analysis:
-
Analyze the intact elastase-elastatinal complex using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). A mass increase corresponding to the molecular weight of this compound covalently bound to elastase would confirm irreversible binding.
-
Alternatively, digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by tandem mass spectrometry (MS/MS). This will allow for the identification of the specific amino acid residue(s) in the elastase active site that has been covalently modified by this compound.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of time-dependent irreversible inhibition.
References
- 1. This compound, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]
- 2. Investigating the Link between Alpha-1 Antitrypsin and Human Neutrophil Elastase in Bronchoalveolar Lavage Fluid of COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Point Mutation of a Non-Elastase-Binding Site in Human α1-Antitrypsin Alters Its Anti-Inflammatory Properties [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Elastatinal's Potency Unveiled: A Comparative Analysis of IC50 Values Across Various Elastases
For Immediate Release
A comprehensive analysis of Elastatinal's inhibitory effects on different elastases reveals significant variations in its potency, highlighting its preferential activity towards pancreatic elastase over leukocyte elastase. This guide provides a detailed comparison of this compound's IC50 values, experimental protocols for their determination, and a visual representation of its inhibitory mechanism, offering valuable insights for researchers and drug development professionals in the fields of inflammation, cancer, and infectious diseases.
Comparative Inhibitory Potency of this compound
This compound, a potent protease inhibitor of microbial origin, demonstrates varied inhibitory concentrations (IC50) and inhibition constants (Ki) against different elastase enzymes. The following table summarizes the available data on this compound's potency.
| Elastase Type | IC50 / Ki Value | Notes |
| Porcine Pancreatic Elastase | More potent inhibition compared to leukocyte elastase. | A Ki of 0.21 µM is reported for elastase generally, with a stronger inhibition noted for the pancreatic form.[1][2][3] |
| Porcine Liver Elastase | IC50 = 17 µM | Determined using succinyltrialanine p-nitroanilide as the substrate.[4] |
| Human Leukocyte Elastase | Significantly weaker inhibitor compared to porcine pancreatic elastase. | Specific IC50 value is not readily available in the reviewed literature, but its lower potency is consistently noted. |
| Pseudomonas aeruginosa Elastase | No specific IC50 or Ki value for this compound is readily available in the reviewed literature. | This elastase is a key virulence factor in P. aeruginosa infections.[5] |
Determining this compound's IC50: A Step-by-Step Protocol
The following protocol outlines a standard methodology for determining the IC50 value of this compound against a specific elastase using a synthetic chromogenic substrate.
Materials:
-
Purified elastase (e.g., porcine pancreatic elastase, human neutrophil elastase)
-
This compound
-
Synthetic chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Prepare serial dilutions of this compound: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations to be tested.
-
Prepare the enzyme solution: Dilute the purified elastase in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over a defined period.
-
Prepare the substrate solution: Dissolve the synthetic substrate in the assay buffer to a concentration that is at or near its Michaelis constant (Km) for the specific elastase.
-
Set up the assay plate: In a 96-well microplate, add the following to each well:
-
A fixed volume of the enzyme solution.
-
A corresponding volume of each this compound dilution.
-
A control well containing the enzyme and assay buffer without the inhibitor.
-
A blank well containing only the assay buffer and substrate.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.
-
Monitor the reaction: Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time. The rate of p-nitroaniline production from the cleavage of the substrate is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each this compound concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (uninhibited enzyme).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Visualizing the Experimental and Mechanistic Pathways
To further clarify the processes involved in determining elastase inhibition and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Mechanism of competitive inhibition of elastase by this compound.
Concluding Remarks
The data presented underscores the importance of selecting the appropriate elastase source for inhibitor screening and characterization. While this compound is a potent inhibitor of pancreatic elastase, its efficacy against human neutrophil elastase is considerably lower. Further research is warranted to determine its inhibitory potential against other clinically relevant elastases, such as that from Pseudomonas aeruginosa, to fully elucidate its therapeutic applicability. The provided experimental protocol serves as a robust framework for such investigations, ensuring data consistency and comparability across different studies. The visualized mechanisms offer a clear understanding of the experimental and molecular interactions, aiding in the rational design of novel elastase inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound [shop.labclinics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]
- 5. In vitro inhibition of Pseudomonas aeruginosa elastase by metal-chelating peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studying Elastatinal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elastatinal with other neutrophil elastase inhibitors, supported by experimental data and detailed protocols for essential control experiments. The information herein is intended to assist in the rigorous design and interpretation of studies investigating the effects of this compound.
Mechanism of Action of this compound
This compound is a potent, competitive, and selective inhibitor of elastase, a serine protease. It is known to be more effective against pancreatic elastase compared to leukocyte elastase and does not exhibit activity against human leukocyte chymotrypsin-like protease. Its inhibitory constant (Ki) against elastase is approximately 0.21 μM.
Comparative Analysis of Neutrophil Elastase Inhibitors
The following table summarizes the quantitative data for this compound and other commonly used neutrophil elastase inhibitors. This data is essential for selecting appropriate control compounds and for contextualizing experimental results.
| Inhibitor | Target Elastase | IC50 | Ki | Notes |
| This compound | Porcine Pancreatic Elastase | 17 µM[1] | 0.21 µM[1] | More potent against pancreatic than leukocyte elastase. |
| Sivelestat | Human Neutrophil Elastase | 19-49 nM | 200 nM | A selective, substrate-competitive inhibitor.[2] |
| Alvelestat (AZD9668) | Neutrophil Elastase | pIC50: 7.9 nM | 9.4 nM | Orally bioavailable. |
| BAY-85-8501 | Human Neutrophil Elastase | 65 pM | - | A potent, reversible inhibitor. |
| GW-311616 | Human Neutrophil Elastase | 22 nM | 0.31 nM | Orally bioavailable and selective. |
| Oleanolic Acid | Porcine Pancreatic Elastase | - | - | Often used as a positive control in screening assays. |
| Ursolic Acid | Elastase | - | - | Used as a positive control with a reported IC50 of 10 µM.[3] |
| SPCK | Human Leukocyte Elastase | - | 10 µM | Included as a control inhibitor in some commercial kits. |
Experimental Protocols for Control Experiments
Rigorous control experiments are fundamental to validating the specificity and mechanism of action of this compound. Below are detailed protocols for essential in vitro and cellular assays.
In Vitro Neutrophil Elastase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified neutrophil elastase.
Materials:
-
Purified human neutrophil elastase
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) or a fluorogenic substrate like (Z-Ala-Ala-Ala-Ala)2Rhodamine110
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
This compound
-
Positive Control Inhibitor (e.g., Sivelestat, Oleanolic Acid)
-
Negative Control (Vehicle, e.g., DMSO)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Reagents:
-
Dissolve the substrate in the assay buffer to the desired concentration (e.g., 1.6 mM for SANA).
-
Prepare a stock solution of purified neutrophil elastase in assay buffer.
-
Prepare serial dilutions of this compound, the positive control inhibitor, and the vehicle (negative control).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compounds (this compound), positive control, or negative control to the respective wells.
-
Add the purified neutrophil elastase to all wells except the blank.
-
Incubate the plate for a pre-determined time (e.g., 15-20 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the reaction.
-
-
Measurement:
-
Measure the absorbance (at 405-410 nm for SANA) or fluorescence (Ex/Em = 400/505 nm for the fluorogenic substrate) kinetically over a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds compared to the negative control.
-
Calculate the IC50 value for this compound and the positive control.
-
Expected Controls:
-
Positive Control: A known elastase inhibitor (e.g., Sivelestat) should show a dose-dependent inhibition of elastase activity.
-
Negative Control: The vehicle (e.g., DMSO) should not significantly inhibit elastase activity.
-
Blank: Wells containing all reagents except the enzyme are used to subtract background absorbance/fluorescence.
Cellular Assay for Neutrophil Elastase Release
This assay measures the effect of this compound on the release of elastase from stimulated neutrophils.
Materials:
-
Isolated human neutrophils
-
Cell culture medium (e.g., RPMI)
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound
-
Positive Control (e.g., a known inhibitor of neutrophil activation or degranulation)
-
Negative Control (Vehicle, e.g., DMSO)
-
Fluorogenic elastase substrate
-
96-well cell culture plate
-
Fluorometer
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from fresh blood.
-
Plate the neutrophils in a 96-well plate in culture medium.
-
-
Treatment:
-
Treat the cells with different concentrations of this compound, the positive control, or the negative control for a specified time.
-
-
Stimulation:
-
Induce neutrophil degranulation and elastase release by adding a stimulant like PMA (e.g., 100 nM).[4]
-
-
Measurement of Elastase Activity:
-
After stimulation (e.g., 4 hours), add a fluorogenic elastase substrate to the wells.[4]
-
Measure the fluorescence to quantify the amount of released and active elastase.
-
-
Data Analysis:
-
Compare the elastase activity in the supernatants of this compound-treated cells to the positive and negative controls.
-
Expected Controls:
-
Positive Control: A compound known to inhibit neutrophil degranulation should reduce the amount of detectable elastase activity in the supernatant.
-
Negative Control: The vehicle should not affect PMA-induced elastase release.
-
Unstimulated Control: Neutrophils not treated with PMA should show minimal elastase release.
-
Cell Viability Assay: A parallel assay (e.g., MTT or LDH) should be performed to ensure that the observed effects of this compound are not due to cytotoxicity.
Visualizing Experimental Logic and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and the signaling pathways influenced by neutrophil elastase.
Caption: Workflow for the in vitro elastase inhibition assay.
Caption: Neutrophil elastase signaling via the PAR2-MAPK pathway.
Caption: Signaling pathway for NE-induced MUC1 transcription.
References
- 1. This compound, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]
- 2. The Natural Polypeptides as Significant Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening the dermatological potential of Plectranthus species components: antioxidant and inhibitory capacities over elastase, collagenase and tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Elastatinal: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Elastatinal, a potent and selective irreversible elastase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines and consult with their institution's Environmental Health and Safety (EHS) department for specific requirements.
This compound: Key Properties
A summary of the key quantitative data for this compound is provided below for easy reference. This information is crucial for a comprehensive understanding of the compound's characteristics relevant to its handling and disposal.
| Property | Value | Source(s) |
| Molecular Weight | 512.6 Da | [1] |
| Molecular Formula | C₂₁H₃₆N₈O₇ | [1] |
| Purity | >98% | [1] |
| Solubility in Water | 10 mM or 20 mg/mL | [1][2] |
| Solubility in DMF | 33 mg/mL | [3] |
| Solubility in DMSO | 20 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [3] |
| Storage Temperature | -20°C | [1][2][4] |
| Storage Class Code | 11 - Combustible Solids | [2] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [2] |
Experimental Protocol: Standard Operating Procedure for this compound Disposal
As no specific deactivation protocol for this compound is readily available, the following procedure is based on general best practices for chemical waste disposal in a laboratory setting. The primary steps involve careful collection, labeling, and transfer of the waste to the appropriate facility, guided by your institution's EHS department.
Personal Protective Equipment (PPE) Required:
-
N95 dust mask (for handling the powder form)
-
Safety glasses or goggles
-
Chemical-resistant gloves
Procedure:
-
Initial Assessment:
-
Review the Safety Data Sheet (SDS) for this compound, if available from the manufacturer.
-
Determine the physical state of the waste (e.g., solid powder, aqueous solution).
-
-
Waste Collection:
-
Solid Waste:
-
Carefully sweep or scoop any remaining this compound powder into a designated, compatible waste container. Avoid creating dust.
-
The container must be sealable and made of a material that does not react with the chemical.
-
-
Liquid Waste (Aqueous Solutions):
-
Collect all aqueous solutions containing this compound in a dedicated, leak-proof waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Do not dispose of this compound solutions down the drain.[4] this compound has a high water hazard classification (WGK 3), indicating it should not be introduced into the sewer system.[2]
-
-
Contaminated Materials:
-
Dispose of any items heavily contaminated with this compound (e.g., pipette tips, weighing boats, gloves) as hazardous chemical waste.
-
-
-
Waste Container Labeling:
-
Immediately label the waste container with a "Hazardous Waste" sticker or tag provided by your EHS department.
-
Clearly write the full chemical name ("this compound") and the approximate concentration and quantity of the waste. Do not use abbreviations.
-
Indicate the date when the waste was first added to the container.
-
-
Storage Prior to Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
The container must be kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Once the waste container is full, or in accordance with your laboratory's regular pickup schedule, contact your institution's EHS department to arrange for collection.
-
Follow their specific procedures for waste pickup requests.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Elastatinal
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides crucial safety protocols, operational guidance, and disposal plans for Elastatinal, a potent elastase inhibitor.
Immediate Safety and Handling Protocols
When working with this compound, which is typically a powder, adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure laboratory safety.[1][2]
Recommended Personal Protective Equipment:
-
Respiratory Protection: A dust mask, specifically a type N95 (US) or equivalent, should be worn to prevent inhalation of the powder.[1][2]
-
Eye Protection: Chemical safety goggles or eyeshields are required to protect against accidental splashes or airborne particles.[1][2]
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 512.56 g/mol | [2][3] |
| Solubility in Water | 20 mg/mL | [1][4] |
| IC₅₀ (Porcine Pancreatic Elastase) | 17 µM | [5] |
| Ki (Acetyl-alanyl-alanyl-alanine p-nitroanilide) | 0.24 µM | [1] |
| Ki (Acetyl-alanyl-alanyl-alanine methyl ester) | 0.21 µM | [1] |
| Storage Temperature | -20°C | [1][2][4][5] |
Operational Plan: In Vitro Elastase Inhibition Assay
This protocol outlines a typical experiment to determine the inhibitory effect of this compound on porcine pancreatic elastase (PPE) activity.
Materials:
-
This compound
-
Porcine Pancreatic Elastase (PPE)
-
N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) - Substrate
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Prepare a stock solution of PPE in Tris-HCl buffer.
-
Prepare a stock solution of SANA in Tris-HCl buffer.
-
-
Set up the Assay Plate:
-
Add Tris-HCl buffer to each well of a 96-well plate.
-
Add varying concentrations of this compound (from the stock solution) to the appropriate wells. Include a positive control (a known elastase inhibitor) and a negative control (DMSO vehicle).
-
-
Enzyme Incubation:
-
Add the PPE solution to each well, except for the blank controls.
-
Incubate the plate at room temperature for 20 minutes to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Measurement:
-
Add the SANA substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a microplate reader and measure the absorbance at 410 nm. Continue to take readings at regular intervals to monitor the release of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of elastase inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.
-
Disposal Plan
Proper disposal of chemical waste is crucial for environmental and personal safety.
-
Unused this compound: Unused or waste this compound should be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable labware, including pipette tips, microplates, and gloves, that have come into contact with this compound should be collected in a designated hazardous waste container.
-
Liquid Waste: The contents of the assay plates and any other liquid waste containing this compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[6]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Signaling Pathway and Experimental Workflow
This compound's primary mechanism of action is the direct and irreversible inhibition of elastase, a serine protease. By inhibiting elastase, this compound prevents the breakdown of elastin, a key protein in the extracellular matrix. This action can modulate various downstream processes, particularly in inflammatory conditions where neutrophil elastase is active.
Caption: Workflow for an in vitro elastase inhibition assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 5. This compound, elastase inhibitor (CAS 51798-45-9) | Abcam [abcam.com]
- 6. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
